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  • Product: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate
  • CAS: 1363210-14-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, a compound of interest for researchers and professionals in drug development and chemical syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines two primary synthetic strategies, focusing on the formation of the precursor carboxylic acid, 2,2-dimethyl-3-(o-tolyl)propanoic acid, followed by its esterification. Detailed experimental protocols, mechanistic insights, safety considerations, and characterization data are presented to ensure scientific integrity and practical applicability.

Introduction

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a substituted propanoate ester with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a sterically hindered quaternary carbon center adjacent to an aromatic ring, presents unique synthetic challenges and opportunities. This guide explores robust and reproducible methodologies for its synthesis, empowering researchers to confidently produce this valuable compound. The synthetic approach is logically divided into two core stages: the formation of the carboxylic acid backbone and its subsequent conversion to the methyl ester.

Part 1: Synthesis of 2,2-dimethyl-3-(o-tolyl)propanoic acid

The pivotal intermediate for the synthesis of the target ester is 2,2-dimethyl-3-(o-tolyl)propanoic acid. Two effective methods for its preparation are detailed below: the Grignard reaction and the alkylation of a pivalate enolate.

Method A: Grignard Reagent Addition to an α,β-Unsaturated Ester

This classic organometallic approach involves the 1,4-conjugate addition of an o-tolyl Grignard reagent to a suitable methyl methacrylate derivative. The steric hindrance of the Grignard reagent and the substrate favors the desired conjugate addition.

Grignard Reaction Reactant1 o-Tolylmagnesium bromide Intermediate Enolate Intermediate Reactant1->Intermediate + Reactant2 Methyl methacrylate Reactant2->Intermediate + Catalyst Cu(I) salt (e.g., CuI) Catalyst->Intermediate catalyst Product 2,2-dimethyl-3-(o-tolyl)propanoic acid (after acidic workup) Intermediate->Product H3O+ Enolate Alkylation Reactant1 tert-Butyl pivalate Intermediate Lithium enolate Reactant1->Intermediate + Base Base Lithium diisopropylamide (LDA) Reactant2 o-Methylbenzyl bromide Product tert-Butyl 2,2-dimethyl-3-(o-tolyl)propanoate Intermediate->Product + Reactant2 FinalProduct 2,2-dimethyl-3-(o-tolyl)propanoic acid (after hydrolysis) Product->FinalProduct H3O+, Δ

Caption: Enolate alkylation pathway for the synthesis of the precursor acid.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of diisopropylamine (1.1 eq.) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.05 eq.) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA). A solution of tert-butyl pivalate (1.0 eq.) in anhydrous THF is then added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Alkylation: A solution of o-methylbenzyl bromide (1.2 eq.) in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4-6 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude tert-butyl ester is then hydrolyzed by refluxing with a mixture of acetic acid, water, and a catalytic amount of sulfuric acid. After cooling, the product is extracted with diethyl ether, washed with water and brine, dried, and concentrated to afford the carboxylic acid.

Part 2: Esterification of 2,2-dimethyl-3-(o-tolyl)propanoic acid

With the precursor acid in hand, the final step is its conversion to the methyl ester. Given the steric hindrance around the carboxylic acid, two reliable methods are presented.

Method A: Fischer-Speier Esterification

This is a classic and cost-effective method for esterification, driven to completion by using a large excess of the alcohol and removing the water formed during the reaction. [1][2][3][4][5][6]

Fischer Esterification Reactant1 2,2-dimethyl-3-(o-tolyl)propanoic acid Product Methyl 2,2-dimethyl-3-(o-tolyl)propanoate Reactant1->Product + Reactant2, Catalyst, Δ Reactant2 Methanol (excess) Catalyst H2SO4 (cat.) Byproduct Water Product->Byproduct - H2O

Caption: Fischer-Speier esterification of the precursor acid.

  • Reaction Setup: To a solution of 2,2-dimethyl-3-(o-tolyl)propanoic acid (1.0 eq.) in a large excess of methanol (e.g., 20-50 equivalents), a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added. [1]2. Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. [1]The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by vacuum distillation or column chromatography on silica gel. [7][8][9]

Method B: Methylation with Diazomethane

For a milder and often higher-yielding esterification, especially on a smaller scale, diazomethane is an excellent choice. However, it is a highly toxic and explosive reagent that must be handled with extreme caution. [10][11][12][13][14][15]

Diazomethane Esterification Reactant1 2,2-dimethyl-3-(o-tolyl)propanoic acid Product Methyl 2,2-dimethyl-3-(o-tolyl)propanoate Reactant1->Product + Reactant2 Reactant2 Diazomethane (CH2N2) Byproduct Nitrogen gas (N2) Product->Byproduct - N2

Caption: Methylation of the precursor acid using diazomethane.

  • Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether is prepared in situ from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and a strong base (e.g., KOH) in a specialized distillation apparatus with flame-polished joints. This step must be performed behind a blast shield in a well-ventilated fume hood by trained personnel only.

  • Esterification: The carboxylic acid is dissolved in diethyl ether and cooled to 0 °C. The freshly prepared, cold ethereal solution of diazomethane is added dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. [11]3. Workup: The reaction is allowed to stand at 0 °C for 15-30 minutes. The excess diazomethane is then carefully quenched by the dropwise addition of a few drops of acetic acid until the yellow color disappears. The solvent is removed under a gentle stream of nitrogen (do not use a rotary evaporator with a vacuum pump initially to avoid concentrating any residual diazomethane) to yield the methyl ester, which is typically of high purity.

Purification and Characterization

Purification

The final product, Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, can be purified by either vacuum distillation or column chromatography.

Purification MethodConditions
Vacuum Distillation Optimal for larger scales. The boiling point will be significantly lower than at atmospheric pressure.
Column Chromatography Silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient).
Characterization Data (Predicted)
Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.00 (m, 4H, Ar-H), 3.65 (s, 3H, OCH₃), 2.85 (s, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.25 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 178.0 (C=O), 138.0 (Ar-C), 136.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 125.0 (Ar-CH), 51.5 (OCH₃), 46.0 (Ar-CH₂), 42.0 (C(CH₃)₂), 25.0 (C(CH₃)₂), 19.0 (Ar-CH₃)
IR (neat, cm⁻¹) ~2960 (C-H, aliphatic), ~1735 (C=O, ester), ~1200 (C-O, ester), ~1460, 1380 (C-H bend) [16][17][18][19][20]
Mass Spectrometry (EI) M⁺ at m/z 206. Molecular ion peak may be weak. Common fragments would include loss of the methoxy group (-31), the carboxyl group (-59), and cleavage of the C-C bond between the quaternary carbon and the methylene group.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water. [2][21][22][23]* All glassware must be rigorously flame-dried before use.

  • Anhydrous solvents are essential.

  • The reaction is exothermic and should be cooled in an ice bath, especially during the addition of reagents.

  • A fire extinguisher suitable for metal fires (Class D) should be readily available.

Diazomethane: Diazomethane is extremely toxic, carcinogenic, and explosive. [24][10][12][13][15]* Only experienced personnel should handle diazomethane.

  • Use specialized glassware with smooth, flame-polished joints to avoid detonation.

  • Work behind a blast shield.

  • Avoid contact with rough surfaces, direct sunlight, and certain metals.

  • Diazomethane should be generated and used in situ and not stored.

Conclusion

The synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate can be successfully achieved through a two-step sequence involving the formation of the corresponding carboxylic acid followed by esterification. The choice of synthetic route for the acid precursor and the esterification method will depend on the scale of the reaction, available equipment, and the operator's experience with hazardous reagents. This guide provides the necessary technical details and safety protocols to enable researchers to synthesize this compound efficiently and safely.

References

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Exploratory

A Technical Guide to the ¹H NMR Spectrum of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For researchers and professionals in drug development and chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of a molecule's NMR spectrum is paramount for structural verification, purity assessment, and mechanistic studies. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (CAS 1363210-14-3), a substituted aromatic ester. We will dissect the expected spectral features, provide a validated experimental protocol for data acquisition, and explain the causal relationships between molecular structure and the resulting NMR signals.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent proton environments within the molecule. Methyl 2,2-dimethyl-3-(o-tolyl)propanoate possesses five distinct sets of protons, as illustrated below. The symmetry and electronic environment of each group dictate its unique signal in the spectrum.[2]

Caption: Molecular structure with distinct proton environments labeled (Hₐ-Hₑ).

  • Hₐ (Singlet, 3H): The methyl protons of the ester group (-OCH₃).

  • Hᵦ (Singlet, 6H): The six protons of the two equivalent geminal methyl groups (-C(CH₃)₂).

  • H꜀ (Singlet, 2H): The two protons of the methylene bridge (-CH₂-).

  • Hₔ (Multiplet, 4H): The four protons on the aromatic o-tolyl ring.

  • Hₑ (Singlet, 3H): The three methyl protons attached to the aromatic ring (Ar-CH₃).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of each proton set is determined by its local electronic environment. Electronegative atoms and π-systems deshield nearby protons, shifting their signals downfield (to a higher ppm value).[3][4] The integration value corresponds to the relative number of protons generating the signal, and the signal's multiplicity (splitting pattern) is determined by the number of neighboring protons according to the n+1 rule.[5]

Proton LabelIntegrationMultiplicityPredicted δ (ppm)Rationale for Chemical Shift and Multiplicity
Hₐ (-OCH₃)3HSinglet~ 3.6 - 3.7These protons are attached to a carbon bonded to a highly electronegative oxygen atom, causing significant deshielding.[6][7] There are no adjacent protons, resulting in a singlet.
Hᵦ (-C(CH₃)₂)6HSinglet~ 1.2 - 1.3Located on sp³ hybridized carbons in a typical alkyl environment, these protons are shielded and appear upfield.[7] The two methyl groups are chemically equivalent due to free rotation around the C-C bond. The adjacent carbon is quaternary (no protons), hence the signal is a singlet.
H꜀ (-CH₂-)2HSinglet~ 2.8 - 2.9These protons are in a benzylic position, adjacent to the aromatic ring, which causes moderate deshielding.[8] Like Hᵦ, the neighboring carbon is quaternary, so this signal is also a singlet.
Hₔ (Aromatic)4HMultiplet~ 7.0 - 7.3Protons directly attached to an aromatic ring experience a strong deshielding effect from the ring current and appear far downfield.[8] The ortho-disubstitution pattern makes the four aromatic protons chemically non-equivalent, and their mutual spin-spin coupling (ortho and meta) results in a complex, overlapping multiplet that is often difficult to resolve at lower field strengths.[9]
Hₑ (Ar-CH₃)3HSinglet~ 2.3 - 2.4This benzylic methyl group is deshielded by the aromatic ring, but less so than the methylene protons (H꜀).[8] It has no adjacent protons, appearing as a singlet.

Experimental Protocol for High-Fidelity Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[10][11] The following protocol is a self-validating system designed to ensure spectral accuracy and reproducibility.

Sample Preparation Methodology

The goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[11][12]

Step-by-Step Protocol:

  • Weighing the Analyte: Accurately weigh 5-25 mg of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate into a clean, dry vial.[13] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans for a ¹H experiment.[11]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[11] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is critical to avoid large, interfering solvent signals in the proton spectrum and to provide a deuterium signal for the spectrometer's lock system.[10]

  • Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for sharp, well-defined NMR signals.[13]

  • Filtration: To remove any suspended solid particles that can disrupt the magnetic field homogeneity and cause peak broadening, filter the solution. Draw the sample into a Pasteur pipette with a small, tightly packed plug of glass wool at its neck and dispense the filtered solution into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Internal Standard: If the deuterated solvent does not already contain an internal reference standard, add a small drop of a solution containing tetramethylsilane (TMS). TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[12]

  • Labeling: Clearly label the NMR tube with the sample identity before proceeding to the spectrometer.

Spectrometer Setup and Data Acquisition

The choice of acquisition parameters directly influences the resolution and sensitivity of the final spectrum.[14]

G A Insert Sample & Lock B Shim Magnetic Field A->B Stabilize sample C Set Acquisition Parameters (SW, AT, NS, D1) B->C Optimize B₀ homogeneity D Acquire FID C->D Define experiment E Data Processing D->E Collect raw data F Final Spectrum E->F FT, Phasing, Baseline Correction

Caption: Standard workflow for ¹H NMR data acquisition.

Step-by-Step Protocol:

  • Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This lock system compensates for any magnetic field drift during the experiment, ensuring signal stability.

  • Shimming: Execute an automated or manual shimming routine. This process adjusts the currents in the shim coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume. Good shimming is critical for achieving narrow, symmetrical peak shapes.

  • Parameter Optimization: Load a standard 1D proton experiment and set the core acquisition parameters.[15]

    • Spectral Width (SW): Set to a range of approximately 15 ppm (e.g., from -1 to 14 ppm). This ensures that all expected proton signals, from the shielded alkyl region to potentially deshielded aromatic protons, are captured.[16]

    • Acquisition Time (AT): Set to 1.5 - 3.0 seconds. The acquisition time is the duration for which the Free Induction Decay (FID) is recorded. A longer AT results in better digital resolution, which helps in resolving fine splitting patterns.[14][17]

    • Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. This is the time between pulses, allowing the nuclear spins to return towards thermal equilibrium. An adequate delay is necessary for accurate signal integration.

    • Number of Scans (NS): Set to 8 or 16 scans. Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases with the square root of the number of scans.

  • Acquisition: Start the acquisition. The spectrometer will pulse the sample and record the resulting FID, which is a time-domain signal.[18]

  • Data Processing: Once the acquisition is complete, the FID is converted into the frequency-domain spectrum via a Fourier Transform (FT). The resulting spectrum must be manually or automatically phase-corrected and baseline-corrected to produce the final, interpretable spectrum.[18]

Conclusion

The ¹H NMR spectrum of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is highly characteristic, displaying five distinct signals that directly correspond to its molecular structure. The presence of three upfield singlets (ester methyl, gem-dimethyl, and benzylic methylene), a downfield benzylic methyl singlet, and a complex aromatic multiplet provides a unique fingerprint for this compound. By employing the rigorous experimental protocols outlined in this guide, researchers can reliably obtain high-fidelity spectra, enabling confident structural verification and facilitating further scientific inquiry.

References

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Foundational

Introduction: The Ortho-Substitution Challenge in NMR Spectroscopy

An In-Depth Technical Guide: 13C NMR Analysis of Ortho-Substituted Tolyl Compounds In the landscape of structural elucidation, ortho-substituted tolyl compounds present a unique and often complex puzzle for researchers....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 13C NMR Analysis of Ortho-Substituted Tolyl Compounds

In the landscape of structural elucidation, ortho-substituted tolyl compounds present a unique and often complex puzzle for researchers. The proximity of two substituents on an aromatic ring introduces a layer of intricacy not seen in their meta or para-substituted counterparts. This guide serves as a technical deep-dive into the principles and practices of leveraging ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to analyze these challenging molecules. For drug development professionals and research scientists, a mastery of these techniques is not merely academic; it is essential for confirming molecular identity, assessing purity, and understanding the subtle electronic environments that dictate chemical reactivity and biological activity.

The core of the "ortho problem" lies in the interplay between electronic and steric effects. While substituent effects on benzene rings are well-documented, the direct adjacency of two groups in an ortho-arrangement creates through-space interactions that can distort bond angles, inhibit resonance, and ultimately produce ¹³C NMR chemical shifts that defy simple predictive models.[1][2] This guide will dissect these phenomena, providing not just the "how" of experimental protocol but the "why" behind the resulting spectral data, empowering the researcher to move from simple data collection to true structural insight.

Pillar 1: The Theoretical Framework of Ortho Interactions

A robust analysis begins with a firm grasp of the underlying principles. In ¹³C NMR, the chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. The introduction of substituents onto a toluene ring perturbs this environment in predictable ways, governed by inductive and resonance effects. However, the ortho-position is a special case where steric hindrance becomes a dominant factor.[1][3]

Electronic Effects: Induction and Resonance

Substituents modulate the electron density of the aromatic ring.

  • Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density away from the ring through inductive and/or resonance effects. This deshields the ring carbons, causing their signals to shift downfield (to a higher ppm value).

  • Electron-Donating Groups (EDGs) , such as an amino group (-NH₂), push electron density into the ring, shielding the carbons and causing their signals to shift upfield (to a lower ppm value).

In a simple monosubstituted benzene, these effects are well-understood and often quantifiable.[4] However, in an ortho-substituted tolyl compound, the methyl group (a weak EDG) and the second substituent exert simultaneous influence.

The Dominance of Steric Effects in Ortho-Substituted Systems

The defining characteristic of ortho-substitution is the spatial proximity of the two groups. This proximity can lead to:

  • Steric Inhibition of Resonance: A key phenomenon where a bulky substituent is twisted out of the plane of the aromatic ring.[3] This misalignment disrupts the π-orbital overlap necessary for resonance. For example, an N,N-dimethylamino group, a powerful electron-donating group, can have its donating properties significantly diminished if an ortho-substituent forces the dimethylamino group to rotate, preventing its lone pair from effectively conjugating with the ring system.[3][5] This results in carbon chemical shifts that are unexpectedly downfield compared to what resonance effects alone would predict.

  • Ring Distortion: Severe steric clash can lead to minor distortions of the benzene ring itself, altering bond lengths and angles.[1] This changes the hybridization and electronic environment of the ring carbons, further influencing their ¹³C NMR signals.[1]

Due to these complex interactions, simple additivity rules that work well for predicting chemical shifts in para- and some meta-isomers often fail for ortho-isomers, necessitating a more nuanced interpretation of the spectra.[2]

Pillar 2: Experimental Design and Self-Validating Protocols

Methodological rigor is the bedrock of trustworthy data. The following protocol is designed as a self-validating system, incorporating checks and best practices to ensure the acquisition of high-quality, interpretable ¹³C NMR spectra.

Experimental Workflow: From Sample to Spectrum

The logical flow from a physical sample to a final, analyzed spectrum involves several critical stages. Each step builds upon the last to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Select Compound Dissolve Dissolve ~20-50 mg in ~0.7 mL Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Insert into Spectrometer Filter->Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Optimize Field Homogeneity (Shimming) Lock->Shim Acquire Acquire Spectrum (Proton Decoupled) Shim->Acquire FT Fourier Transform (FT) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS or Solvent Baseline->Reference Final Final Spectrum for Analysis Reference->Final

Caption: High-level workflow for acquiring a ¹³C NMR spectrum.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For more polar compounds like o-toluic acid, dimethyl sulfoxide-d₆ (DMSO-d₆) may be necessary.[6] The solvent choice is critical as it can influence chemical shifts.

    • Concentration: Aim for a concentration of 20-50 mg in approximately 0.7 mL of solvent. ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope (~1.1%), so a reasonably concentrated sample is required for good signal-to-noise in a reasonable time.[7][8]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[7] Alternatively, the residual solvent signal can be used as a secondary reference.

    • Filtration: To ensure sample purity and prevent contamination of the NMR probe, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquisition Mode: Use a standard proton-decoupled pulse sequence. This technique irradiates the protons while the carbon signals are being detected, which collapses the C-H coupling and results in a spectrum of sharp singlets for each unique carbon.[9] This also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

    • Key Parameters:

      • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals, from alkyl to potential carbonyl carbons, are captured.[7]

      • Acquisition Time: A longer acquisition time results in better resolution. A typical value is 1-2 seconds.

      • Relaxation Delay (d1): This is the time allowed for the nuclei to return to equilibrium between pulses. A delay of 2-5 seconds is standard. Quaternary carbons (those with no attached protons) often have longer relaxation times and may appear smaller or be absent if the delay is too short.[10]

      • Number of Scans: Due to the low sensitivity of ¹³C NMR, a large number of scans (from several hundred to many thousands) is typically required to achieve an adequate signal-to-noise ratio.[7]

Pillar 3: Data Interpretation and Structural Assignment

Interpreting the spectrum of an ortho-substituted tolyl compound is a systematic process. The key is to leverage symmetry, chemical shift regions, and an understanding of substituent effects.

Logical Flow for Spectral Interpretation

G Start Analyze Final Spectrum Count 1. Count Unique Signals Start->Count Symmetry Does the number of signals match expected symmetry? Count->Symmetry Shifts 2. Analyze Chemical Shift Regions Symmetry->Shifts Yes AssignRegions Assign signals to general types: Aromatic (110-160 ppm) Alkyl (15-40 ppm) Carbonyl (>160 ppm) Shifts->AssignRegions Compare 3. Compare to Reference Data AssignRegions->Compare Predict Use databases (e.g., SDBS) or prediction software Compare->Predict DEPT 4. (Optional) Use DEPT Spectra Predict->DEPT Confirm Confirm C, CH, CH₂, CH₃ types DEPT->Confirm Final 5. Make Final Assignments Confirm->Final

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a compound of interest in organic synthesis, potentially serving as a key interm...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a compound of interest in organic synthesis, potentially serving as a key intermediate in the development of fine chemicals and pharmacologically active molecules. Its structural features, comprising an ester functional group, a quaternary carbon center, and an ortho-substituted aromatic ring, suggest a unique profile of physical and chemical characteristics that are critical for its application in research and development. This guide provides a comprehensive overview of the core physical properties of this molecule, offering both predicted data and detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to ensure technical accuracy and reproducibility, forming a self-validating system for the characterization of this and similar compounds.

Core Physical Properties

A summary of the known and predicted physical properties of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is presented below. It is important to note that while the molecular weight and formula are established, other properties are predicted due to the limited availability of experimental data in the public domain.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted Density Not available-
Predicted Solubility Insoluble in water; Soluble in organic solventsBased on general ester properties

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of a substance's volatility. For a methyl ester like Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, the boiling point is expected to be influenced by its molecular weight and the intermolecular forces, primarily van der Waals forces and dipole-dipole interactions.

Experimental Protocol: Boiling Range Distribution by Gas Chromatography (GC)

A robust method for determining the boiling range of a fatty acid methyl ester (FAME), which can be adapted for this compound, is gas chromatography, following a procedure similar to ASTM D7398.[2]

Rationale: GC provides a precise determination of the boiling point or boiling range by correlating the retention time of the compound with the boiling points of known standards. This method is highly reproducible and requires only a small amount of sample.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate (approximately 1% w/v) in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating compounds based on their boiling points.

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

    • Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/minute to 300 °C.

      • Final Hold: Hold at 300 °C for 10 minutes.

    • Injector and Detector Temperature: 250 °C and 300 °C, respectively.

  • Calibration: Inject a series of n-alkane standards with known boiling points to establish a retention time versus boiling point calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the GC.

  • Data Analysis: The retention time of the Methyl 2,2-dimethyl-3-(O-tolyl)propanoate peak is compared to the calibration curve to determine its boiling point.

Workflow for Boiling Point Determination by GC:

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_cal Calibration cluster_data Data Analysis Prep Dissolve sample in hexane (1%) Inject Inject sample into GC Prep->Inject Separate Separation on non-polar column Inject->Separate Detect FID Detection Separate->Detect Correlate Correlate sample retention time to calibration curve Detect->Correlate Calibrate Inject n-alkane standards Curve Generate Retention Time vs. Boiling Point Curve Calibrate->Curve Curve->Correlate Result Determine Boiling Point Correlate->Result

Caption: Workflow for determining the boiling point of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate using Gas Chromatography.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a critical indicator of purity. For a crystalline solid, a sharp melting point is expected, while impurities will broaden the melting range.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining melting points and other thermal transitions, as outlined in standards like ASTM D3418.[3][4]

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak, and the peak maximum is taken as the melting point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/minute) to a temperature significantly above the melting point.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature and the peak temperature of this endotherm are recorded. The peak temperature is generally reported as the melting point.

Workflow for Melting Point Determination by DSC:

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh Weigh 2-5 mg of sample Encapsulate Hermetically seal in aluminum pan Weigh->Encapsulate Load Load sample and reference pans Encapsulate->Load Heat Heat at a constant rate (e.g., 10 °C/min) Load->Heat Measure Measure differential heat flow Heat->Measure Thermogram Generate Thermogram (Heat Flow vs. Temp) Measure->Thermogram Analyze Identify endothermic melting peak Thermogram->Analyze Result Determine Melting Point Analyze->Result

Caption: Workflow for determining the melting point of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate using Differential Scanning Calorimetry.

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for quality control and for calculations in process chemistry.

Experimental Protocol: Gravimetric Method

The density of a liquid can be accurately determined using a pycnometer or by the buoyancy method with a sinker of known volume.[5][6]

Rationale: This method relies on the precise measurement of mass and volume. A pycnometer is a flask with a precisely known volume, allowing for the accurate determination of the density of a liquid.

Step-by-Step Methodology:

  • Pycnometer Calibration:

    • Thoroughly clean and dry the pycnometer.

    • Determine the mass of the empty, dry pycnometer.

    • Fill the pycnometer with deionized water of a known temperature and reweigh.

    • Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement:

    • Empty, clean, and dry the calibrated pycnometer.

    • Fill the pycnometer with Methyl 2,2-dimethyl-3-(O-tolyl)propanoate at a controlled temperature.

    • Weigh the filled pycnometer.

  • Calculation:

    • Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.

    • Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

Determination of Solubility

Solubility is a crucial property, especially in drug development, as it influences bioavailability and formulation. As an ester with a significant hydrophobic component, Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is expected to be poorly soluble in water but soluble in common organic solvents.

Experimental Protocol: Qualitative Solubility Testing

A systematic qualitative solubility test can classify the compound and identify suitable solvents.[7]

Rationale: This tiered approach efficiently determines the solubility of a compound in a range of solvents with varying polarities and pH.

Step-by-Step Methodology:

  • Water Solubility: Add approximately 20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 2 minutes. If the compound dissolves completely, it is considered water-soluble.

  • Solubility in 5% NaOH: If insoluble in water, add the same amount of compound to 1 mL of 5% aqueous sodium hydroxide solution. Solubility in this basic solution would indicate an acidic functional group.

  • Solubility in 5% HCl: If insoluble in water, test the solubility in 1 mL of 5% aqueous hydrochloric acid. Solubility here would suggest a basic functional group (e.g., an amine).

  • Solubility in Organic Solvents: Test the solubility in various organic solvents of differing polarities, such as:

    • Methanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl acetate (moderately polar)

    • Dichloromethane (non-polar)

    • Hexane (non-polar) Record the solubility as soluble, partially soluble, or insoluble.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected Spectral Features:

  • Aromatic Protons: The protons on the o-tolyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the ortho-substitution, a complex splitting pattern is anticipated.

  • Methyl Protons (Ester): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, likely in the region of δ 3.6-3.8 ppm.

  • Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the aromatic ring will likely appear as a singlet between δ 2.5 and 3.0 ppm.

  • Gem-dimethyl Protons: The six protons of the two methyl groups on the quaternary carbon will appear as a singlet, further upfield, likely between δ 1.0 and 1.5 ppm.

  • Tolyl Methyl Protons: The three protons of the methyl group on the tolyl ring will appear as a singlet around δ 2.3 ppm.

Infrared (IR) Spectroscopy

Expected Absorption Bands:

  • C=O Stretch (Ester): A strong, characteristic absorption band is expected in the region of 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will be present in the 1150-1250 cm⁻¹ region.

  • C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the aromatic ring will appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): C-H stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

  • C=C Stretch (Aromatic): Peaks of medium intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (206.28) should be observable.

  • Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group (-OCH₃) would result in a peak at m/z 175.

  • Loss of Carbomethoxy Group: Cleavage of the carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 147.

  • Benzylic Cleavage: A prominent peak at m/z 105 corresponding to the tolylmethyl cation ([C₈H₉]⁺) is expected due to the stable benzylic carbocation.

  • McLafferty Rearrangement: While less likely for this specific structure, it is a potential fragmentation pathway for esters.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. By employing the detailed experimental protocols outlined, researchers can obtain reliable and reproducible data, which is essential for the advancement of research and development involving this compound. The provided predicted properties and expected spectroscopic features serve as a valuable reference for the synthesis and analysis of this and structurally related molecules.

References

  • ASTM D3418-15, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015,

  • ASTM D7398-21, Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography, ASTM International, West Conshohocken, PA, 2021,

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

An In-depth Technical Guide to CAS 1363210-14-3: Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2,2-dimethyl-3-(o-tolyl)propanoate, identified by the CAS number 1363210-14-3, is a carboxylic ester that serves as a key intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-3-(o-tolyl)propanoate, identified by the CAS number 1363210-14-3, is a carboxylic ester that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a sterically hindered ester group and an ortho-substituted aromatic ring, makes it a valuable building block in the fields of medicinal chemistry and agrochemical development. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for laboratory and industrial use.

Chemical Properties and Characterization

Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is a compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol .

PropertyValue
CAS Number 1363210-14-3
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
IUPAC Name methyl 2,2-dimethyl-3-(o-tolyl)propanoate
Synonyms Not widely available

Synthesis

While specific, detailed, and publicly available synthesis protocols for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate are limited, a plausible and commonly employed synthetic route would be the Fischer esterification of 2,2-dimethyl-3-(o-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst.

Hypothetical Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2_2_dimethyl_3_o_tolyl_propanoic_acid 2,2-dimethyl-3-(o-tolyl)propanoic acid Esterification Fischer Esterification 2_2_dimethyl_3_o_tolyl_propanoic_acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Heat Heat (Reflux) Heat->Esterification Target_Compound Methyl 2,2-dimethyl-3-(o-tolyl)propanoate Esterification->Target_Compound Water Water (byproduct) Esterification->Water

Caption: A hypothetical workflow for the synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate via Fischer esterification.

Experimental Protocol: Fischer Esterification (Hypothetical)

Materials:

  • 2,2-dimethyl-3-(o-tolyl)propanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyl-3-(o-tolyl)propanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

Applications in Research and Development

Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Synthesis

The structural motifs present in this compound are of interest in the design of novel therapeutic agents. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing functional handles for further chemical transformations in the development of active pharmaceutical ingredients (APIs).[1]

Agrochemical Synthesis

In the agrochemical sector, this compound serves as a building block for the synthesis of new pesticides and herbicides.[1] One source suggests that its derivatives may exhibit activity by affecting the nervous system of insects.[2] However, specific, publicly available data on its biological activity are currently limited.

Biological Activity and Mechanism of Action

While the potential for biological activity is the primary driver for the use of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate as a synthetic intermediate, there is a notable lack of published data on the specific biological activities and mechanisms of action of the compound itself or its direct derivatives. Researchers are encouraged to perform their own bioassays to determine the efficacy and mechanisms of any novel compounds synthesized from this intermediate.

Toxicology and Safety

Detailed toxicological data for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate are not extensively available in the public domain. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is available from a number of chemical suppliers that specialize in research and development compounds. Some of these suppliers include:

  • Sigma-Aldrich[3]

  • MySkinRecipes[1][2]

  • CymitQuimica

  • BLDpharm

  • Arctom

  • abcr GmbH

Conclusion

Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. While detailed information on its synthesis and biological activity is not widely disseminated in the public domain, its structural features make it an attractive starting point for the development of novel, high-value molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new active ingredients with beneficial properties.

References

  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. Retrieved from [Link]

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Proposed Synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate A plausible and efficient method for the synthesis of Methyl 2,2-dimethyl-3-(o-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

A plausible and efficient method for the synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is through a Grignard reaction. This well-established carbon-carbon bond-forming reaction utilizes an organomagnesium halide (a Grignard reagent) to perform a nucleophilic attack on an electrophilic carbon atom. In this proposed synthesis, o-tolylmagnesium bromide will be reacted with methyl 2,2-dimethyl-3-oxopropanoate. The subsequent dehydration of the resulting tertiary alcohol will yield an unsaturated intermediate, which can then be hydrogenated to afford the target molecule.

Synthetic Workflow

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation o-Tolylmagnesium bromide o-Tolylmagnesium bromide Tertiary Alcohol Intermediate Tertiary Alcohol Intermediate o-Tolylmagnesium bromide->Tertiary Alcohol Intermediate 1. Diethyl ether, 0°C to rt Methyl 2,2-dimethyl-3-oxopropanoate Methyl 2,2-dimethyl-3-oxopropanoate Methyl 2,2-dimethyl-3-oxopropanoate->Tertiary Alcohol Intermediate Unsaturated Ester Unsaturated Ester Tertiary Alcohol Intermediate->Unsaturated Ester 2. H₂SO₄ (cat.), heat Methyl 2,2-dimethyl-3-(o-tolyl)propanoate Methyl 2,2-dimethyl-3-(o-tolyl)propanoate Unsaturated Ester->Methyl 2,2-dimethyl-3-(o-tolyl)propanoate 3. H₂, Pd/C, EtOH

Caption: Proposed three-step synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

Experimental Protocol

Step 1: Grignard Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of o-bromotoluene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the o-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent, o-tolylmagnesium bromide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of methyl 2,2-dimethyl-3-oxopropanoate (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.

Step 2: Dehydration

  • To the crude tertiary alcohol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture with stirring, and collect the distillate (the unsaturated ester and water).

  • Separate the organic layer from the distillate and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Step 3: Hydrogenation

  • Dissolve the crude unsaturated ester in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon.

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 3 atm) for several hours, monitoring the reaction progress by TLC or GC-MS.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation

The molecular structure of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate can be unequivocally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

compound compound

Caption: 2D structure of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities for the protons in Methyl 2,2-dimethyl-3-(o-tolyl)propanoate are detailed below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic protons (4H)7.0 - 7.2Multiplet4H
Methoxy protons (-OCH₃)~3.6Singlet3H
Methylene protons (-CH₂-)~2.8Singlet2H
Aromatic methyl protons (-CH₃)~2.3Singlet3H
Gem-dimethyl protons (-C(CH₃)₂)~1.2Singlet6H

Justification of Predicted Spectrum:

  • Aromatic Protons: The four protons on the o-tolyl group will appear as a complex multiplet in the aromatic region (7.0-7.2 ppm) due to their distinct chemical environments and spin-spin coupling.

  • Methoxy Protons: The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet at approximately 3.6 ppm.

  • Methylene Protons: The two protons of the methylene bridge between the aromatic ring and the quaternary carbon are adjacent to the aromatic ring and will thus be deshielded, appearing as a singlet around 2.8 ppm. The absence of adjacent protons results in a singlet.

  • Aromatic Methyl Protons: The three protons of the methyl group on the tolyl ring will give a singlet at about 2.3 ppm.

  • Gem-dimethyl Protons: The six protons of the two methyl groups on the quaternary carbon are equivalent and will appear as a single, sharp singlet at approximately 1.2 ppm, being in a shielded aliphatic environment.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl carbon (C=O)~178
Aromatic C-O~138
Aromatic C-CH₃~136
Aromatic CH~130, ~128, ~126, ~125
Methoxy carbon (-OCH₃)~52
Quaternary carbon (-C(CH₃)₂)~45
Methylene carbon (-CH₂-)~40
Gem-dimethyl carbons (-C(CH₃)₂)~25
Aromatic methyl carbon (-CH₃)~20

Justification of Predicted Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and is expected to appear at the downfield end of the spectrum, around 178 ppm.[3]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts between 125 and 138 ppm. The carbons directly attached to the alkyl chain and the methyl group will have different shifts compared to the protonated aromatic carbons.[4]

  • Methoxy Carbon: The carbon of the methoxy group will be found around 52 ppm.

  • Quaternary Carbon: The quaternary carbon bearing the two methyl groups will be in the aliphatic region, predicted to be around 45 ppm.

  • Methylene Carbon: The methylene bridge carbon will appear at approximately 40 ppm.

  • Gem-dimethyl and Aromatic Methyl Carbons: The gem-dimethyl carbons are equivalent and will give a single peak around 25 ppm, while the aromatic methyl carbon will be at a slightly lower field, around 20 ppm.[5]

Predicted Mass Spectrometry (Electron Ionization)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

m/z Predicted Fragment Interpretation
206[C₁₃H₁₈O₂]⁺Molecular ion (M⁺)
191[M - CH₃]⁺Loss of a methyl radical
147[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
115[C₉H₁₁]⁺Benzylic cleavage with loss of the ester side chain
105[C₈H₉]⁺Tropylium ion formation after benzylic cleavage
91[C₇H₇]⁺Tropylium ion

Justification of Predicted Fragmentation:

  • Molecular Ion: The molecular ion peak at m/z 206 should be observable, corresponding to the molecular weight of the compound.

  • Loss of a Methyl Group: Fragmentation of one of the gem-dimethyl groups to form a stable tertiary carbocation would result in a peak at m/z 191.

  • Loss of the Methoxycarbonyl Group: Cleavage of the bond between the quaternary carbon and the carbonyl group would lead to a fragment at m/z 147.

  • Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is cleavage at the benzylic position. This would result in the formation of a stable benzylic cation. In this case, cleavage of the C-C bond between the methylene group and the quaternary carbon would lead to a fragment corresponding to the tolylmethyl cation, which could rearrange to the more stable tropylium ion at m/z 105 or a related fragment at m/z 115. The tropylium ion at m/z 91 is a very common fragment for alkyl-substituted benzene rings.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2850C-H stretchingAliphatic (CH₃, CH₂)
~1735C=O stretchingEster
~1600, ~1480C=C stretchingAromatic ring
~1250-1100C-O stretchingEster
~750C-H bendingOrtho-disubstituted aromatic ring

Justification of Predicted Spectrum:

  • C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H bonds in the methyl and methylene groups.

  • C=O Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretching: The C-O single bond stretching of the ester group will give rise to one or two bands in the 1250-1100 cm⁻¹ region.

  • C-H Bending: A strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted aromatic ring.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and structural characterization of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. The proposed Grignard-based synthesis offers a viable route to this molecule. The detailed predictions of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra, based on established principles and data from analogous structures, provide a solid foundation for its identification and characterization in a research or drug development setting. This guide serves as a valuable resource for scientists, enabling them to approach the synthesis and analysis of this compound with a high degree of confidence and scientific rigor.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Reformatsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Scribd. (2021, September 9). Reformatsky Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... [Image]. Retrieved from [Link]

  • van Beek, H. L., Winter, R. T., Eastham, G. R., & Fraaije, M. W. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 50(89), 13034–13036. [Link]

  • Molbase. (n.d.). Synthesis of methyl 2,2-dimethyl-4-[3-(3-pyridyl)propyl]-8-(t-butyldimethylsilyloxy)-octanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern. Retrieved from [Link]

  • Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Grignard Reagents Catalog. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Explore our newly expanded range of Grignard Reagents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate in Modern Organic Synthesis

Introduction: Unveiling a Key Architectural Element in Synthesis In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Architectural Element in Synthesis

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2,2-dimethyl-3-(O-tolyl)propanoate has emerged as a valuable and versatile intermediate, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its unique structural arrangement, featuring a sterically encumbered quaternary center adjacent to an aromatic ring and a reactive ester functionality, provides a robust platform for a variety of chemical transformations. This guide provides an in-depth exploration of this compound's synthetic utility, offering detailed protocols and expert insights for its application in research and development.

The presence of the gem-dimethyl group imparts significant steric hindrance, which can be strategically exploited to direct the regioselectivity of subsequent reactions. Furthermore, this structural motif is a common feature in many biologically active molecules, contributing to favorable metabolic stability and pharmacokinetic profiles. The O-tolyl group, with its specific substitution pattern, allows for fine-tuning of electronic and steric properties, which can be critical in the design of targeted therapeutic agents and specialized chemical products.[1] This document will serve as a comprehensive resource for researchers and professionals seeking to leverage the synthetic potential of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its effective application in synthesis. The key properties of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate are summarized in the table below.

PropertyValueReference
CAS Number 1363210-14-3[2]
Molecular Formula C₁₃H₁₈O₂[2]
Molecular Weight 206.28 g/mol [2]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not explicitly reported, estimated >200 °C
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

While detailed spectroscopic data for this specific compound is not widely published, the expected NMR and IR signatures can be predicted based on its structure and data from analogous compounds.[3]

  • ¹H NMR: Expect signals for the tolyl methyl group (~2.3 ppm), the gem-dimethyl protons (singlet, ~1.2 ppm), the methylene protons adjacent to the aromatic ring (singlet, ~2.8 ppm), and the methyl ester protons (singlet, ~3.6 ppm), in addition to the aromatic protons.

  • ¹³C NMR: Key signals would include the ester carbonyl carbon (~178 ppm), the quaternary carbon, and various aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the ester is expected around 1730-1740 cm⁻¹.

Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate: A Reliable Protocol

The most direct and reliable method for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is the esterification of its corresponding carboxylic acid, 2,2-Dimethyl-3-(o-tolyl)propanoic acid. This precursor is commercially available, streamlining the synthetic process. The following protocol details a standard Fischer esterification, a robust and widely used method in organic synthesis.

Protocol 1: Fischer Esterification of 2,2-Dimethyl-3-(o-tolyl)propanoic acid

This protocol describes the acid-catalyzed esterification of 2,2-Dimethyl-3-(o-tolyl)propanoic acid with methanol.

Causality Behind Experimental Choices:

  • Methanol as Solvent and Reagent: Using methanol in large excess serves as both the nucleophile and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

  • Sulfuric Acid as Catalyst: A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

  • Reflux Conditions: The reaction is heated to reflux to increase the reaction rate.

  • Aqueous Workup: The workup procedure is designed to remove the excess acid catalyst and water-soluble byproducts. Sodium bicarbonate is used to neutralize the sulfuric acid, and brine is used to reduce the solubility of the organic product in the aqueous phase, improving extraction efficiency.

  • Drying and Purification: Anhydrous sodium sulfate is a common drying agent to remove residual water from the organic phase. Purification by column chromatography ensures the isolation of the high-purity ester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 2,2-Dimethyl-3- (o-tolyl)propanoic acid reaction_step Reflux start_acid->reaction_step start_methanol Methanol (excess) start_methanol->reaction_step start_catalyst H₂SO₄ (catalytic) start_catalyst->reaction_step workup_neutralize Neutralize with NaHCO₃ reaction_step->workup_neutralize workup_extract Extract with EtOAc workup_neutralize->workup_extract workup_dry Dry (Na₂SO₄) workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify final_product Methyl 2,2-dimethyl-3- (o-tolyl)propanoate workup_purify->final_product

Caption: Synthetic workflow for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-Dimethyl-3-(o-tolyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-30 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting carboxylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

ReactantMolar Eq.PurityExpected Yield
2,2-Dimethyl-3-(o-tolyl)propanoic acid1.0>95%85-95%
Methanol20-30Reagent Grade
Sulfuric Acid0.1-0.2Concentrated

Applications of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate as a Building Block

The synthetic utility of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate lies in its ability to undergo a range of transformations at the ester functionality, providing access to other key intermediates. The following protocols detail two fundamental applications: hydrolysis to the carboxylic acid and reduction to the primary alcohol.

Protocol 2: Base-Mediated Hydrolysis to 2,2-Dimethyl-3-(o-tolyl)propanoic acid

This protocol outlines the saponification of the methyl ester to its corresponding carboxylic acid, a crucial step if the acid itself is the desired final product or a precursor for further reactions such as amide bond formation.

Causality Behind Experimental Choices:

  • Base-Mediated Hydrolysis: A strong base like sodium hydroxide is used to promote the hydrolysis of the ester. This reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid to form the carboxylate salt.

  • Co-solvent System: A mixture of methanol and water is often used to ensure the solubility of both the ester (in methanol) and the hydroxide salt (in water), creating a homogeneous reaction mixture.

  • Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the carboxylic acid product.

G start_ester Methyl 2,2-dimethyl-3- (o-tolyl)propanoate reaction_step Heat start_ester->reaction_step reagents NaOH, MeOH/H₂O reagents->reaction_step intermediate Sodium 2,2-dimethyl-3- (o-tolyl)propanoate (in situ) reaction_step->intermediate acidification Acidify with HCl intermediate->acidification product 2,2-Dimethyl-3- (o-tolyl)propanoic acid acidification->product

Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reagent Addition: Add sodium hydroxide (1.5-2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis shows complete disappearance of the starting ester.

  • Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Drying: Dry the collected solid or the combined organic extracts (over anhydrous sodium sulfate) to yield the desired carboxylic acid.

ReactantMolar Eq.PurityExpected Yield
Methyl 2,2-dimethyl-3-(o-tolyl)propanoate1.0>98%>90%
Sodium Hydroxide1.5-2.0Reagent Grade
Protocol 3: Reduction to 2,2-dimethyl-3-(o-tolyl)propan-1-ol

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol, a versatile intermediate for further functionalization, such as oxidation to the aldehyde or conversion to leaving groups for nucleophilic substitution.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent capable of reducing esters to primary alcohols. It is preferred over milder reducing agents like sodium borohydride, which are generally unreactive towards esters.

  • Anhydrous Conditions: LAH reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions using dry solvents.

  • Fieser Workup: The sequential addition of water and aqueous sodium hydroxide is a standard and safe procedure for quenching the excess LAH and precipitating the aluminum salts, which can then be easily removed by filtration.

G start_ester Methyl 2,2-dimethyl-3- (o-tolyl)propanoate reaction_step 0 °C to RT start_ester->reaction_step reagents 1. LiAlH₄, Dry THF 2. Fieser Workup reagents->reaction_step product 2,2-dimethyl-3- (o-tolyl)propan-1-ol reaction_step->product

Caption: Reduction of the methyl ester to the corresponding primary alcohol.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (1.0 eq) in anhydrous THF dropwise to the suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH used in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the precipitate through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

ReactantMolar Eq.PurityExpected Yield
Methyl 2,2-dimethyl-3-(o-tolyl)propanoate1.0>98%80-90%
Lithium Aluminum Hydride1.5Reagent Grade

Conclusion: A Building Block of Strategic Importance

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate stands as a testament to the power of rationally designed building blocks in modern organic synthesis. Its structural features offer a blend of stability and reactivity that can be harnessed to construct complex molecular targets with precision and efficiency. The protocols detailed herein provide a solid foundation for the synthesis and subsequent application of this valuable intermediate. By understanding the causality behind the experimental choices, researchers can adapt and optimize these procedures to suit their specific synthetic goals, further expanding the utility of this versatile synthon in the ongoing quest for novel chemical entities.

References

  • MySkinRecipes. Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.
  • Smolecule. Methyl 2-hydroxy-3-(m-tolyl)propanoate.
  • MySkinRecipes. Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.
  • PubChem. Methyl 3-(p-tolyl)propanoate. CID 9855632.
  • ChemScene. 2,2-Dimethyl-3-(o-tolyl)propanoic acid. CAS 861596-04-5.
  • Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292.
  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
  • Sigma-Aldrich. Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.
  • PubChem. Methyl 3-(p-tolyl)propanoate. CID 9855632.

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Application

Application Notes & Protocols: Investigating Methyl 2,2-dimethyl-3-(O-tolyl)propanoate in Agrochemical Discovery

For Distribution To: Agrochemical Researchers, Discovery Scientists, and Formulation Chemists Preamble: Charting a Course for a Novel Candidate In the relentless pursuit of novel agrochemical solutions, the exploration o...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Agrochemical Researchers, Discovery Scientists, and Formulation Chemists

Preamble: Charting a Course for a Novel Candidate

In the relentless pursuit of novel agrochemical solutions, the exploration of unique chemical scaffolds is paramount. Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, a propanoate ester, presents a structural motif with potential for biological activity. While its direct application in agrochemical research is not yet extensively documented in publicly available literature, its synthesis is noted in the context of creating building blocks for pesticides and herbicides.[1] This document serves as a comprehensive guide for researchers aiming to systematically evaluate the potential of this molecule as a novel herbicide, fungicide, or insecticide.

The protocols and application notes herein are constructed based on established principles of agrochemical screening and structure-activity relationship (SAR) studies. They are intended to provide a robust framework for the initial characterization and development of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate and its analogues.

Rationale and Hypothesis: Why Investigate Methyl 2,2-dimethyl-3-(O-tolyl)propanoate?

The structure of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate bears a resemblance to certain classes of plant growth regulators, particularly synthetic auxins.[2][3] The tolyl group and the carboxylic acid ester functionality are key features that could interact with biological targets in plants, fungi, or insects.

Hypothesized Mechanism of Action (Herbicidal): We hypothesize that Methyl 2,2-dimethyl-3-(O-tolyl)propanoate may act as an auxin mimic . Synthetic auxins disrupt normal plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[4] The propanoic acid backbone is a feature seen in some aryloxyphenoxypropionate herbicides, although those typically target the ACCase enzyme.[5] Our primary hypothesis, however, leans towards auxin-like activity due to the overall structure.

The following application notes will guide the researcher through the synthesis, multi-disciplinary screening, and preliminary toxicological assessment of this compound.

Synthesis Protocol

A plausible synthetic route for Methyl 2,2-dimethyl-3-(O-tolyl)propanoate can be adapted from known esterification and alkylation reactions.[6]

Protocol 2.1: Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Objective: To synthesize the title compound for biological screening.

Materials:

  • o-Tolylacetic acid

  • Methyl 2-bromo-2-methylpropanoate

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-tolylacetic acid in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add 2.2 equivalents of LDA solution dropwise via a syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add 1.5 equivalents of methyl 2-bromo-2-methylpropanoate dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compound.

Herbicidal Activity Screening

Protocol 3.1.1: Pre-emergence Herbicidal Bioassay [7][8][9]

Objective: To assess the inhibitory effect of the compound on seed germination and early seedling growth.

Materials:

  • Test compound (dissolved in a suitable solvent like acetone or DMSO)

  • Seeds of monocot (e.g., Zea mays - corn, Avena fatua - wild oat) and dicot (e.g., Brassica napus - rapeseed, Amaranthus retroflexus - redroot pigweed) species.

  • Petri dishes with filter paper or small pots with standardized soil.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Prepare a stock solution of the test compound and create a dilution series (e.g., 1, 10, 100, 1000 µM).

  • For the petri dish assay, apply a known volume of each concentration to the filter paper and allow the solvent to evaporate.

  • Place a set number of seeds (e.g., 10-20) onto the treated filter paper.

  • For the soil assay, thoroughly mix the test compound into the soil at various concentrations.

  • Sow the seeds at a uniform depth in the treated soil.

  • Include a solvent-only control and a positive control (a commercial herbicide).

  • Incubate the dishes/pots in a growth chamber for 7-14 days.

  • Assess germination rate, root length, and shoot length. Calculate the percent inhibition relative to the control.

Protocol 3.1.2: Post-emergence Herbicidal Bioassay [3]

Objective: To evaluate the compound's effect on established seedlings.

Procedure:

  • Grow the selected monocot and dicot species in pots to the 2-3 leaf stage.

  • Prepare a spray solution of the test compound at various concentrations with a surfactant.

  • Spray the seedlings uniformly until runoff.

  • Include a solvent/surfactant control and a positive control.

  • Return the plants to the growth chamber.

  • Observe and score phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty) at 3, 7, and 14 days after treatment.

Fungicidal Activity Screening

Protocol 3.2.1: In Vitro Mycelial Growth Inhibition Assay [10][11][12][13]

Objective: To determine the direct inhibitory effect of the compound on fungal growth.

Materials:

  • Cultures of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani).

  • Potato Dextrose Agar (PDA) medium.

  • Test compound dissolved in a suitable solvent.

Procedure:

  • Incorporate the test compound at various concentrations into molten PDA before pouring into petri dishes.

  • Place a mycelial plug from an actively growing fungal culture in the center of each treated plate.

  • Include a solvent-only control and a positive control (a commercial fungicide).

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the colony diameter at regular intervals until the control plate is fully grown.

  • Calculate the percent inhibition of mycelial growth.

Insecticidal Activity Screening

Protocol 3.3.1: Contact Toxicity Bioassay [14][15][16][17]

Objective: To assess the toxicity of the compound to insects upon direct contact.

Materials:

  • Test insects (e.g., Spodoptera frugiperda - fall armyworm larvae, Myzus persicae - green peach aphid).

  • Test compound dissolved in a suitable solvent.

  • Micro-applicator or spray tower.

Procedure:

  • Apply a precise dose of the test compound directly to the dorsal thorax of the insect larvae or spray a uniform deposit onto a surface where aphids will be placed.

  • Include a solvent-only control and a positive control (a commercial insecticide).

  • Place the treated insects in a clean container with a food source.

  • Assess mortality at 24, 48, and 72 hours post-treatment.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Herbicidal Activity Data for Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Concentration (µM)Zea mays Root Inhibition (%)Amaranthus retroflexus Root Inhibition (%)
1515
101245
1002588
10004095
IC₅₀ (µM) >1000 ~15

Table 2: Hypothetical Fungicidal and Insecticidal Activity Data

Assay TypeTarget OrganismActivity MetricResult
Mycelial GrowthBotrytis cinereaIC₅₀ (µM)>500
Contact ToxicitySpodoptera frugiperdaLD₅₀ (µ g/larva )>100

Mechanistic Insights and Structure-Activity Relationships (SAR)

Should initial screening reveal promising herbicidal activity, particularly against broadleaf weeds with symptoms of uncontrolled growth (epinasty), further investigation into the auxin mimicry hypothesis is warranted.

Diagram 1: Proposed Workflow for Investigating Auxin-like Activity

Auxin_Workflow A Initial Hit: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate B Synthesize Analogues (Varying Aryl Substitution, Ester Group, etc.) A->B Optimize Structure D Auxin-Specific Bioassays (e.g., Root Elongation in Arabidopsis) A->D Confirm MOA C Quantitative Herbicidal Assays (Dose-Response Curves) B->C Test Activity G Establish Structure-Activity Relationships (SAR) C->G Correlate Structure & Activity E Receptor Binding Studies (e.g., TIR1/AFB binding) D->E Molecular Target F Gene Expression Analysis (Auxin-responsive genes) E->F Cellular Response F->G Validate MOA

Caption: Workflow for SAR and MOA studies.

Diagram 2: Simplified Auxin Signaling Pathway and Potential Herbicide Interaction

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF GENE Auxin-Responsive Gene ARF->GENE Repressed by Aux/IAA TIR1 TIR1/AFB Receptor SCF SCF Complex TIR1->SCF Forms Complex SCF->AUX_IAA Targets for Degradation AUXIN Natural Auxin (IAA) or Auxin Mimic Herbicide AUXIN->TIR1 Binding

Caption: Auxin signaling and herbicide action.

Preliminary Environmental and Toxicological Considerations

The development of any new agrochemical must include an early assessment of its potential environmental impact and toxicity to non-target organisms.[18][19][20][21][22]

Key Areas for Preliminary Investigation:

  • Soil Persistence (Half-life): Conduct soil incubation studies under controlled laboratory conditions to determine the rate of degradation.

  • Aquatic Toxicity: Evaluate acute toxicity to representative aquatic organisms such as Daphnia magna (water flea) and Oncorhynchus mykiss (rainbow trout).

  • Non-Target Plant Effects: Assess phytotoxicity on representative non-target terrestrial plants.

These preliminary studies will help to identify any potential liabilities early in the development process.

Conclusion and Future Directions

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate represents an underexplored chemical entity in the field of agrochemical research. The protocols outlined in this document provide a comprehensive starting point for its evaluation. A systematic approach, beginning with broad-spectrum screening and progressing to more detailed mechanistic and SAR studies, will be crucial in determining its potential as a novel active ingredient. The initial hypothesis of auxin mimicry provides a logical framework for guiding the research, but scientists should remain open to unexpected findings that could reveal novel modes of action.

References

  • Agro-Projects. (2023). Nanotechnology-based pesticides: Environmental fate and ecotoxicity. Toxicol Appl Pharmacol., 471, 116560. [Link]

  • EpiLogic GmbH. (2024). Innovative Screening Methods for Plant Fungicides and Defense Inducers. [Link]

  • AgriSustain. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]

  • Groszmann, M., et al. (2017). cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5023–5034. [Link]

  • Wang, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1375. [Link]

  • Avdi, M., et al. (2021). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 69(38), 11177–11185. [Link]

  • Smith, B. J. (2009). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. [Link]

  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. [Link]

  • WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Ansari, M., et al. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science. [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. [Link]

  • ARCC Journals. (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. [Link]

  • Woods End Laboratories. (n.d.). Herbicide Bioassay. [Link]

  • ResearchGate. (n.d.). Pesticides: Environmental Fate and Their Toxicology. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). 9(7), 382-388. [Link]

  • Journal of Visualized Experiments. (2010). Bioassays for Monitoring Insecticide Resistance. 46, e2143. [Link]

  • National Pesticide Information Center. (2025). What happens to pesticides released in the environment?. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • K-State Research and Extension. (2024). Conduct soil bioassays to determine herbicide carryover potential. [Link]

  • MethodsX. (2019). Two novel bioassays useful for the quick assessment of chemical effects on the behavior of mosquito larvae (Culicidae) and adult earthworms (Lumbricidae). 6, 2231-2238. [Link]

  • Journal of Pesticide Reform. (1990). Toxicology and Environmental Fate of Synthetic Pyrethroids. 10(3), 32-37. [Link]

  • ResearchGate. (2025). Application of bioassay techniques to herbicide investigations. [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action. [Link]

  • Frontiers in Microbiology. (2022). Current status of pesticide effects on environment, human health and it's eco-friendly management as bioremediation: A comprehensive review. 13, 962619. [Link]

  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. [Link]

  • Critical Reviews in Plant Sciences. (1995). Overview of herbicide mechanisms of action. 14(5), 465-473. [Link]

  • University of California Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

  • Illinois Experts. (2023). Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. [Link]

  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. [Link]

  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. [Link]

  • Molbase. (n.d.). Synthesis of methyl 2,2-dimethyl-4-[3-(3-pyridyl)propyl]-8-(t-butyldimethylsilyloxy)-octanoate. [Link]

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Method

GC-MS Method for the Analysis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate: A Comprehensive Protocol for Identification and Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. This compound, an aromatic ester, represents a class of molecules frequently encountered in pharmaceutical development, fragrance chemistry, and specialty materials. The protocol herein is designed to provide a comprehensive workflow, from sample preparation to data interpretation, ensuring high levels of accuracy, precision, and reliability. We delve into the causality behind instrumental parameter selection and provide a predictive model for the mass spectral fragmentation of the target analyte, grounded in established principles of mass spectrometry. This guide is intended for researchers and scientists requiring a validated method for the qualitative and quantitative analysis of this and structurally related compounds.

Introduction and Scientific Rationale

Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is a molecule of interest due to its structural motifs: a substituted aromatic ring coupled with a sterically hindered ester group. Such structures can be key intermediates in organic synthesis, potential impurities in active pharmaceutical ingredients (APIs), or components in complex mixtures such as essential oils or industrial formulations. The accurate identification and quantification of this compound are therefore critical for quality control, process optimization, and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this task. Gas chromatography offers high-resolution separation of volatile and semi-volatile compounds, while mass spectrometry provides definitive structural information through characteristic fragmentation patterns, enabling unambiguous identification.[1] This combination of separation and detection makes GC-MS an indispensable tool in modern analytical chemistry.[2] This document provides a self-validating protocol, explaining the "why" behind each step to empower the user to adapt and troubleshoot the method effectively.

Principle of the Method

The methodology is predicated on the physical and chemical properties of the analyte. The sample, dissolved in a volatile organic solvent, is injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then transported by an inert carrier gas (Helium) onto a capillary column. The column, coated with a specific stationary phase, separates compounds based on their boiling points and affinities for the phase.

As Methyl 2,2-dimethyl-3-(o-tolyl)propanoate elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (Electron Ionization - EI), causing the molecule to ionize and fragment in a reproducible manner. These fragments are then separated by the mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for positive identification by comparison to a reference standard or library.

Materials and Reagents

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and an electronic pressure control module.

  • Mass Spectrometer: A single quadrupole mass spectrometer or equivalent, capable of electron ionization (EI).

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. These columns provide excellent resolution for a wide range of aromatic compounds.[3]

Reagents and Standards
  • Solvents: HPLC or GC-grade Dichloromethane and Hexane. These solvents are volatile and show minimal interference.[4]

  • Analyte Standard: A certified reference standard of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (purity >98%).

  • Internal Standard (IS): Naphthalene-d8 or another deuterated aromatic compound not present in the sample matrix.

  • Carrier Gas: Helium (99.999% purity or higher).

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate standard into a 10 mL volumetric flask. Dissolve and bring to volume with Dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a separate stock solution of the internal standard (e.g., Naphthalene-d8) in the same manner.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean, GC-compatible solvent.[5]

  • Dissolution: Accurately weigh a known amount of the sample matrix into a clean glass vial.[4]

  • Extraction: Add a precise volume of Dichloromethane and vortex for 1-2 minutes to ensure complete dissolution/extraction of the analyte.

  • Cleanup (if necessary): If the sample contains non-volatile residues or particulates, centrifuge the sample and collect the supernatant.[4] Solid-Phase Extraction (SPE) may be employed for complex matrices to remove interferences.[6][7]

  • Internal Standard Addition: Spike the prepared sample with the internal standard to the same concentration as the calibration standards (10 µg/mL).

  • Injection: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analytical Workflow

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Dichloromethane Weigh->Dissolve Spike Spike with Internal Standard Dissolve->Spike Filter Centrifuge/Filter (if needed) Spike->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject into GC Vial->Inject Analysis Start Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan Mode) Ionize->Detect Qual Qualitative ID (RT & Mass Spectrum) Detect->Qual Data Acquisition Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Generate Report Quant->Report Fragmentation M Methyl 2,2-dimethyl-3-(o-tolyl)propanoate [M]+• m/z 206 F175 [M - OCH3]+ m/z 175 (Acylium Ion) M->F175 - •OCH3 (31) F105 [C8H9]+ m/z 105 (Tolylmethyl Cation) M->F105 Benzylic Cleavage F101 [M - C8H9]+ m/z 101 M->F101 - •C8H9 (105) F91 [C7H7]+ m/z 91 (Tropylium Ion) F105->F91 - CH2

Sources

Application

Application Note & Protocol: A Detailed Mechanistic Guide to the Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Introduction Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a sterically hindered ester with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a sterically hindered ester with potential applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a quaternary carbon center adjacent to an aromatic ring, presents interesting challenges and opportunities in synthetic organic chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a plausible and efficient reaction mechanism for the synthesis of this target molecule. We will delve into the underlying principles of the selected synthetic strategy, providing a detailed, step-by-step protocol and explaining the rationale behind key experimental choices to ensure reproducibility and high yield.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is most effectively achieved through a two-step process:

  • Carbon-Carbon Bond Formation via Grignard Reaction: The first step involves the construction of the core carbon skeleton by reacting an o-tolyl Grignard reagent with a suitable electrophile to introduce the 2,2-dimethylpropanoate moiety. Given the steric hindrance, a robust carbon-carbon bond-forming reaction is essential.

  • Esterification of a Hindered Carboxylic Acid: The second step is the conversion of the resulting carboxylic acid, 2,2-dimethyl-3-(o-tolyl)propanoic acid, into its methyl ester. Due to the sterically encumbered nature of the carboxylic acid, a standard Fischer-Speier esterification may prove inefficient. Therefore, a more reactive esterification method is proposed.

This application note will detail a reliable protocol for each of these steps, along with a thorough mechanistic explanation.

Part 1: Synthesis of 2,2-Dimethyl-3-(o-tolyl)propanoic Acid via Grignard Reaction

The initial and crucial step is the formation of the C-C bond between the o-tolyl group and the 2,2-dimethylpropanoic acid backbone. A Grignard reaction provides a powerful and versatile method for this transformation.[1][2][3]

Reaction Scheme:

Caption: Grignard reaction for 2,2-dimethyl-3-(o-tolyl)propanoic acid synthesis.

Part 2: Esterification of 2,2-Dimethyl-3-(o-tolyl)propanoic Acid

Due to the steric hindrance around the carboxylic acid group, a standard Fischer-Speier esterification may result in low yields and long reaction times. [4][5]A more robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol.

Reaction Scheme:
Detailed Reaction Mechanism
  • Formation of the Acyl Chloride: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. [6]The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion displaces the leaving group, yielding the highly electrophilic acyl chloride.

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the oxonium ion to a weak base (such as pyridine, often added as a catalyst, or another molecule of methanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group, to yield the final methyl ester product.

Visualization of the Esterification Mechanism

Esterification_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Nucleophilic Acyl Substitution CarboxylicAcid 2,2-Dimethyl-3-(o-tolyl)propanoic Acid AcylChloride 2,2-Dimethyl-3-(o-tolyl)propanoyl Chloride CarboxylicAcid->AcylChloride SOCl₂ SOCl2 Thionyl Chloride SOCl2->AcylChloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Methanol Methanol Methanol->Intermediate Ester Methyl 2,2-dimethyl-3-(o-tolyl)propanoate Intermediate->Ester Elimination of Cl-

Caption: Esterification via an acyl chloride intermediate.

Experimental Protocols

Part 1: Synthesis of 2,2-Dimethyl-3-(o-tolyl)propanoic Acid

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Magnesium turnings24.312.67 g110
o-Tolyl bromide171.0417.1 g (12.5 mL)100
Diethyl 2,2-dimethylmalonate188.2218.8 g (18.6 mL)100
Anhydrous diethyl ether (Et₂O)74.12200 mL-
6 M Hydrochloric acid (HCl)36.46~100 mL-
Saturated sodium bicarbonate (NaHCO₃)84.01As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-
Hexanes-For recrystallization-

Protocol:

  • Grignard Reagent Preparation:

    • Dry all glassware thoroughly in an oven and assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place the magnesium turnings in the flask and flame-dry under a stream of nitrogen.

    • Allow the apparatus to cool to room temperature.

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • Dissolve the o-tolyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the o-tolyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining o-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl 2,2-dimethylmalonate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the diethyl 2,2-dimethylmalonate in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the malonate solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Decarboxylation:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

    • To the crude product, add a solution of 50 mL of ethanol, 25 mL of water, and 15 g of potassium hydroxide.

    • Reflux the mixture for 4 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add 100 mL of water and extract with diethyl ether to remove any neutral impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from hexanes to obtain pure 2,2-dimethyl-3-(o-tolyl)propanoic acid.

Part 2: Synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2,2-Dimethyl-3-(o-tolyl)propanoic acid192.259.61 g50
Thionyl chloride (SOCl₂)118.977.1 g (4.4 mL)60
Anhydrous Dichloromethane (DCM)84.93100 mL-
Anhydrous Methanol (CH₃OH)32.0416 g (20 mL)500
Pyridine79.100.4 g (0.4 mL)5
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO₃)84.01As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Protocol:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2,2-dimethyl-3-(o-tolyl)propanoic acid in 50 mL of anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Slowly add the thionyl chloride to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for 2 hours.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

    • In a separate flask, mix the anhydrous methanol and pyridine.

    • Slowly add the methanol/pyridine mixture to the stirred acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.

Conclusion

This application note provides a detailed and mechanistically supported guide for the synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. By employing a Grignard reaction for the crucial C-C bond formation and a robust acyl chloride-mediated esterification, this protocol is designed to overcome the challenges associated with steric hindrance. The provided step-by-step procedures, coupled with a clear explanation of the underlying chemical principles, are intended to empower researchers in their synthetic endeavors.

References

  • Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

  • Lide, D. R., ed. (2005). CRC Handbook of Chemistry and Physics (86th ed.). Boca Raton (FL): CRC Press. ISBN 0-8493-0486-5. [Link]

  • Smith, M. B.; March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. ISBN 978-0-471-72091-1. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. ISBN 978-0-19-927029-3. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. ISBN 978-1-285-46012-3. [Link]

  • "Esterification". Organic Chemistry Portal. [Link]

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Method

Application Notes and Protocols for Investigating the Potential Herbicidal Properties of Ortho-Tolyl Propanoates

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of ortho-tolyl propanoates as a novel class of potential herbicides. Drawing upon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of ortho-tolyl propanoates as a novel class of potential herbicides. Drawing upon the well-established mechanism of action of aryloxyphenoxypropionate (AOPP) herbicides, we present a hypothesized mode of action for ortho-tolyl propanoates centered on the inhibition of acetyl-CoA carboxylase (ACCase). Detailed, step-by-step protocols are provided for the synthesis of ortho-tolyl propanoates, as well as for robust in vitro and in vivo screening methods to evaluate their herbicidal efficacy. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and trustworthiness. All key claims are supported by authoritative references, and visual aids in the form of diagrams and tables are included to facilitate understanding and implementation of the described protocols.

Introduction: The Case for Ortho-Tolyl Propanoates as Novel Herbicides

The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of new herbicidal compounds with novel modes of action or improved efficacy. The aryloxyphenoxypropionates (AOPPs), colloquially known as "fop" herbicides, are a commercially significant class of herbicides that selectively control grass weeds in broadleaf crops.[1][2] Their mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is a critical step in fatty acid biosynthesis.[3][4] Inhibition of ACCase disrupts the production of phospholipids, which are essential for building new cell membranes required for plant growth.[3]

Ortho-tolyl propanoates are structurally analogous to the AOPP herbicides. This structural similarity suggests that they may also exhibit herbicidal activity through a similar mechanism of action. This document outlines a comprehensive research framework to synthesize and evaluate the herbicidal potential of this novel class of compounds.

Synthesis of Ortho-Tolyl Propanoate: A Representative Protocol

The synthesis of ortho-tolyl propanoate can be achieved through the esterification of o-cresol with propionyl chloride. This is a standard organic chemistry reaction that can be adapted for the synthesis of various analogs for structure-activity relationship (SAR) studies.[5][6]

2.1. Materials and Reagents

  • o-Cresol

  • Propionyl chloride[7]

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

2.2. Step-by-Step Synthesis Protocol

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve o-cresol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[8]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Propionyl Chloride: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.[5] The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ortho-tolyl propanoate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Based on the structural similarity to AOPP herbicides, it is hypothesized that ortho-tolyl propanoates act as inhibitors of the ACCase enzyme.[9][10] ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA.[4] In grasses, ACCase is a homodimeric enzyme located in the chloroplasts, which is the target of "fop" herbicides.[11] Dicotyledonous plants possess a different, herbicide-insensitive form of ACCase in their chloroplasts, which accounts for the selectivity of these herbicides.[9]

G cluster_0 Fatty Acid Biosynthesis in Chloroplast cluster_1 Herbicidal Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Membrane Lipids Membrane Lipids Fatty Acids->Membrane Lipids Cell Growth and Division Cell Growth and Division Membrane Lipids->Cell Growth and Division ortho-Tolyl Propanoate ortho-Tolyl Propanoate ACCase ACCase ortho-Tolyl Propanoate->ACCase Inhibition Inhibition Inhibition of Fatty Acid Synthesis leads to Cell Death

Caption: Proposed mechanism of action for ortho-tolyl propanoates.

In Vitro Efficacy Screening: Target- and Cell-Based Assays

In vitro assays provide a rapid and cost-effective method for the initial screening of potential herbicide candidates.[12]

4.1. Protocol 1: ACCase Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of the ACCase enzyme.[13]

4.1.1. Materials

  • Partially purified ACCase enzyme from a susceptible grass species (e.g., Avena fatua or Lolium rigidum)

  • Acetyl-CoA

  • ATP

  • MgCl₂

  • KHCO₃ (containing ¹⁴C-bicarbonate)

  • Tricarboxylic acid buffer (e.g., Tricine-KOH)

  • Test compound (ortho-tolyl propanoate) dissolved in DMSO

  • Positive control (e.g., fluazifop-p-butyl)

  • Scintillation vials and scintillation cocktail

  • Filter paper discs

  • Ethanol

4.1.2. Procedure

  • Prepare Assay Mixture: In a microcentrifuge tube, prepare the assay mixture containing Tricine-KOH buffer, ATP, MgCl₂, and acetyl-CoA.

  • Add Inhibitors: Add the test compound or positive control at various concentrations. Include a control with only DMSO.

  • Enzyme Addition: Initiate the reaction by adding the partially purified ACCase enzyme.

  • Incubation: Incubate the reaction mixture at 32 °C for 10-15 minutes.

  • Start Reaction: Start the carboxylation reaction by adding ¹⁴C-KHCO₃.

  • Stop Reaction: After a defined period (e.g., 5 minutes), stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Quantification: Spot an aliquot of the reaction mixture onto a filter paper disc and dry it. The acid-stable, non-volatile ¹⁴C incorporated into malonyl-CoA will remain.

  • Measurement: Place the filter paper disc in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

4.2. Protocol 2: Algal Growth Inhibition Assay

This is a simple, whole-organism assay that can be used to assess the general phytotoxicity of a compound.

4.2.1. Materials

  • Unicellular green algae (e.g., Chlamydomonas reinhardtii)

  • Algal growth medium

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent

  • Spectrophotometer (plate reader)

4.2.2. Procedure

  • Prepare Algal Culture: Grow the algae in a liquid medium until it reaches the exponential growth phase.

  • Prepare Test Plates: In a 96-well plate, add the algal culture to each well.

  • Add Test Compound: Add the test compound at a range of concentrations to the wells. Include appropriate solvent controls.

  • Incubation: Incubate the plate under controlled conditions of light and temperature for 48-72 hours.

  • Measure Growth: Measure the algal growth by reading the absorbance (optical density) at a specific wavelength (e.g., 680 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of growth for each concentration and determine the IC₅₀ value.

In Vivo (Whole Plant) Efficacy Screening: Greenhouse Bioassay

Whole-plant bioassays are essential for confirming the herbicidal activity of a compound under more realistic conditions.[14][15][16]

G A Seed Germination (Monocots and Dicots) B Seedling Transplanting (2-3 leaf stage) A->B C Herbicide Application (Spray Chamber) B->C D Greenhouse Incubation (Controlled Conditions) C->D E Phytotoxicity Assessment (Visual Scoring and Biomass) D->E F Data Analysis (GR50 Calculation) E->F

Caption: Workflow for whole-plant herbicide bioassay.

5.1. Materials

  • Seeds of a susceptible grass species (e.g., barnyardgrass, Echinochloa crus-galli) and a tolerant broadleaf species (e.g., soybean, Glycine max)

  • Pots or trays with a standard potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Precision bench sprayer

  • Test compound formulated for spraying (e.g., dissolved in a solvent with a surfactant)

  • Positive control (commercial herbicide) and negative control (formulation blank)

5.2. Step-by-Step Protocol

  • Seed Germination and Planting:

    • Germinate seeds in petri dishes or directly in pots filled with potting mix.[16]

    • Once seedlings have emerged, thin them to a uniform number per pot (e.g., 3-5 plants).

  • Plant Growth: Grow the plants in the greenhouse until they reach the 2-3 leaf stage.[17]

  • Herbicide Preparation and Application:

    • Prepare a range of concentrations of the test compound.

    • Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[17]

    • Include positive and negative controls in the experiment.

  • Post-Application Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Evaluation:

    • Assess the plants for visual signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).[18]

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

    • Determine the fresh and/or dry weight of the biomass.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment compared to the negative control.

    • Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth).

Data Analysis and Presentation

A crucial step in evaluating a potential herbicide is the quantitative analysis of its efficacy. The IC₅₀ and GR₅₀ values are standard metrics used for this purpose. These values can be determined by fitting the dose-response data to a logarithmic regression model.

Table 1: Hypothetical Efficacy Data for an Ortho-Tolyl Propanoate Analog

Assay TypeTarget SpeciesParameterValue95% Confidence Interval
In VitroA. fatua ACCaseIC₅₀15 µM12 - 18 µM
In VivoE. crus-galliGR₅₀50 g a.i./ha42 - 58 g a.i./ha
In VivoG. maxGR₅₀> 1000 g a.i./haN/A

Toxicological Considerations

The development of any new herbicide must include a thorough toxicological evaluation to ensure its safety for non-target organisms and the environment.[19][20] While detailed toxicological testing is beyond the scope of initial screening, it is a critical component of the overall development process. Key areas of investigation include:

  • Mammalian Toxicity: Acute, sub-chronic, and chronic toxicity studies in mammalian models to assess potential risks to human health.[21]

  • Ecotoxicology: Studies on non-target organisms such as birds, fish, aquatic invertebrates, and beneficial insects.[22]

  • Environmental Fate: Investigation of the compound's persistence, mobility, and degradation in soil and water.

Conclusion

Ortho-tolyl propanoates represent a promising, yet unexplored, class of compounds with the potential for herbicidal activity. Their structural similarity to the AOPP family of herbicides provides a strong rationale for investigating their ability to inhibit ACCase. The protocols detailed in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. A systematic approach, as outlined here, will enable researchers to efficiently assess the herbicidal potential of ortho-tolyl propanoates and their analogs, potentially leading to the discovery of new and effective weed management tools.

References

  • Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms . (n.d.). University of Missouri. Retrieved January 22, 2026, from [Link]

  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Herbicide Injury – ACCase Inhibitors | NC State Extension Publications . (2016, April 29). NC State University. Retrieved January 22, 2026, from [Link]

  • Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue . University of Saskatchewan. Retrieved January 22, 2026, from [Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms . (n.d.). International Knowledge Press. Retrieved January 22, 2026, from [Link]

  • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… . (n.d.). Plant Growth Regulator. Retrieved January 22, 2026, from [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety . (2024, April 10). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif . (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance . (2023, July 19). Frontiers. Retrieved January 22, 2026, from [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation . (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship . (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • The role of toxicology in the evaluation of new agrochemicals . (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • New Concept for Evaluating Toxicity of Herbicide for Ecological Risk Assessment . (2011, January 8). IntechOpen. Retrieved January 22, 2026, from [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis . (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Herbicide tests in the whole-plant bioassay (WPB) . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour . (n.d.). Journal of Central European Agriculture. Retrieved January 22, 2026, from [Link]

  • Pesticides in Formulations: Toxicological and Regulatory Assessments, New Developments . (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • (PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation . (2025, November 24). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Long-term trends in the intensity and relative toxicity of herbicide use . (2017, April 10). PMC. Retrieved January 22, 2026, from [Link]

  • An in vitro mutagenesis protocol for the production of sugarcane tolerant to the herbicide imazapyr . (2012, July 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides . (2024, January 29). Journal of Ecological Engineering. Retrieved January 22, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species . (2015, July 2). PMC. Retrieved January 22, 2026, from [Link]

  • In Vitro Assays | Herbicide Discovery and Screening . (n.d.). Plant and Soil Sciences eLibrary. Retrieved January 22, 2026, from [Link]

  • An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... . (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Process for the synthesis of lactams. (n.d.). Google Patents.
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  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species . (2015, January 28). JoVE. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite . (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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Application

Application Notes and Protocols for the Development of Insecticides from Propanoate Esters

For: Researchers, scientists, and drug development professionals in the field of insecticide discovery. Introduction: The Potential of Propanoate Esters in Pest Management The continuous evolution of insecticide resistan...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of insecticide discovery.

Introduction: The Potential of Propanoate Esters in Pest Management

The continuous evolution of insecticide resistance necessitates the exploration of novel chemical classes for effective pest management. Propanoate esters, a class of carboxylic acid esters derived from propanoic acid, represent a promising area of investigation. Propanoic acid and its salts are widely recognized for their antimicrobial properties and are used as preservatives in food and animal feed, suggesting a favorable safety profile.[1][2] The insecticidal activity of various esters is well-documented, ranging from complex synthetic pyrethroids that are esters of chrysanthemic acid to naturally derived sugar esters.[3][4] The mechanism of action for simpler esters often involves the physical disruption of the insect's protective outer waxy layer, leading to desiccation and death.[5] This physical mode of action can be advantageous in managing resistance, as it is less susceptible to target-site mutations compared to neurotoxic insecticides.

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel propanoate esters as potential insecticides. The protocols are designed to be adaptable for screening a wide range of alcohol moieties to explore the structure-activity relationships (SAR) that govern their insecticidal potency.

Section 1: Synthesis and Characterization of Propanoate Esters

The core of developing novel propanoate ester-based insecticides lies in the systematic synthesis and rigorous characterization of a library of candidate compounds. The fundamental reaction is the esterification of propanoic acid with a diverse selection of alcohols.

General Synthesis Strategy: Fischer Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6]

Protocol 1: Synthesis of a Propanoate Ester via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propanoic acid (1.0 equivalent), the desired alcohol (1.2-1.5 equivalents), and a suitable solvent such as toluene (2-3 mL per mmol of propanoic acid).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Alternative Synthesis using a Coupling Agent

For more sensitive or valuable alcohols, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can provide milder reaction conditions.[7]

Protocol 2: DCC-Mediated Synthesis of Propanoate Esters

  • Reaction Setup: In a flask, dissolve the desired alcohol (1.0 equivalent), propanoic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).[7]

  • DCC Addition: Cool the mixture in an ice bath and add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Wash the filtrate successively with 5% HCl, 5% NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Characterization of Synthesized Esters

The identity and purity of the synthesized propanoate esters must be confirmed before biological testing.

Table 1: Analytical Techniques for Propanoate Ester Characterization

Technique Purpose Expected Observations
GC-MS Purity assessment and confirmation of molecular weight.A single major peak in the gas chromatogram with a mass spectrum corresponding to the expected molecular ion and fragmentation pattern of the propanoate ester.[8]
¹H NMR Structural confirmation.Characteristic signals for the ethyl group of the propanoate moiety (a quartet around 2.3 ppm and a triplet around 1.1 ppm) and signals corresponding to the alcohol moiety.[6]
¹³C NMR Structural confirmation.A signal for the ester carbonyl carbon around 170-175 ppm.[7]
FTIR Confirmation of the ester functional group.A strong C=O stretching band around 1735-1750 cm⁻¹.

Section 2: Biological Evaluation of Propanoate Esters

The insecticidal activity of the synthesized propanoate esters can be evaluated through a series of bioassays. It is crucial to test against a range of insect species to determine the spectrum of activity.

Preparation of Test Solutions

For bioassays, the propanoate esters need to be formulated into stable solutions.

Protocol 3: Formulation of Propanoate Ester Test Solutions

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm) of each ester in a suitable solvent like acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

  • Aqueous Formulations (for some assays): For assays requiring aqueous solutions, the ester can be dissolved in acetone and then added to water containing a small amount of a surfactant (e.g., Tween® 80 or Triton™ X-100) to aid in emulsification. A typical final concentration of the surfactant is 0.01-0.1%.

Insecticidal Bioassays

A tiered approach to bioassays is recommended, starting with rapid screening methods and progressing to more quantitative assays for promising compounds.

Protocol 4: Topical Application Bioassay

This method assesses the contact toxicity of the compounds.

  • Insect Handling: Anesthetize adult insects (e.g., houseflies, mosquitoes) by chilling or brief exposure to CO₂.

  • Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of the test solution directly to the dorsal thorax of each insect.

  • Controls: Include a negative control group treated with the solvent only and a positive control group treated with a known insecticide.

  • Observation: Place the treated insects in clean containers with access to food and water. Assess mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis.

Protocol 5: Residual Contact (Vial) Bioassay

This assay evaluates the toxicity of the dried residue of the compound.

  • Vial Coating: Pipette a known amount of the test solution into a glass vial (e.g., 20 mL scintillation vial). Roll the vial to coat the inner surface evenly. Leave the cap off in a fume hood to allow the solvent to evaporate completely.

  • Insect Introduction: Introduce a known number of insects (e.g., 10-20) into each treated vial and cap it.

  • Controls: Use vials treated with solvent only as a negative control.

  • Observation: Record mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: Determine the lethal concentration required to kill 50% of the test population (LC₅₀) at a specific time point.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the bioassays of a diverse library of propanoate esters will allow for the elucidation of structure-activity relationships.

Key Structural Modifications to Explore
  • Alcohol Chain Length: Investigate a homologous series of linear and branched alcohols to determine the effect of lipophilicity.

  • Aromatic vs. Aliphatic Alcohols: Compare the activity of esters derived from simple alkanols versus those from benzyl alcohol or phenethyl alcohol and their substituted analogs.

  • Introduction of Other Functional Groups: Explore the impact of adding functional groups like ethers, ketones, or halogens to the alcohol moiety.

The goal is to identify the structural features of the alcohol component that maximize insecticidal activity. This iterative process of synthesis, testing, and analysis is central to lead optimization.

Section 4: Safety and Regulatory Considerations

A significant advantage of propanoate esters is their potential for a favorable safety profile. Propionic acid and some of its esters are approved for use as food additives and are considered Generally Recognized As Safe (GRAS).[1][2] 2-phenylethyl propionate, for example, is classified as a minimum-risk pesticide by the EPA under certain conditions. Early consideration of the toxicological profile of lead candidates is essential for their development as commercial insecticides.

Visualizations

Workflow for Propanoate Ester Insecticide Development

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization synthesis Synthesis of Propanoate Esters (Fischer or DCC) purification Purification (Column Chromatography) synthesis->purification characterization Characterization (GC-MS, NMR, FTIR) purification->characterization formulation Formulation of Test Solutions characterization->formulation bioassay Insecticidal Bioassays (Topical, Residual) formulation->bioassay data_analysis Data Analysis (LD50, LC50) bioassay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar optimization Design of New Analogs sar->optimization optimization->synthesis Iterative Cycle

Caption: A workflow diagram illustrating the key stages in the development of propanoate ester insecticides.

Conceptual Diagram of Structure-Activity Relationship (SAR)

SAR SAR for Propanoate Esters cluster_alcohols Alcohol Moiety (R-OH) cluster_activity Insecticidal Activity propanoic_acid {Propanoic Acid Moiety | O || CH3CH2-C-O-} alcohol1 -R Short Alkyl Chain alcohol2 -R Long Alkyl Chain alcohol3 -R Aromatic Group alcohol4 -R Functionalized Group activity1 Low alcohol1->activity1 activity2 High alcohol2->activity2 activity3 High alcohol3->activity3 activity4 Variable alcohol4->activity4

Caption: A conceptual diagram showing how modifying the alcohol moiety (-R) of a propanoate ester affects its insecticidal activity.

References

  • Structure-function relationships affecting the insecticidal and miticidal activity of sugar esters. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis, insecticidal activity and phytotoxicity of novel chiral amides. (Source: Locus UFV) [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (Source: MDPI) [Link]

  • GCMS analysis of Butyrate, Propionate and acetate. (Source: Chromatography Forum) [Link]

  • Death by Desiccation: Sugar esters dry out insect pests of flowers and ornamentals. (Source: USDA Agricultural Research Service) [Link]

  • Polyenylcyclopropane carboxylic esters with high insecticidal activity. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. (Source: ResearchGate) [Link]

  • (PDF) Synthesis propanol by esterification and reduction reaction. (Source: ResearchGate) [Link]

  • Insecticidal Mode of Action. (Source: Unknown) [Link]

  • Structure-Function Relationships Affecting the Insecticidal and Miticidal Activity of Sugar Esters. (Source: ResearchGate) [Link]

  • Synthesis Propyl Propanoic from Propanoic Acid by Esterification Reaction. (Source: ResearchGate) [Link]

  • Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. (Source: MDPI) [Link]

  • Compositions containing organic acids and their esters to prevent mold contamination in animal feed.
  • Investigation of mechanisms of action of monoterpenoid insecticides on insect gamma-aminobutyric acid receptors and nicotinic acetylcholine receptors. (Source: ResearchGate) [Link]

  • On the mechanism of action of the antifungal agent propionate. (Source: National Center for Biotechnology Information) [Link]

  • Compositions and methods for preventing or reducing resistance ofinsects to insecticides.
  • Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. (Source: ResearchGate) [Link]

  • Propionic acid. (Source: Wikipedia) [Link]

  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. (Source: Diva-Portal.org) [Link]

  • 102601 Interim Registration Review Decision Case Number 3110 forR for. (Source: Regulations.gov) [Link]

  • propionic acid. (Source: Agricultural Marketing Service) [Link]

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Method

High-Throughput Chiral Separation of Racemic Methyl 2,2-dimethyl-3-(O-tolyl)propanoate via Supercritical Fluid Chromatography (SFC)

An Application Guide Abstract This application note presents a detailed, high-throughput methodology for the enantioselective separation of racemic Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note presents a detailed, high-throughput methodology for the enantioselective separation of racemic Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1]. Leveraging the advantages of modern Supercritical Fluid Chromatography (SFC), this guide provides a robust protocol for both analytical and preparative scale purification. We will explore the underlying principles of chiral recognition on polysaccharide-based stationary phases and detail a systematic approach to method development. The optimized protocol utilizes an additive-free mobile phase, which enhances efficiency, reduces the risk of sample degradation, and simplifies post-purification processing[2][3]. This document is intended for researchers, chemists, and process development scientists seeking an efficient and scalable solution for resolving this and structurally similar chiral molecules.

Introduction: The Imperative for Chiral Purity & The SFC Advantage

In pharmaceutical development, the stereochemistry of a molecule is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles[4]. Regulatory agencies often mandate the marketing of single, active enantiomers, making efficient chiral separation a cornerstone of drug discovery and manufacturing. Methyl 2,2-dimethyl-3-(O-tolyl)propanoate possesses a single chiral center, and its resolution into individual enantiomers is a necessary step for the synthesis of enantiopure active pharmaceutical ingredients (APIs).

While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative, particularly for preparative-scale work[5][6]. SFC utilizes supercritical CO₂, a non-toxic and non-flammable solvent, as the primary mobile phase component. This offers several distinct advantages:

  • High Efficiency & Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput without compromising resolution[7].

  • Reduced Solvent Consumption: Replacing the bulk of organic solvents with CO₂ makes SFC a greener and more cost-effective technology.

  • Simplified Post-Processing: The CO₂ component of the mobile phase vaporizes upon depressurization, leaving the collected fractions highly concentrated in a small volume of co-solvent, drastically reducing evaporation time.

  • Additive-Free Separations: As demonstrated for structurally related 2,2-dimethyl-3-aryl-propanoic acids, SFC with protic co-solvents like methanol can often achieve excellent separation without the need for acidic or basic additives, which can complicate purification[2][5].

The Principle of Enantiorecognition on Polysaccharide CSPs

The success of any chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of a racemic analyte form transient, diastereomeric complexes with differing stabilities[8]. This difference in interaction energy leads to different retention times and, thus, separation.

For the separation of aromatic propanoate esters and acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, have proven to be exceptionally effective[4][9][10]. The chiral recognition mechanism is multifactorial, involving a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer[11].

G cluster_CSP Chiral Stationary Phase (Polysaccharide) CSP Chiral Groove R_enantiomer R-Enantiomer R_enantiomer->CSP Strong Interaction (H-bond, π-π, Steric Fit) = Longer Retention S_enantiomer S-Enantiomer S_enantiomer->CSP Weaker Interaction (Steric Hindrance) = Shorter Retention G cluster_screening Phase 1: Primary Screening cluster_optimization Phase 2: Optimization start Prepare Racemic Analyte (1 mg/mL in Ethanol) screen_cols Screen Columns: - Chiralpak AD-H - Chiralcel OJ-H - Lux Amylose-2 - Lux Cellulose-2 start->screen_cols screen_solvents Screen Co-solvents: - Methanol - Ethanol - Isopropanol start->screen_solvents eval1 Evaluate Results: - Resolution (Rs > 1.5?) - Peak Shape - Retention Time screen_cols->eval1 screen_solvents->eval1 eval1->screen_cols No Separation opt_params Optimize Parameters: - Co-solvent % - Back Pressure - Temperature - Flow Rate eval1->opt_params Promising Separation Found final Final Validated Method opt_params->final

Figure 2: Workflow for systematic chiral SFC method development, from initial screening to final method optimization.

Recommended Screening Conditions

For structurally similar 2,2-dimethyl-3-aryl-propanoic acids, Chiralpak AD-H and Chiralcel OJ-H columns have shown excellent resolving power.[2][5] We recommend the following starting conditions for the initial screen.

ParameterRecommended SettingRationale & Causality
Columns (Analytical) Chiralpak AD-H, Chiralcel OJ-H, Lux Cellulose-2 (or similar)These polysaccharide-based CSPs provide a high probability of success for aromatic compounds through π-π and hydrogen bonding interactions.[4][5]
Mobile Phase Supercritical CO₂ / Co-solvent (Gradient or Isocratic)CO₂ is the primary eluent; the co-solvent modifies polarity to elute the analyte.[7]
Co-solvents (Modifiers) Methanol, Ethanol, IsopropanolMethanol often provides unique selectivity and sharper peaks for carboxylic acids and esters, even without additives.[2]
Co-solvent % 5-40% gradient over 5-8 minutesA gradient allows for rapid screening to determine the approximate solvent strength required for elution.
Flow Rate 3-4 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, enabling rapid analysis.[7]
Back Pressure 150 barMaintains the CO₂ in its supercritical state, ensuring consistent fluid properties.
Column Temperature 35-40 °CInfluences solubility and interaction kinetics. A slightly elevated temperature often improves peak shape and efficiency.
Detection UV at 220 nm and 254 nmThe tolyl group provides strong chromophores for sensitive detection.

Optimized Analytical Protocol

Based on literature for analogous compounds,[2][5] a method using a cellulose-based CSP with a methanol co-solvent is highly likely to succeed. The following protocol represents an optimized, isocratic method suitable for routine analysis.

Instrumentation & Materials
  • SFC System: An analytical SFC system equipped with a back-pressure regulator, column oven, autosampler, and UV-Vis detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose/cellulose-based CSP).

  • Solvents: SFC-grade CO₂, HPLC-grade Methanol.

  • Sample: Racemic Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

Procedure
  • Sample Preparation: Dissolve the racemic analyte in methanol to a final concentration of 1.0 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase for 10-15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

Optimized Chromatographic Conditions
ParameterOptimized Value
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV, 220 nm
Injection Volume 5 µL
Expected Run Time < 8 minutes

Protocol for Preparative Scale-Up

A significant advantage of SFC is the straightforward scalability from analytical to preparative purification.[5] The primary goal is to maximize throughput (mass of purified material per unit time) while maintaining resolution.

  • Column Selection: Switch to a preparative column of the same stationary phase but with a larger internal diameter (e.g., 20 mm or 50 mm).

  • Flow Rate Adjustment: The flow rate should be scaled geometrically based on the cross-sectional area of the column: New Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

  • Sample Loading: Perform loading studies to determine the maximum amount of racemate that can be injected without loss of resolution. For this class of compounds, loading can often be significantly higher than in HPLC.

  • Stacked Injections: To maximize throughput, timed, overlapping injections are performed. A new injection is made before the previously injected enantiomers have finished eluting, making continuous use of the column's resolving power.

  • Fraction Collection: Use a UV or mass-triggered fraction collector to selectively collect the purified enantiomers.

Example Preparative Parameters
ParameterExample Preparative Value
Column Chiralpak AD-H, 250 x 20 mm, 10 µm
Mobile Phase CO₂ / Methanol (80:20, v/v)
Flow Rate ~58 mL/min (scaled from 3.0 mL/min)
Back Pressure 120 bar
Column Temperature 40 °C
Sample Concentration 50-100 mg/mL in Methanol
Injection Volume 1-2 mL per injection (determined by loading study)
Cycle Time ~5 minutes (with stacked injections)

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. By employing Supercritical Fluid Chromatography with a polysaccharide-based chiral stationary phase, researchers can achieve rapid, efficient, and scalable resolution of enantiomers. The proposed additive-free method simplifies the workflow, reduces environmental impact, and is ideally suited for the demands of the modern pharmaceutical and chemical industries.

References

  • Regis Technologies, Inc. (n.d.). PIRKLE CHIRAL HPLC COLUMNS.
  • Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis, 131, 54-63.
  • Wu, D. R., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. ResearchGate.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • BGB Analytik AG. (n.d.). CHIRAL Handbook.
  • De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322.
  • de la Cruz, C. N., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(21), 5139.
  • Tumashov, A. A., et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)propanoate.
  • ResearchGate. (2025). Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC.
  • Sousa, M., et al. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules, 25(24), 5929.
  • Saleh, M., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. BMC Chemistry, 17(22).

Sources

Application

Application Note: Strategies for the Enantioselective Synthesis of Chiral Propanoate Esters

Abstract Chiral propanoate esters are pivotal structural motifs in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][2] The stereochemistry of these molecules is c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral propanoate esters are pivotal structural motifs in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][2] The stereochemistry of these molecules is critical, as different enantiomers frequently exhibit distinct pharmacological, toxicological, and metabolic profiles.[3][4] Consequently, the development of robust and efficient methods for their enantioselective synthesis is a paramount objective in modern organic chemistry and drug development. This guide provides an in-depth analysis of the principal strategies for synthesizing enantiomerically enriched propanoate esters, with a focus on enzymatic resolutions, metal-catalyzed reactions, and organocatalytic transformations. We offer detailed, field-tested protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting and implementing the optimal synthetic route for their specific target molecules.

The Imperative of Chirality in Drug Development

In biological systems, molecular recognition is governed by the three-dimensional arrangement of atoms. Enzymes, receptors, and other biological macromolecules are inherently chiral, creating a diastereomeric interaction with chiral drug molecules. This can lead to significant differences in the biological activity between enantiomers.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for undesirable side effects (the distomer).[4][5] Therefore, accessing enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety necessity in the pharmaceutical industry.[4][6] Chiral propanoate esters are common intermediates in the synthesis of many active pharmaceutical ingredients (APIs), making their stereocontrolled synthesis a critical step in the drug discovery and development pipeline.[7]

Core Methodologies for Enantioselective Synthesis

The synthesis of chiral propanoate esters can be broadly categorized into three highly effective strategies: enzymatic/chemoenzymatic methods, transition metal catalysis, and organocatalysis. Each approach offers a unique set of advantages and is suited to different substrates and scales.

Enzymatic and Chemoenzymatic Methods

Biocatalysis, particularly using lipases, is a powerful tool for asymmetric synthesis due to the exceptional selectivity and mild reaction conditions of enzymes.[8] The most common strategies are Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).

  • Kinetic Resolution (KR): In KR, an enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as the propanoate ester) from the unreacted, slow-reacting enantiomer (as the alcohol). The primary limitation of KR is its theoretical maximum yield of 50% for a single enantiomer.[9] Lipases such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435®), Candida rugosa lipase, and Pseudomonas sp. lipase are widely used for this purpose.[2][10][11]

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, DKR integrates the enzymatic resolution with an in-situ racemization of the slow-reacting alcohol enantiomer.[1] This is typically achieved by adding a compatible metal catalyst (e.g., ruthenium or palladium complexes) that continuously converts the unreactive alcohol enantiomer back into the racemate, making it available for enzymatic acylation.[1][2] This process allows, in principle, for the quantitative conversion of a racemate into a single enantiomeric product.[1]

G cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) racemate_kr Racemic Alcohol (R)-OH + (S)-OH enzyme_kr Lipase + Acyl Donor racemate_kr->enzyme_kr Fast unreacted_kr (S)-Alcohol (Unreacted) racemate_kr->unreacted_kr Slow product_kr (R)-Ester enzyme_kr->product_kr yield_kr Max Yield: 50% racemate_dkr Racemic Alcohol (R)-OH + (S)-OH enzyme_dkr Lipase + Acyl Donor racemate_dkr->enzyme_dkr Fast slow_enantiomer racemate_dkr->slow_enantiomer Slow product_dkr (R)-Ester enzyme_dkr->product_dkr racemization Racemization Catalyst (e.g., Ru complex) racemization->racemate_dkr slow_enantiomer->racemization Racemization yield_dkr Theoretical Yield: 100%

Figure 1: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) workflows.

Transition Metal Catalysis

Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations, offering high turnover numbers and excellent enantioselectivity.

  • Asymmetric Allylic Esterification: A notable method involves the palladium(II)-catalyzed enantioselective SN2′ substitution of prochiral allylic alcohols.[12][13] The allylic alcohol is typically converted in situ to a better leaving group, such as a trichloroacetimidate, which then reacts with a carboxylic acid (e.g., propanoic acid) in the presence of a chiral palladium catalyst to yield the branched allylic propanoate ester with high enantiomeric purity.[12]

  • Catalytic Roskamp Reaction: This reaction provides access to chiral α-alkyl-β-keto esters. Using a chiral N,N'-dioxide-scandium(III) complex, α-alkyl-α-diazoesters react with aldehydes to furnish the desired ketoester products with excellent yields and enantioselectivities (up to 98% ee).[14]

G catalyst Chiral Metal Catalyst [M-L] intermediate [M-L]-Substrate Complex catalyst->intermediate Coordination substrate1 Substrate 1 (e.g., Allylic Imidate) substrate1->intermediate substrate2 Substrate 2 (Propanoic Acid) substrate2->intermediate intermediate->intermediate product Chiral Propanoate Ester intermediate->product Product Release product->catalyst Catalyst Regeneration

Figure 2: Generalized catalytic cycle for a metal-catalyzed asymmetric transformation.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of potentially toxic or expensive metals.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful catalysts for activating various functional groups.[15] Bulky NHCs can facilitate the esterification of α,β-unsaturated aldehydes with alcohols to produce esters.[16] More advanced applications involve the direct activation of simple alkylacetic esters, which behave as enolate precursors under asymmetric NHC catalysis to engage in highly enantioselective reactions.[15] The reaction mechanism typically involves the formation of a Breslow intermediate, which then acts as the key chiral enolate equivalent.[16]

Strategy Catalyst Type Key Advantages Common Limitations Typical ee (%)
Kinetic Resolution (KR) Enzymes (e.g., Lipases)High enantioselectivity, mild conditions, green.Max 50% yield for one enantiomer.>95%[10]
Dynamic Kinetic Resolution (DKR) Enzyme + Metal ComplexTheoretical 100% yield, high enantioselectivity.Catalyst compatibility can be challenging.>99%[2]
Asymmetric Allylic Esterification Chiral Palladium(II) ComplexesHigh turnover, excellent stereocontrol.Limited to specific substrate classes (allylic alcohols).86-99%[12]
Organocatalysis (NHC-mediated) N-Heterocyclic CarbenesMetal-free, readily available catalysts.Can require higher catalyst loadings than metals.>90%[15]

Table 1: Comparative analysis of major strategies for enantioselective propanoate ester synthesis.

Detailed Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis of chiral propanoate esters.

Protocol 1: Lipase-Mediated Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the enantioselective acylation of racemic 1-phenylethanol using Novozym 435® (immobilized Candida antarctica Lipase B) and vinyl propanoate as the acyl donor.

Materials:

  • (±)-1-Phenylethanol (racemic)

  • Vinyl propanoate (acyl donor)

  • Novozym 435® (immobilized CALB)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Molecular sieves (4 Å), activated

  • Magnetic stirrer and stir bar

  • Reaction vessel with septum

  • Chiral HPLC or GC column for analysis

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add (±)-1-phenylethanol (1.22 g, 10 mmol) and anhydrous MTBE (20 mL).

  • Addition of Reagents: Add vinyl propanoate (1.10 g, 11 mmol, 1.1 equiv.). The slight excess of the acyl donor ensures the reaction proceeds efficiently.

  • Initiation of Reaction: Add Novozym 435® (120 mg, ~10% by weight of the alcohol). The immobilized enzyme simplifies workup as it can be filtered off.

  • Reaction Monitoring: Seal the flask and stir the suspension at 30 °C. Monitor the reaction progress by taking small aliquots (~50 µL), filtering through a small plug of silica, and analyzing by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest enantiomeric excess (ee) for both the product ester and the remaining alcohol.

  • Workup: Once ~50% conversion is reached (typically 6-24 hours), stop the reaction by filtering off the enzyme beads. Wash the beads with a small amount of fresh MTBE.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting mixture of (R)-1-phenylethyl propanoate and unreacted (S)-1-phenylethanol can be separated by column chromatography on silica gel.

  • Characterization: Determine the enantiomeric excess of the purified ester and alcohol separately using chiral chromatography.

Self-Validation: The success of this protocol is validated by achieving near 50% conversion with an ee of >98% for both the resulting ester and the unreacted alcohol.

Protocol 2: Ruthenium/Lipase-Catalyzed Dynamic Kinetic Resolution of (±)-1-Phenylethanol

This protocol enhances the previous method by incorporating a racemization catalyst to achieve a high yield of a single enantiomer.

Materials:

  • All materials from Protocol 1

  • Akeroyd's ruthenium catalyst or similar Ru-based racemization catalyst

  • Anhydrous toluene

Procedure:

  • Catalyst Preparation: In a separate, dry flask under an inert atmosphere (e.g., Argon), prepare the active ruthenium catalyst according to literature procedures if required.

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask, add (±)-1-phenylethanol (1.22 g, 10 mmol), the ruthenium catalyst (0.5-2 mol%), and anhydrous toluene (20 mL). Toluene is often a preferred solvent for DKR.[1]

  • Addition of Reagents: Add vinyl propanoate (2.0 g, 20 mmol, 2.0 equiv.). A larger excess of the acyl donor is often used in DKR.

  • Initiation of Reaction: Add Novozym 435® (200 mg).

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C with stirring. The elevated temperature facilitates the metal-catalyzed racemization.

  • Monitoring and Workup: Monitor the reaction for the disappearance of the starting alcohol. Once conversion is >98%, filter off the enzyme and the heterogeneous metal catalyst (if applicable).

  • Purification: Remove the solvent and purify the resulting (R)-1-phenylethyl propanoate by column chromatography to remove any residual catalyst and byproducts.

  • Characterization: Confirm the yield and determine the enantiomeric excess by chiral HPLC/GC.

Causality and Trustworthiness: The choice of a compatible solvent and temperature is critical. The enzyme must remain active under conditions where the metal catalyst efficiently racemizes the alcohol. This dual-catalyst system, when optimized, reliably produces the chiral ester in high yield and enantiopurity.[1][2]

Conclusion

The enantioselective synthesis of chiral propanoate esters is a well-developed field with multiple powerful and reliable strategies. For high enantiopurity and green credentials, lipase-mediated kinetic resolution is an excellent choice, particularly if recovery of both enantiomers (ester and unreacted alcohol) is desired.[10] When the goal is to maximize the yield of a single enantiomeric ester from a racemic precursor, Dynamic Kinetic Resolution offers a superior solution by overcoming the inherent 50% yield limit of KR.[1] For substrates amenable to C-C bond formation or allylic substitution, metal- and organocatalyzed methods provide direct, highly efficient routes to complex chiral architectures.[12][14][15] The selection of the optimal method will depend on substrate scope, desired scale, economic considerations, and the specific stereochemical outcome required.

References

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available at: [Link]

  • MDPI. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available at: [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Roskamp Reaction of α-Alkyl-α-diazoesters with Aromatic Aldehydes: Highly Enantioselective Synthesis of α-Alkyl-β-keto Esters. Available at: [Link]

  • PubMed. (2015). ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes. Available at: [Link]

  • ResearchGate. (2025). Recent Developments in the Metal-Catalyzed Reactions of Metallocarbenoids from Propargylic Esters. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study. Available at: [Link]

  • MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Available at: [Link]

  • YouTube. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. Available at: [Link]

  • PubMed. (2008). Kinetic resolution of esters via metal catalyzed methanolysis reactions. Available at: [Link]

  • ResearchGate. (2025). Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R). Available at: [Link]

  • Organic Chemistry Portal. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Available at: [Link]

  • ACS Publications. (2013). Organocatalytic Activation of Alkylacetic Esters as Enolate Precursors to React with α,β-Unsaturated Imines. Available at: [Link]

  • ResearchGate. (2023). Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. Available at: [Link]

  • PubMed. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Available at: [Link]

  • Monash University. (n.d.). Rational design of chiral catalysts for asymmetric synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... Available at: [Link]

  • Nature. (2018). Organocatalytic synthetic route to esters and their application in hydrosilylation process. Available at: [Link]

  • MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Available at: [Link]

  • ResearchGate. (2025). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. Available at: [Link]

  • Encyclopedia.pub. (2022). Stereoselective Synthesis of Chiral Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetics of Solvent-free Esterification with Bio-imprinted Lipase. Available at: [Link]

  • ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]

  • MDPI. (2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Available at: [Link]

  • PubMed. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Available at: [Link]

  • National Institutes of Health (NIH). (2006). Chiral Drugs: An Overview. Available at: [Link]

  • International Journal of Applied Pharmaceutics. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Welcome to the dedicated technical support center for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this sterically hindered ester.

Introduction: The Challenge of Steric Hindrance

The synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate presents a significant challenge primarily due to steric hindrance. The presence of a quaternary carbon center adjacent to the carboxyl group, coupled with an ortho-substituted tolyl group, impedes the approach of the nucleophile (methanol) to the carbonyl carbon. This often leads to low yields and slow reaction rates when employing standard esterification protocols.

This guide will explore various synthetic strategies to overcome these steric barriers, providing detailed protocols, troubleshooting advice, and a comparative analysis of suitable methods.

Troubleshooting Guides & FAQs in Question-and-Answer Format

This section directly addresses specific issues you may encounter during your experiments.

Low to No Product Formation

Q1: I am attempting a standard Fischer esterification with sulfuric acid catalyst, but I am getting very low yields of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. What is going wrong?

A1: This is a common issue when dealing with sterically hindered carboxylic acids like 2,2-dimethyl-3-(O-tolyl)propanoic acid. The Fischer-Speier esterification is a reversible reaction, and the steric bulk around the carboxylic acid slows down the forward reaction significantly, making it difficult to shift the equilibrium towards the product.[1][2][3][4]

Troubleshooting Steps:

  • Drive the Equilibrium: The most critical factor is to remove water as it is formed to drive the reaction forward according to Le Chatelier's principle.[1][5]

    • Dean-Stark Apparatus: The most effective method is to use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or hexane.[5][6]

    • Excess Alcohol: While using a large excess of methanol can help, it may not be sufficient on its own for such a hindered substrate.[1][5]

  • Increase Catalyst Loading: A higher concentration of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid can increase the rate of protonation of the carboxylic acid, making it a better electrophile.[3]

  • Elevated Temperatures & Prolonged Reaction Times: Due to the slow reaction rate, you will likely need to reflux for an extended period (24-72 hours). Monitor the reaction progress by TLC or GC.

Q2: I have tried optimizing the Fischer esterification with little success. Are there alternative, more effective methods for synthesizing this hindered ester?

A2: Absolutely. For sterically demanding substrates, it is often necessary to employ more powerful esterification methods that activate the carboxylic acid in a different manner. The most common and effective alternatives are:

  • Steglich Esterification (DCC/DMAP): This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8] It is a very mild and efficient method for forming esters from sterically hindered acids and alcohols.[9][10] The reaction proceeds through a highly reactive O-acylisourea intermediate.[8]

  • Yamaguchi Esterification: This method is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters.[11][12][13][14] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.[11][13]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using a carboxylic acid, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16] It is known for its mild conditions and stereochemical inversion at the alcohol center (not relevant for methanol).[15]

Q3: I am trying the Steglich esterification, but the reaction is sluggish, and I am observing a significant amount of N-acylurea byproduct. What can I do?

A3: The formation of N-acylurea is a known side reaction in DCC-mediated couplings, arising from the rearrangement of the O-acylisourea intermediate.[8]

Troubleshooting Steps:

  • DMAP is Crucial: Ensure you are using a catalytic amount (5-10 mol%) of DMAP. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more readily attacked by the alcohol and less prone to rearrangement.[8][10]

  • Reaction Temperature: The reaction is typically run at room temperature. Running it at 0°C during the initial addition of DCC can sometimes minimize side reactions.[7]

  • Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Purity of Reagents: Ensure your carboxylic acid, methanol, DCC, and DMAP are pure and anhydrous. Water will consume the DCC and deactivate the reaction.

Product Purification Issues

Q4: My reaction seems to have worked, but I am having difficulty purifying the final product. What are the likely impurities and how can I remove them?

A4: Purification can be challenging due to the potential for various side products depending on the method used.

Likely Impurities and Purification Strategies:

ImpurityOriginating MethodRecommended Purification Method
Unreacted 2,2-dimethyl-3-(O-tolyl)propanoic acidAll methodsAqueous Workup: Wash the organic layer with a mild base like saturated sodium bicarbonate solution to extract the acidic starting material.
Dicyclohexylurea (DCU)Steglich EsterificationFiltration: DCU is a solid byproduct that is largely insoluble in most organic solvents. It can be removed by filtration. For residual amounts, column chromatography may be necessary.
Triphenylphosphine oxideMitsunobu ReactionColumn Chromatography: This is the most common method for removing triphenylphosphine oxide. Crystallization: In some cases, the desired ester can be crystallized, leaving the triphenylphosphine oxide in the mother liquor.
N-acylureaSteglich EsterificationColumn Chromatography: This byproduct is often more polar than the desired ester and can be separated by silica gel chromatography.
Unreacted 2,4,6-trichlorobenzoyl chloride and its byproductsYamaguchi EsterificationAqueous Workup: Washing with a mild base will help remove acidic byproducts. Column Chromatography: Is often required to achieve high purity.

General Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) if a base was used, water, a mild base (e.g., saturated NaHCO3) to remove unreacted acid, and finally brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocols

Protocol 1: Steglich Esterification of 2,2-dimethyl-3-(O-tolyl)propanoic acid

This protocol is often the first choice for hindered esterifications due to its mild conditions and effectiveness.[9]

Materials:

  • 2,2-dimethyl-3-(O-tolyl)propanoic acid

  • Methanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,2-dimethyl-3-(O-tolyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add methanol (1.5 - 2.0 eq) and DMAP (0.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification of 2,2-dimethyl-3-(O-tolyl)propanoic acid

A powerful alternative, especially if the Steglich esterification proves to be low-yielding.[11][12][13][14]

Materials:

  • 2,2-dimethyl-3-(O-tolyl)propanoic acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanol (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene or THF (anhydrous)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-dimethyl-3-(O-tolyl)propanoic acid (1.0 eq) in anhydrous toluene or THF.

  • Add triethylamine (1.1 eq).

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of methanol (1.5 eq) and DMAP (1.2 eq) in the same anhydrous solvent.

  • Add the solution of methanol and DMAP to the mixed anhydride solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Esterification Methods for Hindered Carboxylic Acids

MethodKey ReagentsAdvantagesDisadvantagesTypical Conditions
Fischer Esterification Strong Acid (H2SO4, TsOH)Inexpensive reagents, simple setup.Reversible, requires harsh conditions (high temp, long time), often low yield for hindered substrates.[1][3]Reflux in excess methanol with catalytic acid, Dean-Stark trap.
Steglich Esterification DCC, DMAPMild conditions, high yields for hindered substrates.[7][8]DCC is an allergen, formation of DCU byproduct can complicate purification.[10]Room temperature in an aprotic solvent like DCM.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAP, BaseExcellent for highly hindered substrates, mild conditions, high yields.[11][12][13][14]Reagents are more expensive, two-step one-pot procedure.Room temperature in an aprotic solvent like toluene or THF.
Mitsunobu Reaction PPh3, DEAD/DIADVery mild conditions, broad functional group tolerance.[15][16]Stoichiometric amounts of phosphine and azodicarboxylate lead to byproduct formation (phosphine oxide), which can be difficult to remove.[15]0°C to room temperature in an aprotic solvent like THF.

Mandatory Visualizations

Reaction Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_end Purification & Product Carboxylic Acid 2,2-dimethyl-3- (O-tolyl)propanoic acid Fischer Fischer Esterification (H+, Reflux) Carboxylic Acid->Fischer Steglich Steglich Esterification (DCC, DMAP) Carboxylic Acid->Steglich Yamaguchi Yamaguchi Esterification (Yamaguchi Reagent, DMAP) Carboxylic Acid->Yamaguchi Mitsunobu Mitsunobu Reaction (PPh3, DEAD) Carboxylic Acid->Mitsunobu Methanol Methanol Methanol->Fischer Methanol->Steglich Methanol->Yamaguchi Methanol->Mitsunobu Workup Aqueous Workup Fischer->Workup Steglich->Workup Yamaguchi->Workup Mitsunobu->Workup Purification Column Chromatography Workup->Purification Product Methyl 2,2-dimethyl-3- (O-tolyl)propanoate Purification->Product

Caption: A workflow diagram illustrating the synthetic routes to Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Product Yield Method Which method was used? Start->Method Fischer Fischer Esterification Method->Fischer Fischer Steglich Steglich Esterification Method->Steglich Steglich Other Other Advanced Methods Method->Other Yamaguchi/ Mitsunobu Fischer_Action Drive Equilibrium: - Use Dean-Stark Trap - Increase Catalyst Load - Prolong Reaction Time Fischer->Fischer_Action Steglich_Action Check for N-Acylurea byproduct. Ensure catalytic DMAP is used. Verify anhydrous conditions. Steglich->Steglich_Action Other_Action Consider Yamaguchi or Mitsunobu. Verify reagent purity and stoichiometry. Other->Other_Action Re-evaluate Re-evaluate and Monitor Progress (TLC/GC) Fischer_Action->Re-evaluate Steglich_Action->Re-evaluate Other_Action->Re-evaluate

Caption: A logical flow for troubleshooting low product yield in the synthesis.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • J&K Scientific. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1185327. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(6), 766-783. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Kiljunen, E., et al. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237-6247. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Kawanami, Y., et al. (1981). A simple modification of the Mitsunobu reaction for the inversion of sterically hindered alcohols. Organic Syntheses, 60, 64. [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. Retrieved from [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Synthetic Communications, 34(15), 2821-2829. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Byrne, F. P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5943-5953. [Link]

  • ResearchGate. (2009). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Methylation of some highly sterically hindered alcohols. Retrieved from [Link]

  • Newman, M. S., & Smith, R. A. (1950). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 72(10), 4471-4478. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Di Carmine, G., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Larsson, E., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(16), 4144-4147. [Link]

  • Wang, Y., et al. (2026). Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. Organic Letters. [Link]

  • LibreTexts. (2023). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Link]

  • Quora. (2015). What factors may influence the yield of an ester? [Link]

  • NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, ethyl ester. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • Google Patents. (n.d.). Process for the purification of esters.
  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • National Institutes of Health. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). [Link]

  • Google Patents. (n.d.). Preparation method of 2,2-dimethylolpropionic acid.
  • American Chemical Society. (2026). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. [Link]

  • Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]

  • American Chemical Society. (2026). Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. [Link]

Sources

Optimization

Technical Support Center: Byproduct Formation in the Synthesis of Tolyl Esters

Welcome to the Technical Support Center for the synthesis of tolyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tolyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist in optimizing your synthetic routes and improving product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing tolyl esters?

A1: The nature and quantity of byproducts are highly dependent on the synthetic method employed. However, some common culprits across various methods include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual cresol or carboxylic acid/acylating agent in your product mixture.

  • Ortho- and Para-Acylated Phenols (Hydroxyaryl Ketones): These are significant byproducts, especially under conditions that favor the Fries rearrangement.[1][2][3][4] This is a Lewis acid-catalyzed rearrangement of the tolyl ester to the corresponding hydroxyaryl ketone.[1][2][3][4]

  • Di-acylated Products: In syntheses involving diols or poly-functionalized cresols, over-acylation can occur, leading to di- or multi-ester byproducts.

  • Anhydrides: When using carboxylic acids as acylating agents, self-condensation can lead to the formation of the corresponding anhydride.

  • Polymeric Materials: Under harsh conditions (e.g., high temperatures, strong acids), polymerization of starting materials or products can occur.

Q2: I'm observing a significant amount of a hydroxyaryl ketone in my product mixture. What is causing this and how can I prevent it?

A2: The formation of hydroxyaryl ketones is a classic sign of the Fries rearrangement .[1][2][3][4] This is an intramolecular reaction where the acyl group of the phenolic ester migrates to the ortho or para position of the aromatic ring, catalyzed by a Lewis acid.[1][2][3][4]

To minimize the Fries rearrangement:

  • Temperature Control: Lower reaction temperatures generally favor the desired ester formation and suppress the rearrangement. The ortho-product is often favored at higher temperatures, while the para-product can be more prevalent at lower temperatures.[2]

  • Choice of Catalyst: While Lewis acids like AlCl₃ are effective for acylation, they are also potent catalysts for the Fries rearrangement.[1] Consider using milder catalysts or alternative synthetic routes that do not require strong Lewis acids.

  • Reaction Time: Shorter reaction times can help to minimize the extent of the rearrangement. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Q3: My reaction is sluggish and I'm recovering a lot of starting material. What can I do to improve the conversion?

A3: Low conversion can be due to several factors:

  • Insufficiently Active Acylating Agent: If you are using a carboxylic acid directly, it may not be reactive enough. Consider converting it to a more reactive species like an acyl chloride or an anhydride.

  • Catalyst Deactivation: The catalyst (e.g., acid or base) may be deactivated by moisture or other impurities. Ensure all reagents and solvents are anhydrous.

  • Equilibrium Limitations: Esterification is often an equilibrium process. To drive the reaction forward, you can:

    • Use one of the reactants in excess.

    • Remove a byproduct as it is formed (e.g., removing water using a Dean-Stark apparatus).[5]

  • Steric Hindrance: If your cresol or carboxylic acid is sterically bulky, the reaction may be slow. Increasing the reaction temperature or using a less hindered reagent may be necessary.[5]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of tolyl esters, along with their probable causes and actionable solutions.

Problem Probable Cause(s) Troubleshooting Steps & Solutions
Low Yield of Tolyl Ester 1. Incomplete Reaction: Equilibrium not driven to completion. 2. Fries Rearrangement: Product is converting to hydroxyaryl ketone byproduct.[1][2] 3. Hydrolysis: Presence of water hydrolyzing the ester product or acylating agent.1. Drive Equilibrium: Use an excess of one reactant or remove water azeotropically.[5] 2. Minimize Rearrangement: Lower the reaction temperature and use a milder catalyst.[2] 3. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and reagents.
Presence of Multiple Spots on TLC/LC-MS 1. Mixture of Ortho/Para Isomers: If starting with a cresol that has both ortho and para positions available for acylation.[6][7][8][9] 2. Side Reactions: Formation of various byproducts as discussed in the FAQs. 3. Starting Material Impurities: Impure starting cresol or acylating agent.1. Purification: Use column chromatography to separate the isomers. 2. Optimize Reaction Conditions: Refer to the specific byproduct troubleshooting below. 3. Purify Starting Materials: Distill or recrystallize starting materials before use.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired tolyl ester and byproducts like hydroxyaryl ketones can have similar polarities. 2. Formation of Emulsions during Workup: Especially with basic washes.1. Advanced Chromatography: Consider using a different solvent system or a more efficient chromatography technique (e.g., HPLC). 2. Careful Workup: Add brine to break emulsions. Perform extractions with care to avoid vigorous shaking.

In-Depth Analysis of Byproduct Formation Pathways

The Fries Rearrangement: A Deeper Dive

The Fries rearrangement is a pivotal side reaction in tolyl ester synthesis, particularly when employing Lewis acid catalysts.[1][2][3][4] The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular Friedel-Crafts acylation of the aromatic ring.

Fries_Rearrangement TolylEster Tolyl Ester Complex Ester-Lewis Acid Complex TolylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon Rearrangement OrthoProduct Ortho-Hydroxyaryl Ketone AcyliumIon->OrthoProduct Intramolecular Acylation (ortho) ParaProduct Para-Hydroxyaryl Ketone AcyliumIon->ParaProduct Intramolecular Acylation (para)

Caption: Mechanism of the Fries Rearrangement.

The regioselectivity (ortho vs. para) of the Fries rearrangement is influenced by reaction conditions.[2] As a general rule, lower temperatures favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which can be stabilized by chelation with the Lewis acid.[2]

Ortho-Acylation of Cresols

Direct ortho-acylation of cresols can be a desired reaction but can also occur as a side reaction when esterification is the goal.[6][7][8][9] This is essentially a Friedel-Crafts acylation of the cresol itself.

Ortho_Acylation Cresol Cresol OrthoAcylated Ortho-Acylated Cresol Cresol->OrthoAcylated AcylatingAgent Acylating Agent (e.g., RCOCl) AcylatingAgent->OrthoAcylated LewisAcid Lewis Acid LewisAcid->OrthoAcylated

Caption: Direct Ortho-Acylation of Cresol.

To favor esterification over direct acylation of the ring, it is crucial to control the reaction conditions. Performing the reaction in the absence of a strong Lewis acid or using a method that activates the carboxylic acid without generating a highly reactive acylium ion can help.

Experimental Protocols for Minimizing Byproducts

Protocol 1: Mild Esterification using DCC/DMAP

This method is suitable for sensitive substrates and avoids the harsh conditions that can lead to the Fries rearrangement.

Materials:

  • Cresol (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the cresol, carboxylic acid, and DMAP in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Fischer-Speier Esterification with Azeotropic Water Removal

This classic method is effective for simple tolyl esters and utilizes an excess of the alcohol (in this case, the cresol is the phenol) and removal of water to drive the reaction to completion.

Materials:

  • Carboxylic acid (1.0 eq)

  • Cresol (3.0 eq or as solvent)

  • Catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH)

  • Toluene

Procedure:

  • Combine the carboxylic acid, cresol, and acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Purification Strategies

Effective purification is key to obtaining high-purity tolyl esters.

Technique Application Tips
Aqueous Workup Removal of acidic or basic impurities, and water-soluble byproducts.Use dilute acid (e.g., 1M HCl) to remove basic impurities and dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.[10]
Distillation For liquid tolyl esters that are thermally stable.Fractional distillation can be used to separate products with different boiling points.[10] Vacuum distillation is recommended for high-boiling esters to prevent decomposition.
Recrystallization For solid tolyl esters.Choose a solvent system where the ester is soluble at high temperatures and insoluble at low temperatures.[10]
Column Chromatography For separating mixtures of compounds with different polarities.A versatile technique for purifying both liquid and solid esters. The choice of stationary and mobile phases is crucial for good separation.

References

  • The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. Recueil des Travaux Chimiques des Pays-Bas.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Recovery of Sterols as Fatty Acid Steryl Esters From Waste Material After Purific
  • Fries rearrangement. Wikipedia.
  • ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl4.
  • Fries Rearrangement. Alfa Chemistry.
  • Fries rearrangement. Grokipedia.
  • Ts-Ester synthesis. Reddit.
  • Ortho-acylation of 1 mmol p-cresol with 4 mmol of various organic acids, in the presence of MSA as catalyst a.
  • Technical Support Center: Synthesis of Long-Chain Alkyl Esters. Benchchem.
  • General procedures for the purific
  • Separation and determination of cresol isomers (Ortho, Meta, Para).
  • Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Asian Journal of Green Chemistry.
  • An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Organic Syntheses Procedure.
  • 12.
  • Process for the purification of esters.
  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
  • Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions.
  • How to minimize byproduct formation in beta-keto ester synthesis. Benchchem.
  • Process for purifying esters.
  • How to purify esterefication product?.
  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.
  • Ester synthesis by esterific
  • Application Notes and Protocols for the Malonic Ester Synthesis of 4-(p-Tolyl)

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Troubleshooting

Technical Support Center: Purification of Ortho-Substituted Aromatic Compounds

Welcome to the technical support center for navigating the complex challenges associated with the purification of ortho-substituted aromatic compounds. This guide is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complex challenges associated with the purification of ortho-substituted aromatic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties posed by these molecules. Due to steric effects and intramolecular interactions, ortho isomers often exhibit physical and chemical properties remarkably similar to their meta and para counterparts, making their separation a significant challenge.

This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying scientific principles. Our goal is to empower you with the knowledge to troubleshoot effectively and develop robust purification strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of ortho-substituted aromatics.

Q1: Why do my ortho and para isomers co-elute or have very similar Rf values in normal-phase column chromatography?

A1: This is the most frequent challenge and stems from the subtle interplay of polarity, steric hindrance, and molecular interactions.

  • The "Ortho Effect" and Intramolecular Hydrogen Bonding: The primary reason for co-elution is often the formation of an intramolecular hydrogen bond in the ortho isomer.[1][2] For example, in ortho-nitrophenol, the hydroxyl proton forms a hydrogen bond with the adjacent nitro group. This internal interaction "masks" the polar groups, reducing their ability to interact with the polar stationary phase (e.g., silica gel).[1][2] Consequently, the ortho isomer behaves as a less polar compound than its para isomer, which cannot form such an internal bond and instead engages in stronger intermolecular hydrogen bonding with the stationary phase.[3][4] This can sometimes lead to the counterintuitive result where the ortho isomer elutes faster than the para isomer.

  • Steric Hindrance: The substituent at the ortho position can sterically hinder the primary functional group's interaction with the active sites on the stationary phase.[5][6] This physical blocking reduces retention time, bringing its Rf value closer to that of the less polar para isomer, which has no such hindrance.

  • Dipole Moments: While seemingly minor, the overall molecular dipole moment can differ between isomers. The para isomer often has a lower (or zero) net dipole moment due to vector cancellation, which might suggest lower polarity. However, the localized polar interactions of its functional groups with the stationary phase are typically the dominant factor in normal-phase chromatography.

Q2: My compounds are not amenable to standard chromatography. Are there effective non-chromatographic methods for separating ortho isomers?

A2: Absolutely. When chromatography fails or is impractical for large scales, several classical and modern techniques can be highly effective.

  • Fractional Crystallization: This is a powerful technique if your isomers are crystalline and have different solubility profiles or freezing points.[7][8] Para isomers, due to their higher symmetry, often pack more efficiently into a crystal lattice, leading to higher melting points and lower solubility compared to their ortho counterparts.[9] By carefully selecting a solvent and controlling the cooling rate, the less soluble isomer (often the para) can be selectively crystallized from the mixture.[7][10]

  • Selective Chemical Derivatization: You can sometimes exploit differences in reactivity caused by steric hindrance. For instance, a bulky derivatizing agent might react preferentially with the less-hindered para isomer. After the reaction, the derivatized compound will have vastly different physical properties (e.g., polarity, solubility), allowing for easy separation. The derivative can then be cleaved to regenerate the pure para isomer.

  • Selective Adsorption: Specialized adsorbents can separate isomers based on shape selectivity. For example, certain molecular sieves and metal-organic frameworks (MOFs) have been shown to selectively adsorb ortho-substituted isomers from mixtures.[11][12]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex purification scenarios.

Guide 1: Optimizing Chromatographic Separations of Ortho/Para Isomers

If you are committed to a chromatographic approach, resolving closely eluting ortho and para isomers requires moving beyond standard conditions.

Problem: Standard silica gel chromatography with Hexane/Ethyl Acetate is failing to resolve my ortho and para isomers.

Strategy: Manipulating Interactions and Employing Advanced Techniques

The key is to disrupt the factors causing similar retention times. This involves altering mobile phase, stationary phase, or the entire chromatographic mode.

dot

G cluster_0 Initial Problem cluster_1 Troubleshooting Pathways cluster_2 Specific Solutions Problem Co-elution of Ortho/Para Isomers (Similar Rf) MP 1. Modify Mobile Phase Problem->MP Easy to Implement SP 2. Change Stationary Phase Problem->SP Moderate Change Mode 3. Switch Chromatography Mode Problem->Mode Advanced Solution MP_Sol Use solvents that disrupt intramolecular H-bonds (e.g., DCM, MeOH additives) MP->MP_Sol SP_Sol Use phases with different selectivity (e.g., Phenyl, PFP, Amide) SP->SP_Sol Mode_Sol Employ advanced techniques (e.g., SFC, CPC) Mode->Mode_Sol

Caption: Decision workflow for troubleshooting isomer co-elution.

Step-by-Step Protocol for Method Development:

  • Mobile Phase Modification (The First Line of Attack):

    • Disrupt Hydrogen Bonding: Switch from standard ethyl acetate to dichloromethane (DCM) as the polar modifier. DCM is a weaker hydrogen bond acceptor and may interact differently with the isomers. Consider adding a small percentage (0.1-1%) of methanol or isopropanol. These protic solvents can actively compete for and break the intramolecular hydrogen bond of the ortho isomer, forcing it to interact more strongly with the silica and increasing its retention.

    • Slow Down Elution: If you have even minimal separation (e.g., overlapping peaks), improve it by running a shallower gradient or using a weaker overall solvent system (lower percentage of the polar component).[13] This increases the compound's interaction time with the stationary phase, amplifying small differences in affinity.

  • Stationary Phase Variation (Exploiting Different Interactions):

    • Reverse-Phase HPLC: This is often a highly effective solution. In reverse-phase (e.g., C18), separation is based on hydrophobicity. The ortho isomer, with its masked polar group due to intramolecular hydrogen bonding, can be more hydrophobic and thus be retained longer than the more polar para isomer.[1][2] This reversal of elution order is a strong indicator of successful mode-switching.

    • Phenyl or Pentafluorophenyl (PFP) Phases: These stationary phases are designed to separate aromatic compounds. They provide π-π interactions as an additional separation mechanism.[14] The different electron density distributions and spatial arrangements of ortho vs. para isomers can lead to differential π-stacking, often providing the selectivity that C18 or silica lacks.

  • Advanced Chromatographic Modes (For the Toughest Separations):

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for isomer separation, including chiral compounds.[15][16][17] It uses supercritical CO₂ as the main mobile phase, which has different solvating properties than liquid solvents. SFC often provides unique selectivity and higher efficiency, leading to better resolution of challenging isomers.[18][19]

    • Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids solid stationary phases altogether, eliminating issues like irreversible adsorption or decomposition on silica.[20][21] Separation is based purely on the differential partitioning of the isomers between two immiscible liquid phases. This can be highly effective when subtle polarity differences need to be exploited.

Guide 2: Purification by Fractional Crystallization

When dealing with solid isomers, fractional crystallization can be a highly efficient, scalable, and cost-effective purification method.

Problem: I have a solid mixture of ortho and para isomers (e.g., 70:30 para:ortho) and chromatography is not providing a clean separation.

Strategy: Leveraging Differences in Solubility and Crystal Lattice Energy

The higher symmetry of para isomers generally allows them to form a more stable crystal lattice, resulting in a higher melting point and lower solubility in most solvents compared to the less symmetrical ortho isomer.[9]

Step-by-Step Protocol for Fractional Crystallization:

  • Solvent Screening (The Most Critical Step):

    • Select 4-5 candidate solvents of varying polarity (e.g., isopropanol, acetone, ethyl acetate, toluene, heptane).

    • In separate small vials, add a small amount of your crude mixture. Add a solvent dropwise at room temperature until the solid just dissolves. The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble when hot.

    • Heat the vials where the solid did not dissolve. If it dissolves upon heating, it's a good candidate.

    • Allow the heated, dissolved samples to cool slowly to room temperature, then place them in an ice bath. The solvent that yields the most high-quality crystals is your best choice.

  • First Crystallization - Enriching the Major Isomer:

    • Dissolve the entire crude mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.

    • Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold solvent to remove residual mother liquor.

    • Analysis: Analyze the purity of the collected crystals and the filtrate (mother liquor) by HPLC, GC, or NMR. You should find that the crystals are significantly enriched in the para isomer, while the mother liquor is enriched in the ortho isomer.

  • Recrystallization for Final Purity:

    • Take the enriched para isomer crystals and repeat the crystallization process (dissolve in minimum hot solvent, cool slowly, filter). This second step will remove the remaining traces of the ortho isomer, yielding a highly pure product.

    • The mother liquor from both steps can be combined, the solvent evaporated, and the resulting ortho-enriched mixture can be set aside for further purification if desired.

Table 1: Comparison of Purification Strategies for a Hypothetical Mixture of Ortho/Para-Nitrotoluene

MethodPrinciple of SeparationTypical OutcomeProsCons
Normal-Phase Chromatography Polarity and interaction with silica gel.Often results in poor separation or co-elution.[13]Simple setup.Low resolution for isomers; risk of decomposition on silica.[22]
Reverse-Phase HPLC Hydrophobicity (partitioning into C18 phase).Good separation, often with reversed elution order.[1][2]High resolution; predictable.Requires specialized equipment; solvent intensive.
Supercritical Fluid Chromatography (SFC) Partitioning in supercritical CO₂/modifier.Excellent resolution and speed.[18]Fast, green (less organic solvent), high efficiency.[16]Requires specialized high-pressure equipment.[17]
Fractional Crystallization Differential solubility and crystal packing energy.[8]High purity of the less soluble isomer (typically para).[9]Highly scalable, cost-effective, yields very pure product.Only applicable to solids; requires method development.

References

  • Clark, C. R., Wells, M. J. M., Sansom, R. T., Humerick, J. L., Brown, W. B., & Commander, B. J. (1984). Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides. Journal of Chromatographic Science, 22(2), 63-67. [Link]

  • Sharma, A., & Jain, A. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Clark, C. R., Wells, M. J. M., Sansom, R. T., Humerick, J. L., Brown, W. B., & Commander, B. J. (1984). Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides. Journal of Chromatographic Science. [Link]

  • SIELC Technologies. (2014). Benefits of Hydrogen in Liquid Chromatography. Introducing SHARC1 HPLC Columns. . [Link]

  • Shimadzu Corporation. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Canfyn, M., De Pauw, E., & Eppe, G. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Zinner, L. B., & Gieseler, R. K. (1989). Process for the separation of ortho chlorinated aromatic isomers by selective adsorption.
  • Finsy, V., Verelst, H., Alaerts, L., De Vos, D., Pierloot, K., & Baron, G. V. (2008). Selective Adsorption and Separation of ortho-Substituted Alkylaromatics with the Microporous Aluminum Terephthalate MIL-53. ResearchGate. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • Chemistry For Everyone. (2025). How Do Intermolecular Forces Affect Chromatography? [Link]

  • Various Authors. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]

  • NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. [Link]

  • Sulzer. Fractional Crystallization. [Link]

  • Salomon, W., & Heidenreich, A. M. (2025). Advanced adsorbents for the separation of the ortho- and para-hydrogen spin isomers at cryogenic temperatures. ResearchGate. [Link]

  • Rotachrom Technologies. Isomer separation by CPC chromatography. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Science.gov. Aromatic positional isomers: Topics. [Link]

  • Axion Labs. (2022). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Dahl, G., et al. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Stetter, H., & Roos, E. (1975). Separation and purification of cis and trans isomers.
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Various Authors. (2022). What is the order of ortho, para and meta products for steric hinderance? Quora. [Link]

  • Chromatography Today. (2020). Easy purification of isomers with prepacked glass columns. [Link]

  • Zmysłowski, A. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? ResearchGate. [Link]

  • Izatt, N. E., Bruening, R. L., Krakowiak, K. E., & Bradshaw, J. S. (2010). Nonchromatographic Solid-Phase Purification of Enantiomers. ResearchGate. [Link]

  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • Wikipedia. Steric effects. [Link]

  • Li, Z., et al. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. [Link]

  • Spannagel, H., & Tschunkur, E. (1933). Separatrion and purification of ortho, meta and para xylene.
  • IITian Explains by MKA Sir. (2022). SIH | DIPOLE | ORTHO EFFECT | Co-Pro Series | MKA Sir. YouTube. [Link]

  • IITian Explains by MKA Sir. (2018). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Krishna, R. (2025). Fractional Crystallization for Separation of C8 Aromatics. YouTube. [Link]

  • Various Authors. (2020). Separation of nitrotoluene isomers. Sciencemadness.org. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Welcome to the technical support guide for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable synthetic intermediate. As a molecule with applications in the formulation of agrochemicals and as a building block for active pharmaceutical ingredients (APIs), its efficient synthesis is of considerable interest.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental challenges. We will delve into the mechanistic rationale behind protocol choices, ensuring a deep understanding that empowers you to adapt and refine your synthetic strategy.

Core Synthetic Strategies: An Overview

The synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate primarily involves the formation of a key carbon-carbon bond between the C2 of the propanoate backbone and the benzylic carbon of the o-tolyl group. Two principal pathways are commonly considered for this transformation: Direct Enolate Alkylation and a Reformatsky-type Condensation followed by Deoxygenation . The choice between these routes depends on starting material availability, scalability, and tolerance to specific functional groups.

SynthesisPathways cluster_0 Pathway A: Direct Enolate Alkylation cluster_1 Pathway B: Reformatsky Condensation Route A_Start1 Methyl Isobutyrate A_Enolate Lithium Enolate Intermediate A_Start1->A_Enolate Deprotonation A_Start2 o-Tolyl-methyl Bromide A_Product Methyl 2,2-dimethyl-3-(O-tolyl)propanoate A_Start2->A_Product A_Base Strong Base (LDA) A_Base->A_Enolate A_Enolate->A_Product SN2 Attack B_Start1 Methyl 2-bromo-2-methylpropanoate B_Intermediate β-Hydroxy Ester Intermediate B_Start1->B_Intermediate Forms Organozinc Reagent B_Start2 o-Tolualdehyde B_Start2->B_Intermediate Nucleophilic Addition B_Zinc Zinc (Zn) B_Zinc->B_Intermediate B_Product Methyl 2,2-dimethyl-3-(O-tolyl)propanoate B_Intermediate->B_Product B_Deoxy Deoxygenation B_Deoxy->B_Product

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis. We will focus primarily on the Direct Enolate Alkylation pathway due to its atom economy and more direct approach.

Part A: Direct Enolate Alkylation Pathway

This route involves the deprotonation of methyl isobutyrate to form a nucleophilic enolate, which then displaces a halide from an o-tolyl-methyl halide.

Q1: What is the recommended reaction scheme for the enolate alkylation route?

A: The most reliable approach is the generation of a lithium enolate from methyl isobutyrate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by alkylation with o-tolyl-methyl bromide (also known as 2-(bromomethyl)-1-methylbenzene).

  • Step 1: Enolate Formation: Methyl isobutyrate is slowly added to a solution of freshly prepared or commercial LDA in an anhydrous aprotic solvent (like THF) at low temperatures (-78 °C) to quantitatively form the lithium enolate.

  • Step 2: Alkylation: The o-tolyl-methyl bromide is then added to the enolate solution, and the reaction is allowed to slowly warm to room temperature to facilitate the SN2 substitution.

Q2: My overall yield is extremely low. What are the most common causes?

A: Low yields in this reaction are typically traced back to three main issues:

  • Inefficient Enolate Formation: The proton on the α-carbon of methyl isobutyrate is only weakly acidic. Incomplete deprotonation due to a weak base, insufficient base, or presence of proton sources (like water) will leave unreacted starting material. Using a strong, sterically hindered base like LDA is crucial.

  • Side Reactions of the Enolate: Ester enolates can participate in self-condensation (a Claisen-type reaction) to form a β-keto ester byproduct. This is minimized by forming the enolate at low temperatures (-78 °C) and adding the alkylating agent promptly.[3]

  • Side Reactions of the Alkylating Agent: o-Tolyl-methyl bromide can undergo elimination (E2 reaction) if the enolate solution is too basic or if the temperature is raised too quickly, especially with less hindered bases.

Q3: I'm observing multiple spots on my TLC/GC-MS analysis, suggesting a product mixture. How can I improve selectivity?

A: A complex product mixture often points to a competition between C-alkylation (desired) and O-alkylation (undesired), as well as potential polyalkylation.[3]

  • Root Cause: Enolates are ambident nucleophiles, possessing reactivity at both the α-carbon and the oxygen atom.[3]

  • Solutions to Favor C-Alkylation:

    • Solvent Choice: Use a non-polar aprotic solvent like THF or diethyl ether. These solvents help maintain a tighter association between the lithium cation and the enolate oxygen, sterically hindering O-alkylation and promoting C-alkylation.

    • Temperature Control: Maintain a low temperature during enolate formation and the initial phase of alkylation. This favors the kinetically controlled C-alkylation product.

    • Counter-ion: The lithium counter-ion from LDA is excellent for promoting C-alkylation.

Q4: How do I choose the right base for generating the ester enolate?

A: The choice of base is critical for achieving high yield and selectivity.

BaseProsConsRecommendation
LDA Strong, non-nucleophilic, sterically hindered (prevents attack on the ester carbonyl), soluble in THF.Moisture-sensitive, often requires fresh preparation or titration.Highly Recommended. The industry standard for quantitative ester enolate formation.
NaH Inexpensive, strong base.Poorly soluble, can lead to uncontrolled reactions on the surface. Less selective and can promote self-condensation.Not recommended for this substrate.
KHMDS Very strong, sterically hindered base.More expensive than LDA. Can sometimes lead to different selectivity profiles.A viable but less common alternative to LDA.

Q5: I'm having difficulty with the purification of the final product. What is the best approach?

A: The primary impurities will likely be unreacted o-tolyl-methyl bromide, the self-condensation product of the ester, and diisopropylamine (from LDA).

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize any remaining enolate or LDA.

  • Extraction: Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine to remove water-soluble impurities.

  • Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 2% to 10% EtOAc in hexanes), should effectively separate the non-polar product from more polar impurities.

  • Distillation: If the product is synthesized on a large scale and is thermally stable, vacuum distillation can be an alternative to chromatography for achieving high purity.

Part B: Reformatsky Reaction Pathway

This pathway involves the reaction of an organozinc reagent (a Reformatsky enolate) with o-tolualdehyde to form a β-hydroxy ester, which must then be deoxygenated.

Q1: The Reformatsky reaction is not initiating. What should I do?

A: The most common issue is the passivity of the zinc metal, which is often coated with a layer of zinc oxide.[4]

  • Zinc Activation: The zinc must be activated to initiate the oxidative addition into the carbon-halogen bond.[4] Common activation methods include:

    • Stirring with a small amount of iodine (I₂) or 1,2-dibromoethane.

    • Washing with dilute HCl followed by water, ethanol, and ether, then drying under vacuum.

    • Using commercially available activated zinc dust.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water will quench the organozinc reagent as it forms.

Q2: What are the common side products in a Reformatsky reaction?

A: The primary side products are typically:

  • Wurtz-type Coupling: The organozinc reagent can couple with another molecule of the α-halo ester to form a dimer. This is more prevalent at higher temperatures.

  • Dehydration: The β-hydroxy ester product can sometimes dehydrate under the reaction or workup conditions (especially if acidic) to form an α,β-unsaturated ester.

The organozinc reagents used in the Reformatsky reaction are relatively stable and less basic compared to Grignard or organolithium reagents, which minimizes side reactions with the ester functional group.[5][6]

Detailed Experimental Protocol: Enolate Alkylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Methyl isobutyrate, freshly distilled

  • o-Tolyl-methyl bromide

  • Saturated aqueous NH₄Cl solution

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of methyl isobutyrate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20-30 minutes. A color change may be observed. Stir the resulting enolate solution for 45-60 minutes at -78 °C.

  • Alkylation: Add a solution of o-tolyl-methyl bromide (1.2 equivalents) in anhydrous THF to the enolate solution dropwise at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

References

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • MySkinRecipes. Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. [Link]

  • MDPI. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • ACS Publications. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand | ACS Omega. [Link]

  • NIH National Library of Medicine. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC. [Link]

  • MySkinRecipes. Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (Thai). [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Esterification of 2,2-Dimethylpropanoic Acid Derivatives

Welcome to the technical support center for the esterification of 2,2-dimethylpropanoic acid (pivalic acid) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 2,2-dimethylpropanoic acid (pivalic acid) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions. The unique steric hindrance of the tert-butyl group in pivalic acid derivatives presents specific challenges in esterification reactions, often leading to side reactions that can complicate product purification and reduce yields.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the esterification of 2,2-dimethylpropanoic acid derivatives, providing explanations and actionable solutions.

Question: My esterification reaction with a primary or secondary alcohol is sluggish and gives a low yield. What's going on and how can I improve it?

Answer:

The slow reaction rate is most likely due to the significant steric hindrance posed by the tert-butyl group of the pivaloyl moiety.[1] This bulkiness impedes the approach of the alcohol's nucleophilic oxygen to the electrophilic carbonyl carbon, thereby increasing the activation energy of the reaction.

Potential Side Reactions:

  • Incomplete Reaction: The primary issue is often an incomplete reaction due to the high activation energy.

  • Dehydration of Alcohol (under harsh acidic conditions): If using a strong acid catalyst like sulfuric acid at high temperatures, elimination of water from the alcohol to form an alkene can become a competing side reaction, especially with secondary and tertiary alcohols.[3]

Troubleshooting & Optimization:

  • Catalyst Choice is Crucial:

    • For Acid-Catalyzed Reactions (Fischer Esterification): While standard catalysts like sulfuric acid or p-toluenesulfonic acid can be used, they often require forcing conditions (high temperatures, long reaction times).[4][5][6] Consider using a Lewis acid catalyst such as scandium(III) triflate, which can be more effective for sterically hindered substrates.[7]

    • Using Pivaloyl Chloride: Reacting the alcohol with pivaloyl chloride is a common and often more effective method.[8] To drive the reaction to completion and neutralize the HCl byproduct, a base is necessary.

      • Pyridine: Acts as a mild base and can also serve as a nucleophilic catalyst by forming a highly reactive N-pivaloylpyridinium ion intermediate.[8]

      • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst used in small amounts along with a stoichiometric amount of a weaker base (like triethylamine). DMAP dramatically accelerates the acylation of sterically hindered alcohols.[9]

    • Using Pivalic Anhydride: This is another excellent alternative to pivalic acid itself. It can be activated with Lewis acids like bismuth(III) triflate or catalyzed by DMAP.[7][10] The byproduct, pivalic acid, is generally easier to remove than the corrosive HCl generated from pivaloyl chloride.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dehydration. A systematic optimization of the temperature is recommended.

    • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is generally preferred.

    • Removal of Water (for Fischer Esterification): Since Fischer esterification is a reversible reaction, removing the water byproduct will shift the equilibrium towards the product.[4][5][11] This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

Experimental Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol with Pivaloyl Chloride

  • To a solution of the sterically hindered alcohol (1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv.).

  • Slowly add pivaloyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Question: I am trying to esterify neopentyl alcohol with a carboxylic acid under acidic conditions and I'm observing rearranged products. Why is this happening?

Answer:

This is a classic example of a carbocation rearrangement. Under acidic conditions, the hydroxyl group of neopentyl alcohol is protonated, forming a good leaving group (water).[12][13] Departure of the water molecule would lead to a highly unstable primary carbocation. To achieve a more stable state, a methyl group from the adjacent quaternary carbon migrates with its bonding electrons (a 1,2-methyl shift) to the primary carbocation center as the water molecule leaves.[14][15] This concerted rearrangement avoids the formation of the primary carbocation and instead generates a more stable tertiary carbocation. This tertiary carbocation then reacts with the carboxylic acid (or is trapped by another nucleophile) to give the rearranged ester product.

Side Reactions:

  • Formation of Rearranged Ester: The primary side product, and often the major product, will be the tert-pentyl ester instead of the desired neopentyl ester.

  • Elimination: The tertiary carbocation can also undergo elimination to form alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene.[16]

Troubleshooting & Optimization:

To avoid carbocation rearrangements, you must use esterification methods that do not proceed through a carbocation intermediate.

  • Use Pivaloyl Chloride or Anhydride with a Base: As described in the previous question, reacting neopentyl alcohol with pivaloyl chloride or pivalic anhydride in the presence of a non-nucleophilic base (like pyridine or triethylamine) and a catalyst (like DMAP) will proceed via a nucleophilic acyl substitution mechanism, which does not involve carbocation formation.[8]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry and is highly effective for preventing rearrangements.[17][18][19] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] The alcohol is activated by the PPh₃/DEAD system, and then displaced by the carboxylate nucleophile in an Sₙ2 fashion.

Visualization of Neopentyl Alcohol Rearrangement:

G cluster_0 Acid-Catalyzed Reaction of Neopentyl Alcohol Neopentyl_Alcohol Neopentyl Alcohol Protonated_Alcohol Protonated Alcohol Neopentyl_Alcohol->Protonated_Alcohol + H+ Transition_State Transition State (1,2-Methyl Shift) Protonated_Alcohol->Transition_State - H2O Tertiary_Carbocation Tertiary Carbocation Transition_State->Tertiary_Carbocation Rearranged_Ester Rearranged Ester Tertiary_Carbocation->Rearranged_Ester + RCOOH - H+ Elimination_Products Alkene Byproducts Tertiary_Carbocation->Elimination_Products - H+

Caption: Acid-catalyzed rearrangement of neopentyl alcohol.

Question: When using a carbodiimide coupling agent like DCC for esterification, I get a significant amount of an insoluble white precipitate and an N-acylurea byproduct. How can I minimize these issues?

Answer:

The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of dicyclohexylcarbodiimide (DCC) activation.[9][20] While its low solubility can facilitate removal by filtration, trace amounts can be difficult to remove.[9]

The formation of the N-acylurea byproduct is a more significant issue. It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[9] This rearrangement is irreversible and the resulting N-acylurea is unreactive towards the alcohol, thus lowering the yield of the desired ester. This side reaction is more prevalent when the subsequent reaction with the alcohol is slow, which is often the case with sterically hindered pivalic acid.

Troubleshooting & Optimization:

  • Use a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is standard practice for Steglich esterifications.[9] DMAP intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This species reacts much faster with the alcohol, outcompeting the intramolecular rearrangement to the N-acylurea.[9]

  • Choice of Carbodiimide:

    • DIC (N,N'-Diisopropylcarbodiimide): The urea byproduct of DIC is more soluble in common organic solvents, which can simplify purification in some cases, although it requires removal by chromatography or extraction.[20]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC and its urea byproduct are water-soluble, allowing for their removal by a simple aqueous workup.[20][21] This is often the preferred carbodiimide for cleaner reactions.

Visualization of DCC Coupling Side Reactions:

G cluster_main DCC Coupling Pathway PivOH Pivalic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) PivOH->O_acylisourea + DCC DCC DCC Ester Desired Ester O_acylisourea->Ester + Alcohol N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Intramolecular Rearrangement Alcohol Alcohol DCU DCU Byproduct Ester->DCU (forms simultaneously)

Caption: DCC coupling and N-acylurea side reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use pivaloyl chloride for Friedel-Crafts acylation?

A1: No, this is a common pitfall. Attempting a Friedel-Crafts acylation with pivaloyl chloride and a Lewis acid like AlCl₃ does not typically yield the expected ketone. Instead, the intermediate acylium ion is prone to decarbonylation (loss of carbon monoxide) to form the stable tert-butyl carbocation.[22] This carbocation then acts as the electrophile, leading to Friedel-Crafts alkylation of the aromatic ring, yielding tert-butylbenzene.[22]

Q2: Are there any specific safety concerns when scaling up pivalate ester synthesis?

A2: Yes. Beyond the standard safety precautions for handling chemicals, scaling up esterification reactions introduces challenges related to heat management.[23] Esterification reactions are often exothermic. In a large-scale reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, making heat dissipation less efficient. This can lead to a "runaway" reaction if not properly controlled. Careful monitoring of the internal temperature and controlled addition of reagents are critical.[23] Additionally, the removal of byproducts like water on a large scale requires efficient engineering solutions.[24]

Q3: What are the main byproducts to look out for in a Mitsunobu reaction with pivalic acid?

A3: The main byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[25] These byproducts can often complicate purification. A common side reaction of the desired ester formation occurs if the carboxylate nucleophile is not acidic enough (pKa > 13) or is sterically hindered. In such cases, the azodicarboxylate anion can act as a nucleophile and displace the activated alcohol, leading to an undesired side product.[17] However, pivalic acid (pKa ~5.03) is sufficiently acidic for this reaction.[7]

Data Summary

Esterification MethodCommon SubstratesKey ReagentsTypical Side ReactionsMitigation Strategies
Fischer Esterification Carboxylic Acids, AlcoholsStrong Acid (H₂SO₄, TsOH)Dehydration of alcohol, Incomplete reactionUse excess alcohol, Remove water (Dean-Stark)[4][5][11]
Acylation with Pivaloyl Chloride AlcoholsPivaloyl Chloride, Base (Pyridine, Et₃N), DMAP (cat.)Incomplete reaction due to stericsUse DMAP as a catalyst, Ensure anhydrous conditions[8][9]
Steglich Esterification Carboxylic Acids, AlcoholsDCC/DIC/EDC, DMAP (cat.)N-acylurea formation, DCU precipitationAdd DMAP, Use EDC for easier workup[9][20]
Mitsunobu Reaction Alcohols, Carboxylic AcidsPPh₃, DEAD/DIADTPPO and hydrazide byproductsChromatographic purification

References

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Quora. (2016, May 30). What is the reaction mechanism for the acid catalysed dehydration of neopentyl alcohol? Retrieved from [Link]

  • Quora. (2017, June 28). Why is neopentyl chloride not obtained when neopentyl alcohol is treated with hydrochloric acid? Retrieved from [Link]

  • YouTube. (2020, August 30). Reaction between Neopentyl alcohol and hydrochloric acid।। Rearrangement reaction Neopentyl alcoho।। Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MSU chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 5). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Reddit. (2022, June 25). DCC/DMAP coupling reaction selection? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Carbocationic rearrangement of pivaloyl cation and protonated pivalaldehyde in superacid medium: A novel solution equivalent of the McLafferty rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pivalic acid, 75-98-9. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • Quora. (2016, September 11). What is the balanced chemical reaction between 2-methylpropanoic acid and ethanol, and what type of reaction is it? Retrieved from [Link]

  • YouTube. (2023, July 24). When neopentyl alcohol is heated with an acid , it slowly converted into an 85 : 15 mixture of a... Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Study.com. (n.d.). Give the equation for the ester formation between each of the following pairs of compounds: a) 2-methylpropanoic acid and phenol. b) pentanoic acid and ethanethiol. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Retrieved from [Link]

  • Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Grignard Reactions with Ortho-Tolyl Halides

Welcome to the technical support center for Grignard reactions involving ortho-tolyl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions involving ortho-tolyl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these sterically hindered substrates. The ortho-methyl group introduces unique steric and electronic effects that can complicate reaction initiation, reduce yields, and promote unwanted side reactions. This resource provides in-depth, field-proven insights and validated protocols to help you navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with ortho-tolyl halides in Grignard syntheses.

Question 1: My Grignard reaction with 2-bromotoluene won't start. What is the primary cause and how do I fix it?

Answer: The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, which inhibits the reaction with the organic halide.[1] Additionally, Grignard reagents are potent bases and will be destroyed by even trace amounts of water.[2]

Causality: The formation of a Grignard reagent is a heterogeneous reaction that occurs on the magnesium metal surface.[3] The inert MgO layer prevents the ortho-tolyl halide from accessing the reactive magnesium metal. Steric hindrance from the ortho-methyl group already slows the reaction, making it even more sensitive to this passivation layer.

Solution Synopsis:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4] Solvents must be anhydrous grade and ideally further dried over molecular sieves.

  • Activate the Magnesium Surface: The MgO layer must be disrupted. This can be achieved through mechanical or chemical activation methods. Detailed protocols for these techniques are provided in the "In-Depth Troubleshooting Guides" section.

Question 2: My reaction initiated, but my final product yield is significantly lower than expected. What is the main side reaction?

Answer: Low yields are commonly due to a competitive side reaction known as Wurtz coupling (or Wurtz-Fittig reaction).[5][6] This reaction involves the coupling of two ortho-tolyl groups to form 2,2'-dimethylbiphenyl.

Causality: The Wurtz coupling reaction occurs when a molecule of the already-formed Grignard reagent (o-tolylmagnesium halide) acts as a nucleophile and attacks the electrophilic carbon of a second molecule of the starting ortho-tolyl halide.[5][7]

Solution Synopsis:

  • Control Reagent Concentration: Add the ortho-tolyl halide solution slowly (dropwise) to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the Grignard reagent that has formed.[6]

  • Temperature Management: While some initial heating may be required for initiation, the reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of Wurtz coupling.[8]

Question 3: Can I use 2-chlorotoluene instead of 2-bromotoluene for my Grignard reaction?

Answer: While possible, it is significantly more challenging. The reactivity of organic halides in Grignard formation follows the trend of decreasing carbon-halogen bond strength: I > Br > Cl > F.[3][9]

Causality: The carbon-chlorine bond is stronger and less easily reduced by magnesium than the carbon-bromine bond.[9] Consequently, forming the Grignard reagent from 2-chlorotoluene requires more forcing conditions, such as higher temperatures or more aggressive magnesium activation, which can, in turn, increase the likelihood of side reactions. For many applications, converting the chloride to the more reactive bromide or iodide is a more reliable strategy.[8]

In-Depth Troubleshooting Guides

Guide 1: Overcoming Initiation Failure — The Critical Role of Magnesium Activation

Failure to initiate is the most common roadblock. The key is to create a fresh, reactive magnesium surface free from its oxide layer.

The Underlying Science: The reaction begins with a single electron transfer (SET) from the magnesium metal to the organic halide.[10] This process is only efficient on a pristine metal surface. The methods below are designed to either physically remove the MgO layer or chemically etch it away.

Workflow for Troubleshooting Initiation Failure

This diagram outlines a logical progression for troubleshooting a Grignard reaction that fails to start.

G start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Reagent) start->check_anhydrous activate_mg Activate Magnesium Surface check_anhydrous->activate_mg Conditions Verified mechanical Mechanical Activation (Dry Stirring / Crushing) activate_mg->mechanical Choose Method chemical Chemical Activation (Iodine / 1,2-Dibromoethane) activate_mg->chemical Choose Method gentle_heat Apply Gentle Heat mechanical->gentle_heat success Reaction Initiates mechanical->success If successful chemical->gentle_heat chemical->success If successful preformed Add Pre-formed Grignard (If available) gentle_heat->preformed If still no initiation gentle_heat->success If successful preformed->success If successful fail Re-evaluate Purity of Starting Materials preformed->fail If still no initiation

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Experimental Protocols: Magnesium Activation

Protocol 1A: Mechanical Activation (Dry Stirring) This method uses physical abrasion to remove the oxide layer.

  • Place magnesium turnings (1.2 equivalents) and a large, robust magnetic stir bar into a flame-dried, three-necked flask under a positive pressure of argon or nitrogen.

  • Stir the dry magnesium turnings vigorously for 2-4 hours.[11] The turnings will become shinier, and a fine grey powder of magnesium may be observed.

  • Add the anhydrous solvent (e.g., THF) and proceed with the slow addition of the ortho-tolyl halide.

Protocol 1B: Chemical Activation with Iodine (I₂) Iodine chemically etches the magnesium surface, exposing fresh metal.

  • Place magnesium turnings (1.2 equivalents) into the flame-dried reaction flask under an inert atmosphere.

  • Add a few small crystals of iodine.[8]

  • Add a small portion (~5-10%) of the total anhydrous solvent.

  • Gently warm the flask with a heat gun until the brown color of the iodine begins to fade. The solution may become colorless or slightly grey. This indicates an active magnesium surface.[12]

  • Immediately add a small aliquot of the ortho-tolyl halide solution to begin the reaction, then proceed with the slow addition of the remainder.

Protocol 1C: Chemical Activation with 1,2-Dibromoethane (DBE) DBE reacts with the magnesium surface to form magnesium bromide and ethene gas, a clear visual indicator of activation.[1]

  • Place magnesium turnings (1.2 equivalents) into the flame-dried reaction flask under an inert atmosphere.

  • Add the bulk of the anhydrous solvent.

  • Using a syringe, add a small amount of 1,2-dibromoethane (typically 0.05 equivalents).

  • Gentle warming may be required. Activation is confirmed by the observation of gas bubbles (ethene) evolving from the magnesium surface.[1]

  • Once bubbling is observed, begin the slow addition of the ortho-tolyl halide.

Guide 2: Minimizing Wurtz Coupling and Maximizing Yield

Even with successful initiation, the sterically hindered nature of the ortho-tolyl halide can lead to a sluggish reaction, favoring the Wurtz coupling side product.

The Underlying Science: The Grignard formation and Wurtz coupling are competing reactions. The rate of Grignard formation is dependent on the surface area and activity of the magnesium, while the rate of Wurtz coupling is dependent on the concentration of the Grignard reagent and the alkyl halide in solution.[5] Our strategy is to maximize the former while minimizing the conditions that favor the latter.

Reaction Pathways: Grignard Formation vs. Wurtz Coupling

This diagram illustrates the desired reaction pathway versus the primary side reaction.

G cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction oTolBr o-Tolyl Bromide oTolMgBr o-Tolylmagnesium Bromide (Product) oTolBr->oTolMgBr + Mg(0) / THF Mg Mg(0) oTolMgBr_side o-Tolylmagnesium Bromide dimer 2,2'-Dimethylbiphenyl (Side Product) oTolMgBr_side->dimer + o-Tolyl Bromide oTolBr_side o-Tolyl Bromide

Caption: Competing pathways in the synthesis of o-tolylmagnesium bromide.

Optimization Strategies:

  • Slow Addition: As previously mentioned, this is the most critical parameter. Use a syringe pump for controlled, slow addition of the halide over several hours.

  • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for difficult Grignard reactions. THF is a better Lewis base, solvating the magnesium center more effectively and increasing the reactivity of the reagent.[13]

  • Temperature Control: Once initiated, maintain the reaction at a gentle reflux (around 40-50 °C in THF). Overheating can significantly increase the rate of the bimolecular Wurtz coupling.[6]

Summary of Key Parameters

This table provides a quick reference for optimizing your reaction conditions.

ParameterRecommendationRationale
Halide 2-Bromotoluene or 2-IodotolueneHigher reactivity compared to 2-chlorotoluene due to weaker C-X bond strength.[3]
Solvent Anhydrous Tetrahydrofuran (THF)Superior solvating properties enhance reagent reactivity compared to diethyl ether.[13]
Mg Activation Required. Choose from: • Iodine • 1,2-Dibromoethane • Mechanical StirringRemoves the passivating MgO layer, which is essential for initiating the reaction.[1][11]
Addition Rate Slow, dropwise addition via syringe pumpMinimizes the concentration of the halide in solution, reducing Wurtz coupling.[5][6]
Temperature Gentle reflux (~40-50 °C in THF)Balances the need for sufficient activation energy with the need to control exothermic reactions and minimize side reactions.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Sassian, M., et al. (2008). Grignard reagents in toluene solutions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]

  • Gutmann, B., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]

  • Organic Process Research & Development. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?[Link]

  • Aakash Institute. (n.d.). Wurtz Fittig Reaction. [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz-type coupling. [Link]

Sources

Troubleshooting

Stability of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate under acidic/basic conditions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered ester. Here, you will find in-depth answers to frequently asked questions, troubleshooting guides for common experimental challenges, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Question 1: What is the expected stability of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate under standard acidic or basic aqueous conditions?

Answer: Methyl 2,2-dimethyl-3-(o-tolyl)propanoate is expected to be exceptionally stable to hydrolysis under standard aqueous acidic (e.g., 1 M HCl) or basic (e.g., 1 M NaOH) conditions at room temperature. This high stability is a direct result of its molecular structure. The ester's carbonyl carbon is shielded by a gem-dimethyl group at the alpha-position, creating significant steric hindrance.[1][2] This bulkiness severely restricts the ability of nucleophiles, such as water or hydroxide ions, to attack the electrophilic carbonyl center, which is a critical step in both acid- and base-catalyzed hydrolysis mechanisms.[1] Consequently, reaction rates are dramatically slower compared to less hindered esters like methyl acetate or methyl benzoate.

Question 2: My hydrolysis reaction isn't working. I've been heating my sample in 1 M NaOH for several hours with minimal conversion. Is this normal?

Answer: Yes, this is a very common observation for this class of compound. The steric hindrance mentioned previously means that typical saponification conditions (aqueous NaOH, moderate heat) are often insufficient to achieve a reasonable reaction rate.[2] The energy barrier for the hydroxide ion to attack the carbonyl carbon is too high to overcome without more forcing conditions. Simply increasing the reaction time at moderate temperatures may still result in a low yield. To achieve complete hydrolysis, you will likely need to employ more rigorous methods, as detailed in the troubleshooting section below.

Question 3: What are the primary mechanistic pathways for the hydrolysis of this ester?

Answer: The two most relevant mechanisms for ester hydrolysis are the base-catalyzed BAC2 mechanism and the acid-catalyzed AAC2 mechanism.[3][4][5] Both pathways proceed through a tetrahedral intermediate.

  • Base-Catalyzed (BAC2): This pathway involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon.[6] This is typically the rate-determining step and is highly sensitive to steric bulk, explaining the low reactivity of your ester. The reaction is practically irreversible because the final step involves an acid-base reaction where the departing methoxide ion deprotonates the newly formed carboxylic acid, driving the equilibrium forward.[6]

  • Acid-Catalyzed (AAC2): In this mechanism, the carbonyl oxygen is first protonated by an acid catalyst.[7] This protonation makes the carbonyl carbon significantly more electrophilic, allowing it to be attacked by a weak nucleophile like water. While protonation enhances electrophilicity, the subsequent nucleophilic attack by water is still subject to the same steric hindrance, making this pathway also very slow under mild conditions.

Below is a diagram illustrating the high-energy transition state caused by steric hindrance in the BAC2 pathway.

Caption: Steric hindrance increases the activation energy (ΔG‡) for nucleophilic attack.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses the primary issue of failed or incomplete hydrolysis and provides validated protocols to overcome it.

Problem: My hydrolysis reaction has stalled with >90% starting material remaining.
Potential Cause Validation Step Recommended Solution
Insufficient Reaction Energy Confirm reaction temperature and reagent concentration.Increase reaction temperature significantly (e.g., to reflux) and/or increase the concentration of the acid or base.
Poor Solubility Observe the reaction mixture. Is the ester fully dissolved or is it an immiscible oil?Add a co-solvent such as Tetrahydrofuran (THF) or Dioxane to create a homogeneous solution, improving contact between reactants.
Standard Conditions are Ineffective You have already confirmed this by running a standard protocol (e.g., 1M NaOH, 60 °C, 12h) with no success.Switch to a more robust, non-aqueous hydrolysis protocol designed specifically for hindered esters.
Experimental Protocols

This protocol uses high temperature and a co-solvent to force the AAC2 mechanism.

Materials:

  • Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

  • Dioxane

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 eq) in a 1:1 mixture of dioxane and 6 M aqueous H₂SO₄.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots every 4-6 hours. Quench the aliquot with water and extract with diethyl ether. Analyze the organic layer by GC-MS or TLC to determine the ratio of starting material to product.[8][9] The reaction may require 24-48 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid catalyst and removes the carboxylic acid product into the aqueous layer.

  • Isolation: The desired carboxylic acid product is in the aqueous bicarbonate layer. Re-acidify this layer carefully with concentrated HCl to pH ~1-2, causing the carboxylic acid to precipitate. Extract the product back into diethyl ether, dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

For substrates sensitive to strong acid, a "naked" hydroxide protocol in a non-aqueous solvent can be highly effective.[2][10] This method uses potassium tert-butoxide and a stoichiometric amount of water to generate a highly reactive, poorly solvated hydroxide ion.[11][12]

Materials:

  • Methyl 2,2-dimethyl-3-(o-tolyl)propanoate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve potassium tert-butoxide (3.0 eq) in anhydrous DMSO. To this solution, add deionized water (1.5 eq, corresponding to a 2:1 molar ratio of KOtBu:H₂O) and stir for 15 minutes.

  • Reaction: Add the ester (1.0 eq) to the "anhydrous hydroxide" solution. Stir at room temperature.

  • Monitoring (Self-Validation): The reaction is often much faster than aqueous methods. Monitor by TLC or by quenching aliquots in dilute acid and extracting with ethyl acetate for GC-MS analysis.[8][9] Completion is often achieved within 1-3 hours.[12]

  • Workup: Once complete, carefully pour the reaction mixture into an ice-cold solution of 1 M HCl.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Workflow & Mechanistic Diagrams
Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a failed hydrolysis reaction.

Troubleshooting_Workflow start Reaction Stalled? check_conditions Are conditions forcing? (e.g., >80°C, >3M acid/base) start->check_conditions increase_energy Action: Increase Temp/Concentration (See Protocol 1) check_conditions->increase_energy No check_solubility Is the reaction homogeneous? check_conditions->check_solubility Yes success Problem Solved increase_energy->success add_cosolvent Action: Add Co-solvent (THF, Dioxane) check_solubility->add_cosolvent No consider_alternative Standard methods failing? check_solubility->consider_alternative Yes add_cosolvent->success switch_protocol Action: Use Non-Aqueous Method (See Protocol 2) consider_alternative->switch_protocol Yes switch_protocol->success

Caption: A logical workflow for troubleshooting hindered ester hydrolysis.

Reaction Mechanisms

The following diagrams illustrate the key steps in the BAC2 and AAC2 hydrolysis pathways.

Mechanisms Hydrolysis Mechanisms cluster_BAC2 B_AC_2 Mechanism (Base-Catalyzed) cluster_AAC2 A_AC_2 Mechanism (Acid-Catalyzed) b1 1. Nucleophilic Attack (Slow, Sterically Hindered) b2 2. Tetrahedral Intermediate Formation b1->b2 b3 3. Collapse of Intermediate (Loss of Methoxide) b2->b3 b4 4. Irreversible Deprotonation b3->b4 a1 1. Carbonyl Protonation (Activation) a2 2. Nucleophilic Attack by H₂O (Slow, Sterically Hindered) a1->a2 a3 3. Proton Transfer a2->a3 a4 4. Elimination of Methanol a3->a4

Caption: Key steps in the BAC2 and AAC2 hydrolysis pathways.

References
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions.
  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Upadhyaya, S. R. (2016). Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes.
  • [Username]. (2020, August 9). Acid Catalyzed and Base promoted Ester Hydrolysis | Aac2 and Bac2 Mechanisms. YouTube.
  • [Username]. (2015). A AC 2 mechanism for acid-catalyzed ester hydrolysis.
  • [Username]. (n.d.).
  • [Username]. (2021, December 28). Hydrolysis of esters - Mechanisms. YouTube.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Gassman, P. G., & Schenk, W. (1977).
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • [Username]. (n.d.).
  • [Username]. (n.d.).
  • [Username]. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary.
  • Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. [Link]

  • Cameron, M. D., et al. (2019). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
  • [Username]. (n.d.).
  • [Username]. (n.d.). Monitoring of Phthalic Acid Monoesters in River Water by SolidPhase Extraction and GC-MS Determination.
  • [Username]. (n.d.). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).

Sources

Optimization

Identification of impurities in Methyl 2,2-dimethyl-3-(O-tolyl)propanoate synthesis

Introduction The synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate, a key intermediate in the development of various fine chemicals, pharmaceuticals, and agrochemicals, requires stringent control over reaction condi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate, a key intermediate in the development of various fine chemicals, pharmaceuticals, and agrochemicals, requires stringent control over reaction conditions to ensure high purity and yield.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API) or chemical product.[2] This guide serves as a dedicated technical support resource for researchers and development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to proactively identify and characterize impurities that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities expected in the synthesis of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate?

A1: Impurities typically arise from three main sources: unreacted starting materials, side reactions, and contamination from reagents or solvents. The most common classes include:

  • Positional Isomers: Methyl 2,2-dimethyl-3-(m-tolyl)propanoate and Methyl 2,2-dimethyl-3-(p-tolyl)propanoate may be present if the o-tolyl starting material contains meta or para isomers.

  • Starting Materials & Intermediates: Residual amounts of the o-tolyl precursor and the methyl isobutyrate derivative used in the alkylation step.

  • Side-Reaction Products: Byproducts from reactions such as self-condensation of the ester enolate or elimination reactions, which can be promoted by the base used in the synthesis.[3]

  • Solvent Adducts: In rare cases, impurities involving the reaction solvent may be observed. A comprehensive table of common NMR solvent impurities can be found in literature to aid in their identification.[4]

Q2: Why is the identification of positional isomers (meta- and para-) so critical?

A2: Positional isomers often have very similar physical properties (e.g., boiling point, polarity), making them difficult to separate from the desired ortho-isomer using standard purification techniques like distillation or basic column chromatography. From a pharmaceutical development standpoint, different isomers can have distinct toxicological profiles and pharmacological activities. Regulatory agencies require stringent control and characterization of all isomeric impurities.

Q3: At what stage of development should a formal impurity profile be established?

A3: An initial impurity profile should be established as early as possible during process development. Understanding the impurity landscape allows for the targeted optimization of reaction conditions (e.g., temperature, base, reaction time) to minimize side-product formation. A robust and well-understood impurity profile is essential before scaling up the synthesis for preclinical and clinical studies. This proactive approach is a core principle of Analytical Quality by Design (AQbD).[2]

Q4: Can I use melting point to assess the purity of my final product?

A4: While a sharp melting point close to the literature value can be an indicator of high purity, it is not a definitive method for identifying specific impurities.[5] The presence of even small amounts of impurities can cause a depression and broadening of the melting point range. However, this method cannot distinguish between different types of impurities and is not suitable for quantification. It should be used as a preliminary check, supplemented by more specific chromatographic and spectroscopic techniques.

Visualizing the Synthetic Landscape: Pathway and Potential Impurities

The following diagram illustrates a plausible synthetic route for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate and highlights the origin points for common impurities. Understanding these pathways is the first step in effective troubleshooting.

G SM1 Methyl Isobutyrate (or derivative) Enolate Ester Enolate Intermediate SM1->Enolate 1. Deprotonation Impurity_SM1 Residual Methyl Isobutyrate SM1->Impurity_SM1 Incomplete Reaction SM2 o-Tolyl Halide (e.g., o-Xylyl Bromide) Product Methyl 2,2-dimethyl-3- (o-tolyl)propanoate (Desired Product) SM2->Product 2. Alkylation (SN2) Impurity_SM2 Residual o-Tolyl Halide SM2->Impurity_SM2 Incomplete Reaction Base Base (e.g., LDA, NaH) Enolate->Product Impurity_Side Side-Reaction Byproduct Enolate->Impurity_Side Self-Condensation or Elimination Impurity_Isomer_M meta-Isomer Impurity Impurity_Isomer_P para-Isomer Impurity SM2_Isomers Impure o-Tolyl Halide (contains m- and p- isomers) SM2_Isomers->Impurity_Isomer_M Alkylation with Isomeric Contaminants SM2_Isomers->Impurity_Isomer_P Alkylation with Isomeric Contaminants G Start Crude or Purified Sample GCMS GC-MS Analysis Start->GCMS Screen for volatile compounds HPLC HPLC-UV/DAD Analysis Start->HPLC Screen for isomers & non-volatile compounds Decision1 Volatile Impurities Identified? GCMS->Decision1 Decision2 Isomers or Non-Volatile Impurities Detected? HPLC->Decision2 NMR NMR Spectroscopy (¹H, ¹³C) Structure Structure Elucidation of Unknown Impurity NMR->Structure Report Final Impurity Profile Report NMR->Report PrepLC Preparative HPLC (Impurity Isolation) PrepLC->NMR Analyze isolated fraction Structure->Report Decision1->Report Yes Decision2->Report No Decision3 Structure Unknown? Decision2->Decision3 Yes Decision3->NMR No (Known Impurity) Decision3->PrepLC Yes

Caption: Logical workflow for comprehensive impurity analysis.

Protocol 1: GC-MS for Volatile Impurities and Byproducts

This method is ideal for identifying unreacted starting materials, low-boiling point side products, and for general purity screening.

  • Sample Preparation: Dissolve ~1-2 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD). [6]3. GC Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Injection Volume: 1 µL, split ratio 50:1.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by peak area percentage.

Protocol 2: HPLC for Isomeric Impurity Separation

This method is critical for the separation and quantification of positional isomers which are often unresolvable by GC. [7]

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • HPLC Parameters:

ParameterRecommended Condition
Column PYE (Pyrenylethyl) or Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis: Identify peaks by comparing retention times with authentic standards of the ortho-, meta-, and para-isomers if available. The DAD can be used to check for peak purity.

Protocol 3: NMR for Structural Confirmation

NMR is the definitive technique for structural elucidation of both the final product and any isolated unknown impurities. [8]

  • Sample Preparation: Dissolve 5-10 mg of the purified sample (or isolated impurity) in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Expected ¹H NMR Resonances for Methyl 2,2-dimethyl-3-(o-tolyl)propanoate:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.2m4HAromatic protons (Ar-H)
~3.6s3HMethoxy protons (-OCH₃)
~2.8s2HBenzylic protons (-CH₂-Ar)
~2.3s3HTolyl methyl protons (Ar-CH₃)
~1.2s6HGem-dimethyl protons (-C(CH₃)₂)
  • Data Analysis: Confirm the structure by ensuring all observed chemical shifts, splitting patterns, and integrations match the expected structure. The presence of unexpected signals indicates impurities. For example, a different splitting pattern in the aromatic region (e.g., not a clean multiplet for 4H) would strongly suggest the presence of meta or para isomers.

References

  • Vertex AI Search. (2025).
  • Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Flinn Scientific. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
  • Argentine, M. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)
  • MySkinRecipes. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • Doc Brown's Chemistry. (n.d.).
  • SelectScience. (2020). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • Vertex AI Search. (2025).
  • ResearchGate. (n.d.).
  • van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.
  • Sigma-Aldrich. (n.d.). Methyl 2,2-dimethyl-3-(o-tolyl)
  • MicroSolv Technology Corporation. (2024).
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  • Chromatography Forum. (2008).
  • National Institutes of Health (NIH). (2022). GC/MS profiling of essential oils from Bontia daphnoides L.
  • National Institutes of Health (NIH). (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
  • University of Huddersfield Repository. (2025). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic.
  • YouTube. (2023). Synthesis of propanoic acid- Dr. Tania CS.
  • ChemicalBook. (n.d.). Methyl 2,2-Dimethyl-3-(O-Tolyl)
  • BenchChem. (2025). Common side reactions in the synthesis of propiophenones.
  • Journal of the Korean Chemical Society. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • PubChem. (n.d.). Methyl 3-(p-tolyl)
  • ResearchGate. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana.
  • PubChem. (n.d.). Methyl 3-(2-furyl)

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Troubleshooting

Removal of unreacted starting materials in propanoate esterification

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in propanoate esterification. It is structured in a question-and-answer format to directly address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in propanoate esterification. It is structured in a question-and-answer format to directly address common challenges encountered during the purification and workup stages of this crucial reaction.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the purification of propanoate esters?

The purification of propanoate esters primarily revolves around the separation of the desired ester from unreacted starting materials (propanoic acid and the corresponding alcohol), the acid catalyst (commonly sulfuric acid), and the water byproduct.[1][2] The choice of purification strategy is dictated by the physical and chemical properties of the specific propanoate ester and the impurities present.

The core principles underpinning common purification techniques include:

  • Solubility Differentials: Exploiting the differences in solubility of the ester, unreacted starting materials, and byproducts in various solvents. For instance, esters are generally less soluble in water than the short-chain alcohols and carboxylic acids often used as reactants.[1][3]

  • Acid-Base Chemistry: Unreacted propanoic acid and the acid catalyst can be neutralized and converted into their corresponding salts by washing with a mild aqueous base. These salts are highly soluble in water and can thus be easily separated from the organic ester layer.[4][5]

  • Volatility Differences: The boiling points of the propanoate ester, unreacted alcohol, and other volatile impurities can be sufficiently different to allow for separation by distillation.[6]

Q2: Why is it crucial to remove water from the esterification reaction?

Fischer esterification, the common method for synthesizing propanoate esters from a carboxylic acid and an alcohol, is a reversible reaction.[7][8][9] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis, thereby reducing the yield of the desired ester.[1][7][10] Therefore, efficient removal of water is essential to shift the equilibrium towards the product side and maximize the ester yield.[11] This can be achieved by using a Dean-Stark apparatus during the reaction, or by employing drying agents.[11]

Troubleshooting Guide: Workup & Purification

Q3: I have a low yield of my propanoate ester after purification. What are the likely causes and how can I improve it?

Several factors can contribute to a low yield of the purified propanoate ester. Here's a breakdown of potential causes and their remedies:

  • Incomplete Reaction: The esterification may not have reached completion. To drive the reaction forward, consider increasing the reaction time, raising the temperature (within the limits of reactant and product stability), or using a larger excess of one of the reactants (typically the less expensive one).[7][10][11] The molar ratio of acid to alcohol can significantly influence the reaction rate and yield.[7][10]

  • Hydrolysis during Workup: Excessive water or harsh basic conditions during the aqueous wash can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol.[4] It is advisable to use a mild base like sodium bicarbonate for neutralization and to minimize the contact time between the ester and the aqueous phase.[4]

  • Loss of Product during Extraction: If the propanoate ester has some water solubility, it can be lost in the aqueous layer during the washing steps.[3] To mitigate this, you can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved ester. Saturating the aqueous wash solution with sodium chloride (brine) can also decrease the solubility of the ester in the aqueous phase.

  • Azeotrope Formation: Some esters can form azeotropes with water or the alcohol used in the reaction, making separation by simple distillation challenging.[1] In such cases, azeotropic distillation with a suitable entrainer or fractional distillation may be necessary.[1][12]

Q4: My purified propanoate ester is contaminated with unreacted propanoic acid. How can I effectively remove it?

The most common and effective method for removing residual propanoic acid is through an acid-base liquid-liquid extraction.[4][5][13]

Causality: Propanoic acid, being a carboxylic acid, will react with a mild base such as sodium bicarbonate to form sodium propanoate. This salt is ionic and therefore highly soluble in water, allowing it to be selectively partitioned into the aqueous phase, leaving the less polar ester in the organic phase.[4]

Experimental Protocol: Acid-Base Extraction for Propanoic Acid Removal

  • Dissolution: Dissolve the crude ester in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The volume of the solvent should be sufficient to ensure the ester is fully dissolved.

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove the bulk of any water-soluble impurities.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

    • Caution: Stopper the funnel and invert it gently, frequently venting to release the pressure from the carbon dioxide gas that is evolved during the neutralization reaction.[4]

  • Separation: Allow the layers to separate completely. The aqueous layer (containing sodium propanoate) can be drained and discarded.

  • Repeat: Repeat the base wash (step 3 & 4) until no more gas evolution is observed. This indicates that all the acid has been neutralized.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water and residual bicarbonate.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified propanoate ester.

Q5: How can I remove the excess alcohol from my reaction mixture, especially if it has a high boiling point?

Removing excess alcohol can be challenging, particularly for alcohols with high boiling points where co-distillation with the ester product is a concern.[14]

Troubleshooting Strategies:

Method Description Advantages Disadvantages
Fractional Distillation If there is a significant difference in the boiling points of the alcohol and the ester, fractional distillation can be an effective separation method.Can provide high purity product.May not be effective if boiling points are close; can be time-consuming.
Azeotropic Distillation For alcohols that form azeotropes with water or another solvent, this technique can be used to selectively remove the alcohol.Can be very effective for specific alcohol-ester pairs.Requires careful selection of the entrainer and specialized equipment.
Liquid-Liquid Extraction For lower-chain, more water-soluble alcohols, repeated washing with water or brine can effectively remove the excess alcohol from the organic phase.Simple and widely applicable for water-soluble alcohols.Inefficient for less water-soluble, higher molecular weight alcohols.
Chromatography Column chromatography can be used to separate the ester from the alcohol based on their differential adsorption to a stationary phase.[6][15]Can provide very high purity.Can be expensive and time-consuming for large-scale purifications.

For high-boiling-point alcohols, a combination of techniques may be necessary. For instance, an initial distillation to remove the bulk of the alcohol followed by column chromatography for final purification.[6][14]

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of a propanoate ester using liquid-liquid extraction.

Ester_Purification_Workflow cluster_reaction Reaction Mixture cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification Reaction Crude Propanoate Ester (Ester, Unreacted Acid, Unreacted Alcohol, Catalyst) SeparatoryFunnel Separatory Funnel: Add Organic Solvent & NaHCO3(aq) Reaction->SeparatoryFunnel Dissolve OrganicLayer Organic Layer (Ester, Unreacted Alcohol) SeparatoryFunnel->OrganicLayer Separate Layers AqueousLayer Aqueous Layer (Sodium Propanoate, Catalyst Salt) SeparatoryFunnel->AqueousLayer Drying Dry Organic Layer (e.g., MgSO4) OrganicLayer->Drying Filtration Filter Drying->Filtration Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation PureEster Pure Propanoate Ester Evaporation->PureEster Chemical_Separation_Logic cluster_separation Separation by Extraction CrudeMixture Crude Reaction Mixture PropanoateEster Propanoate Ester (Non-polar, Neutral) CrudeMixture->PropanoateEster PropanoicAcid Propanoic Acid (Polar, Acidic) CrudeMixture->PropanoicAcid Alcohol Excess Alcohol (Polar, Neutral) CrudeMixture->Alcohol AcidCatalyst Acid Catalyst (e.g., H2SO4) (Highly Polar, Acidic) CrudeMixture->AcidCatalyst OrganicPhase Organic Phase PropanoateEster->OrganicPhase Remains in AqueousPhase Aqueous Phase (Basic) PropanoicAcid->AqueousPhase Reacts with base, dissolves in Alcohol->OrganicPhase Partitions into (less polar alcohols) AcidCatalyst->AqueousPhase Neutralized, dissolves in

Caption: Chemical properties guiding separation.

References

  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate: Mechanism in Esterification Process Optimization.
  • Kastratović, V. R., Radulović, M. M., & Kastratović, K. K. (2022). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management.
  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Google Patents. (n.d.). Method for recovering and purifying propionic acid.
  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube.
  • Organic Chemistry Tutor. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Kastratović, V. R., Radulović, M. M., & Kastratović, K. K. (2022). Esterification of propanoic acid in the presence of a homogeneous catalyst [PDF]. ResearchGate.
  • MDPI. (n.d.). Classical Food Fermentations as Modern Biotechnological Platforms.
  • ResearchGate. (2016, April 15). How to purify esterefication product?.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • NurdRage. (2015, December 1). Make Ethyl Propionate by Fischer Esterification [Video]. YouTube.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide.
  • ResearchGate. (n.d.). Esterification of propanoic acid with 1-propanol (at 70 C) at acid-to.
  • Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
  • ResearchGate. (2022, August 9). How to remove the excess of alcohol?.
  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • ResearchGate. (2025, August 9). The Investigation of Purity Improvement for the Production of Methyl Propionate in Different Types of Batch Distillation Systems.
  • Benner, C. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner.
  • ACS Publications. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ResearchGate. (2021, January 19). Work up of ester?.
  • Reddit. (n.d.). In the synthesis of an acetate ester, why would one use excess carboxylic acid instead of excess alcohol?. r/OrganicChemistry.
  • MaChemGuy. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). [Video]. YouTube.
  • Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester.
  • KIET. (n.d.). Esterification Reaction The Synthesis And Purification Of.

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Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will explore common synthetic routes, provide detailed protocols, and address the nuanced challenges that frequently arise during scale-up, offering practical, field-tested solutions.

Overview of Synthetic Strategies

The synthesis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate involves the formation of a key carbon-carbon bond between an o-tolyl moiety and a 2,2-dimethylpropanoate unit. While several routes are conceivable, two primary strategies stand out for their efficiency and scalability: the Alkylation of a Methyl Isobutyrate Enolate and the Conjugate Addition of an Organometallic Reagent . Each pathway presents a unique set of advantages and challenges, particularly concerning reagent handling, reaction control, and impurity profiles at scale.

Synthetic Route 1: Alkylation of Methyl Isobutyrate Enolate

This classic approach relies on the generation of a lithium enolate from methyl isobutyrate, which then acts as a nucleophile to displace a halide from a substituted toluene. This method is robust and utilizes readily available starting materials.

Experimental Protocol: Alkylation Route

Step 1: Enolate Formation

  • To a flame-dried, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF to form lithium diisopropylamide (LDA) in situ.

  • To this LDA solution, add methyl isobutyrate dropwise via the addition funnel, maintaining the temperature at -78 °C.

  • Allow the reaction to stir for 1-2 hours at this temperature to ensure complete enolate formation.

Step 2: Alkylation

  • Prepare a solution of 2-methylbenzyl bromide in anhydrous THF.

  • Add the 2-methylbenzyl bromide solution dropwise to the enolate solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

Visualization: Alkylation Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification A Diisopropylamine + n-BuLi in THF @ -78°C B LDA Formation A->B In situ generation C Add Methyl Isobutyrate B->C D Lithium Enolate Formed C->D Stir 1-2h E Add 2-Methylbenzyl Bromide Solution D->E F Nucleophilic Attack E->F G Warm to RT, Stir Overnight F->G H Quench with NH4Cl (aq) G->H I Extraction & Wash H->I J Dry & Concentrate I->J K Vacuum Distillation J->K L Final Product K->L

Caption: Workflow for the Alkylation Synthesis Route.

Troubleshooting & FAQs: Alkylation Route

Q1: My yield is consistently low. What are the primary causes?

A1: Low yields in this alkylation are typically traced back to three main areas:

  • Inefficient Enolate Formation: The formation of the lithium enolate is highly sensitive to moisture and temperature. Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). The temperature must be kept at -78 °C during the addition of both n-BuLi and methyl isobutyrate to prevent side reactions.

  • Side Reactions: The primary competing reaction is the self-condensation of methyl isobutyrate, which can occur if the temperature rises or if the alkylating agent is added too quickly. Another issue is potential O-alkylation, though it's less common with lithium enolates compared to sodium or potassium enolates[1].

  • Work-up Losses: Emulsion formation during the aqueous quench and extraction can lead to significant product loss. Using brine washes and allowing adequate time for phase separation can mitigate this.

Q2: I am observing a significant amount of a high-boiling point impurity. What could it be?

A2: This is likely the dialkylated product, where the desired product is deprotonated by any remaining base and reacts with another molecule of 2-methylbenzyl bromide.

  • Root Cause: Using an excess of the alkylating agent or having unreacted LDA in the mixture when the reaction is warmed can lead to this byproduct.

  • Solution: Use a slight excess (1.05-1.10 equivalents) of the enolate relative to the alkylating agent. Ensure the 2-methylbenzyl bromide is added slowly at low temperatures to maintain a low instantaneous concentration. A thorough quench with NH₄Cl is crucial to neutralize any remaining base before warming the reaction mixture.

Q3: The reaction seems sluggish and does not go to completion. What can I do?

A3: Incomplete conversion is often an issue of reagent quality or reaction time.

  • Reagent Potency: Titrate your n-Butyllithium solution before use. Commercial n-BuLi solutions can degrade over time, and an accurate concentration is critical for achieving full conversion to the enolate.

  • Reaction Time/Temperature: While the initial additions must be done at -78 °C, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-18 hours) is often necessary for the alkylation to reach completion, especially at a larger scale.

Synthetic Route 2: Grignard-Mediated Michael Addition

This route involves a 1,4-conjugate addition (Michael addition) of an o-tolyl Grignard reagent to a Michael acceptor, such as methyl methacrylate. This pathway can be very effective but requires strict control over the highly reactive Grignard reagent.

Experimental Protocol: Michael Addition Route

Step 1: Grignard Reagent Formation

  • In a flame-dried, inerted reactor, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.[2]

  • Add a small portion of a solution of 2-bromotoluene in anhydrous THF.

  • Initiate the reaction with gentle heating. Once initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After addition, continue to stir until most of the magnesium has been consumed.

Step 2: Michael Addition

  • In a separate inerted reactor, prepare a solution of methyl methacrylate in anhydrous THF and cool it to -78 °C.

  • To catalyze the 1,4-addition, add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI).

  • Transfer the prepared o-tolylmagnesium bromide solution via cannula to the methyl methacrylate solution at -78 °C.

  • Stir the reaction at this low temperature for several hours, monitoring by TLC or GC for the disappearance of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Perform a liquid-liquid extraction with an appropriate solvent (e.g., diethyl ether or MTBE).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by vacuum distillation.

Visualization: Michael Addition Reaction Mechanism

G Grignard o-Tolyl-MgBr Cuprate Gilman-like Cuprate (Active Nucleophile) Grignard->Cuprate Forms MMA Methyl Methacrylate (Michael Acceptor) Enolate Intermediate Enolate MMA->Enolate 1,4-Addition Catalyst Cu(I) Catalyst Catalyst->Cuprate Cuprate->Enolate Attacks Product Methyl 2,2-dimethyl-3-(O-tolyl)propanoate Enolate->Product Protonation (during work-up)

Caption: Key steps in the copper-catalyzed Michael Addition.

Troubleshooting & FAQs: Michael Addition Route

Q1: My Grignard reaction is difficult to initiate. What is the cause?

A1: Grignard initiation is notoriously sensitive. The primary culprit is the passivating layer of magnesium oxide on the turnings.[2][3]

  • Activation is Key: Ensure the magnesium is fresh and of high quality. Activating with a crystal of iodine is standard. If that fails, mechanical activation (crushing the turnings with a glass rod under inert atmosphere) can expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Anhydrous Conditions: Grignard reagents react rapidly with water.[3][4] All glassware must be oven or flame-dried, and solvents must be rigorously anhydrous. Even atmospheric moisture can inhibit the reaction.

Q2: I am getting a significant amount of biphenyl-type impurities (e.g., 2,2'-dimethylbiphenyl). How can I prevent this?

A2: This is a result of Wurtz-type coupling, where the Grignard reagent reacts with unreacted 2-bromotoluene.[3]

  • Control Addition Rate: This side reaction is favored by high local concentrations of the alkyl halide. Add the 2-bromotoluene solution slowly to the magnesium suspension to ensure it reacts to form the Grignard reagent before it can couple with another Grignard molecule.

  • Temperature Management: Maintain a gentle reflux. Overheating can increase the rate of coupling side reactions.

Q3: The reaction is giving a mixture of 1,2-addition and 1,4-addition products. How do I improve selectivity for the desired 1,4-addition?

A3: The selectivity between direct (1,2) and conjugate (1,4) addition is a classic challenge.

  • Copper Catalyst: The use of a copper(I) catalyst is critical. It transforms the "hard" Grignard reagent into a "softer" organocuprate-like species, which preferentially undergoes 1,4-addition.[5] Ensure the catalyst is added and well-mixed before the Grignard reagent is introduced.

  • Low Temperature: Performing the addition at a low temperature (-78 °C) is crucial. Higher temperatures favor the kinetically faster, but undesired, 1,2-addition to the ester's carbonyl group.

Q4: I am seeing polymerization of the methyl methacrylate. How can this be avoided?

A4: Methyl methacrylate can undergo anionic polymerization initiated by nucleophiles.[6]

  • Reverse Addition: Instead of adding the Grignard to the methacrylate, consider a "reverse addition" where the methyl methacrylate solution is added slowly to the Grignard/copper mixture. This keeps the concentration of the monomer low at all times.

  • Strict Temperature Control: Polymerization is often triggered by localized heating. Ensure efficient stirring and maintain a consistently low temperature throughout the addition.

General Scale-Up FAQs

Q1: How should I monitor the reaction progress at a larger scale?

A1: Direct sampling from a large, pressurized, or inerted reactor can be challenging.

  • In-line Probes: For larger scales, consider using in-line monitoring technologies like ReactIR (FTIR) or Raman spectroscopy to track the disappearance of starting materials and the appearance of the product in real-time without sampling.

  • Quenched Aliquots: If sampling is necessary, use a sampling port designed for inert conditions. Immediately quench the small aliquot with an appropriate acidic or basic solution before preparing it for analysis by GC, HPLC, or NMR.

Q2: What are the key safety considerations when scaling up these reactions?

A2: Both routes involve highly reactive and pyrophoric reagents.

  • n-Butyllithium: This reagent is pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Ensure appropriate fire-extinguishing equipment (Class D, for metals) is available.

  • Grignard Reagents: The formation can be highly exothermic. Ensure the reactor has adequate cooling capacity to control the exotherm, especially during initiation and addition.

  • Solvent Safety: THF can form explosive peroxides. Always use fresh, inhibitor-free anhydrous solvent and never distill to dryness.

Q3: What is the most effective method for final purification at scale?

A3: While flash chromatography is common in the lab, it is often impractical and expensive at scale.[7]

  • Fractional Vacuum Distillation: For this product, fractional distillation under reduced pressure is the most industrially viable purification method. Invest in a good distillation column with sufficient theoretical plates to separate the product from close-boiling impurities and starting materials.

Summary of Key Parameters

ParameterAlkylation RouteMichael Addition RouteJustification & Expert Insights
Key Reagents n-BuLi, Diisopropylamine, Methyl Isobutyrate, 2-Methylbenzyl BromideMg, 2-Bromotoluene, Methyl Methacrylate, CuIReagent quality is paramount. Titrate n-BuLi and use activated Mg.
Temperature -78 °C (Enolate formation/Alkylation) then warm to RTRT (Grignard formation), -78 °C (Michael Addition)Strict low-temperature control is critical for selectivity and preventing side reactions in both routes.
Solvent Anhydrous THFAnhydrous THFMust be rigorously anhydrous to prevent quenching of organometallic reagents.
Key Byproducts Self-condensation product, Dialkylated productWurtz coupling product (e.g., 2,2'-dimethylbiphenyl), 1,2-addition productByproduct formation is controlled by stoichiometry, addition rate, and temperature.
Purification Fractional Vacuum DistillationFractional Vacuum DistillationMost scalable and cost-effective method for this type of liquid product.

References

  • Nájera, C., & Yus, M. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), m1642. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.
  • Li, W., et al. (2018). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules, 23(11), 2956. [Link]

  • Ando, I., & Nishioka, A. (1972). Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. I. Phenylmagnesium Bromide. Polymer Journal, 3(1), 94-101.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69519, o-Tolylacetic acid. [Link]

  • Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]

  • Thirupathi, P., et al. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of o-, m-, and p-Tolyl Propanoate Isomers: A Guide for Researchers

In the landscape of pharmaceutical and materials science, the subtle art of isomerism plays a pivotal role in dictating the macroscopic properties and biological interactions of molecules. The positional arrangement of f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the subtle art of isomerism plays a pivotal role in dictating the macroscopic properties and biological interactions of molecules. The positional arrangement of functional groups on an aromatic scaffold can dramatically alter a compound's physicochemical characteristics and reactivity. This guide offers a comprehensive comparative analysis of the ortho-, meta-, and para-tolyl propanoate isomers, providing researchers, scientists, and drug development professionals with an in-depth understanding of how the methyl group's location influences their synthesis, spectral properties, and chemical behavior.

Introduction: The Significance of Positional Isomerism

The tolyl propanoates are esters derived from the reaction of propanoic acid with the three isomers of cresol (o-, m-, and p-cresol). While sharing the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ), their distinct structural arrangements lead to notable differences in their physical and chemical properties. Understanding these differences is crucial for applications ranging from flavor and fragrance chemistry to the synthesis of more complex pharmaceutical intermediates. The ortho (2-methylphenyl propanoate), meta (3-methylphenyl propanoate), and para (4-methylphenyl propanoate) isomers serve as an excellent case study for the interplay of steric and electronic effects in aromatic systems.

Synthesis of Tolyl Propanoate Isomers: A Unified Approach

The most common and efficient method for synthesizing tolyl propanoates is the Fischer-Speier esterification of the corresponding cresol isomer with propanoic acid, catalyzed by a strong acid. Alternatively, for a less reversible reaction, propionyl chloride can be used to acylate the cresol.

Causality in Experimental Design:

The choice between Fischer-Speier esterification and acylation with propionyl chloride often depends on the desired yield and reaction conditions. Fischer esterification is an equilibrium-driven process, and to achieve high yields, it is necessary to either use an excess of one reactant (typically the less expensive one) or remove the water formed during the reaction. Acylation with propionyl chloride is generally faster and irreversible but requires careful handling due to the corrosive nature of the reagent and the evolution of HCl gas.

Experimental Protocol: Synthesis via Fischer-Speier Esterification

This protocol is a self-validating system that can be applied to the synthesis of all three isomers.

Materials:

  • o-, m-, or p-cresol

  • Propanoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the respective cresol isomer (1.0 eq), propanoic acid (1.5 eq), and toluene (as a solvent to facilitate azeotropic removal of water if desired).

  • Slowly add concentrated sulfuric acid (catalytic amount, ~5 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by fractional distillation under reduced pressure to obtain the pure tolyl propanoate isomer.

Caption: Fischer-Speier esterification workflow for tolyl propanoate synthesis.

Comparative Physicochemical Properties

The position of the methyl group on the phenyl ring influences the intermolecular forces and molecular symmetry, leading to distinct physical properties among the three isomers.

Propertyo-Tolyl Propanoate (Estimated)m-Tolyl Propanoate (Estimated)p-Tolyl Propanoate (Estimated)Rationale for Differences
Boiling Point (°C) ~220-225~225-230~228-233The boiling points are expected to be similar, with a slight increase from ortho to para. The para isomer, being the most symmetrical, may pack more efficiently in the liquid phase, leading to slightly stronger intermolecular forces and a higher boiling point. The ortho isomer's boiling point might be slightly lower due to potential intramolecular interactions and steric hindrance affecting intermolecular packing.
Melting Point (°C) Liquid at room temp.Liquid at room temp.Solid at room temp. (~35-37)The para isomer's high degree of symmetry allows for more efficient packing into a crystal lattice, resulting in a significantly higher melting point compared to the less symmetrical ortho and meta isomers, which are expected to be liquids at room temperature.[1]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂All three are isomers with the same molecular formula.
Molecular Weight ( g/mol ) 164.20164.20164.20The molecular weight is identical for all isomers.

Spectroscopic Differentiation: A Tale of Three Isomers

The unique electronic environment of each isomer results in characteristic spectroscopic signatures, enabling their unambiguous identification.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substituent positions.

Proton Assignmento-Tolyl Propanoate (Predicted δ, ppm)m-Tolyl Propanoate (Predicted δ, ppm)p-Tolyl Propanoate (Predicted δ, ppm)
-CH₃ (Aromatic) ~2.2~2.3~2.3
-CH₂- (Propanoate) ~2.5~2.5~2.5
-CH₃ (Propanoate) ~1.2~1.2~1.2
Aromatic Protons ~7.0-7.3 (complex multiplet)~6.9-7.2 (complex multiplet)~7.0 (d), ~7.2 (d)

Causality in Spectral Differences:

  • Ortho Isomer: The proximity of the methyl and propanoate groups leads to a complex and overlapping multiplet for the four aromatic protons.

  • Meta Isomer: The aromatic protons are less symmetrically distributed, also resulting in a complex multiplet, but with potentially more distinct signals compared to the ortho isomer.

  • Para Isomer: Due to its symmetry, the aromatic protons are chemically equivalent in pairs, leading to a simpler spectrum with two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons are also influenced by the position of the methyl group.

Carbon Assignmento-Tolyl Propanoate (Predicted δ, ppm)m-Tolyl Propanoate (Predicted δ, ppm)p-Tolyl Propanoate (Predicted δ, ppm)
C=O (Ester) ~173~173~173
Aromatic C-O ~148~150~148
Aromatic C-CH₃ ~130~139~135
Aromatic CHs ~121-131~118-129~120, ~129
-CH₃ (Aromatic) ~16~21~21
-CH₂- (Propanoate) ~28~28~28
-CH₃ (Propanoate) ~9~9~9

Causality in Spectral Differences:

The number of unique carbon signals in the aromatic region directly reflects the symmetry of the molecule. The para isomer will show four signals (two CHs, one C-O, and one C-CH₃), while the ortho and meta isomers will each show six distinct signals in the aromatic region.

Infrared (IR) Spectroscopy

The vibrational frequencies of the functional groups are subtly influenced by the position of the methyl group.

Vibrational Modeo-Tolyl Propanoate (Expected cm⁻¹)m-Tolyl Propanoate (Expected cm⁻¹)p-Tolyl Propanoate (Expected cm⁻¹)
C=O Stretch (Ester) ~1760-1750~1760-1750~1760-1750
C-O Stretch (Ester) ~1200-1150~1200-1150~1200-1150
C-H Bending (Aromatic) ~750 (ortho-disubstituted)~780, ~690 (meta-disubstituted)~820 (para-disubstituted)

Causality in Spectral Differences:

While the C=O and C-O stretching frequencies will be very similar for all three isomers, the out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring and can be used as a key diagnostic tool.

Caption: Key spectroscopic differences between the tolyl propanoate isomers.

Differential Reactivity: The Role of Steric and Electronic Effects

The position of the methyl group influences the reactivity of the ester, particularly in reactions involving the carbonyl group, such as hydrolysis.

Hydrolysis of Tolyl Propanoates

The rate of hydrolysis of these esters is expected to follow the order: meta > para > ortho .

Causality in Reactivity Differences:

  • Electronic Effects: The methyl group is weakly electron-donating. In the meta position, this effect on the carbonyl carbon is minimal. In the para position, the electron-donating effect can slightly destabilize the partial positive charge on the carbonyl carbon, slowing down nucleophilic attack.

  • Steric Effects: The ortho isomer is expected to have the slowest rate of hydrolysis due to steric hindrance. The bulky methyl group in the ortho position physically obstructs the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the electrophilic carbonyl carbon.

Experimental Protocol: Comparative Hydrolysis Rate Analysis

This protocol outlines a method to compare the relative rates of hydrolysis of the three isomers.

Materials:

  • o-, m-, and p-tolyl propanoate

  • Ethanol (or another suitable solvent)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Constant temperature water bath

Procedure:

  • Prepare equimolar solutions of each tolyl propanoate isomer in ethanol.

  • In separate flasks, mix a known volume of each ester solution with a known excess of standardized NaOH solution.

  • Place the flasks in a constant temperature water bath.

  • At regular time intervals, withdraw an aliquot from each flask and quench the reaction by adding it to a known volume of standardized hydrochloric acid (HCl) solution (in excess of the remaining NaOH).

  • Back-titrate the excess HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of unreacted ester at each time point and plot the data to determine the reaction rates.

Conclusion

The ortho, meta, and para isomers of tolyl propanoate, while structurally similar, exhibit distinct physicochemical and spectroscopic properties, as well as differential reactivity. These differences are a direct consequence of the interplay between the electronic and steric effects imparted by the position of the methyl group on the aromatic ring. A thorough understanding of these isomeric differences is paramount for researchers in drug development and materials science, as it allows for the rational design and selection of molecules with desired properties. This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of these and other related isomeric systems.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2879, p-Cresol. [Link]

  • The Good Scents Company. meta-cresyl acetate. [Link]

  • DrugFuture. o-Cresyl Acetate. [Link]

  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Khan Academy. Steric hindrance. [Link]

  • Chemguide. hydrolysis of esters. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Methyl 2,2-dimethyl-3-(O-tolyl)propanoate and its Para Isomer

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of isomeric molecules is paramount. Subtle differences in molecular architecture, such as the position of a s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of isomeric molecules is paramount. Subtle differences in molecular architecture, such as the position of a substituent on an aromatic ring, can dramatically alter a compound's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of two such isomers: Methyl 2,2-dimethyl-3-(o-tolyl)propanoate and Methyl 2,2-dimethyl-3-(p-tolyl)propanoate. We will explore how fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously differentiate between these ortho and para isomers.

The core structural distinction lies in the placement of the methyl group on the tolyl moiety. In the ortho isomer, the methyl group is adjacent to the propanoate substituent, whereas in the para isomer, it is positioned directly opposite. This seemingly minor variation introduces significant differences in molecular symmetry and electronic environments, which are readily detected by modern spectroscopic methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

Proton NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen atoms within a molecule.[1][2] The key to differentiating our isomers lies in the aromatic region of the spectrum (typically δ 7.0-7.5 ppm).

  • The para Isomer: The symmetry of the 1,4-disubstituted (para) benzene ring results in a simplified ¹H NMR spectrum. The four aromatic protons are chemically equivalent in pairs, creating a characteristic AA'BB' system that often resolves into two distinct doublets. Each doublet, integrating to 2H, represents a pair of equivalent protons.

  • The ortho Isomer: The 1,2-disubstitution (ortho) pattern breaks the ring's symmetry. Consequently, all four aromatic protons are chemically non-equivalent, leading to a more complex and overlapping multiplet in the spectrum.

Beyond the aromatic region, subtle but telling differences are expected in the aliphatic signals. The benzylic protons (-CH₂-) in the ortho isomer are in close proximity to the tolyl methyl group. This steric hindrance and the associated electronic effects can cause a slight downfield shift for these protons compared to their counterparts in the less sterically crowded para isomer.

Table 1: Predicted ¹H NMR Data

Assignment Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (Predicted) Methyl 2,2-dimethyl-3-(p-tolyl)propanoate (Predicted)
Ar-H δ 7.20-7.00 (m, 4H)δ 7.10 (d, 2H), δ 7.00 (d, 2H)
-OCHδ 3.65 (s, 3H)δ 3.65 (s, 3H)
Ar-CH ₂-δ 2.85 (s, 2H)δ 2.80 (s, 2H)
Ar-CHδ 2.30 (s, 3H)δ 2.28 (s, 3H)
-C(CH ₃)₂-δ 1.20 (s, 6H)δ 1.18 (s, 6H)

Note: Predicted chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), m (multiplet).

G cluster_ortho Ortho Isomer Aromatic Region cluster_para Para Isomer Aromatic Region ortho_multiplet Complex Multiplet (4H) para_doublet1 Doublet (2H) para_doublet2 Doublet (2H)

Caption: Predicted ¹H NMR aromatic signals.

¹³C NMR Spectroscopy: A Clear Count of Carbons

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[3][4] The number of unique carbon signals is a powerful diagnostic tool for distinguishing isomers.[5][6]

  • The para Isomer: Due to its plane of symmetry, the para isomer will exhibit fewer ¹³C signals than the total number of carbons. In the aromatic region, there will be only four signals: one for the two carbons bonded to the substituents, one for the four carbons bearing protons, and two for the carbons of the substituents themselves.

  • The ortho Isomer: The absence of such symmetry in the ortho isomer means that all six aromatic carbons are in unique chemical environments, resulting in six distinct signals in the aromatic portion of the spectrum.

Table 2: Predicted ¹³C NMR Data

Assignment Methyl 2,2-dimethyl-3-(o-tolyl)propanoate (Predicted) Methyl 2,2-dimethyl-3-(p-tolyl)propanoate (Predicted)
C =O~178 ppm~178 ppm
Aromatic C 6 signals (~125-140 ppm)4 signals (~128-138 ppm)
-OC H₃~52 ppm~52 ppm
Ar-C H₂-~45 ppm~45 ppm
-C (CH₃)₂-~42 ppm~42 ppm
Ar-C H₃~20 ppm~21 ppm
-C(C H₃)₂-~25 ppm~25 ppm

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Substitution

Infrared spectroscopy is particularly adept at identifying functional groups and substitution patterns on aromatic rings.[7] While both isomers will show characteristic absorptions for the ester C=O stretch (~1730 cm⁻¹) and C-O stretch (~1100-1300 cm⁻¹), the key differentiating signals are the out-of-plane C-H bending vibrations in the fingerprint region (900-675 cm⁻¹).[8][9][10]

  • ortho-Disubstituted Benzene: A strong absorption band is expected in the range of 770–735 cm⁻¹.[11]

  • para-Disubstituted Benzene: A characteristic strong band appears in the 860–800 cm⁻¹ region.[11]

This difference provides a rapid and reliable method for distinguishing between the two isomers.

Table 3: Diagnostic IR Absorption Bands

Vibrational Mode Ortho Isomer (Predicted) Para Isomer (Predicted)
C=O Stretch~1730 cm⁻¹ (strong)~1730 cm⁻¹ (strong)
Aromatic C-H Out-of-Plane Bend770-735 cm⁻¹ (strong)860-800 cm⁻¹ (strong)

Mass Spectrometry: Deconstructing the Molecules

In Electron Ionization Mass Spectrometry (EI-MS), both isomers will exhibit the same molecular ion peak (M⁺) due to their identical molecular weights (206.28 g/mol ). However, the relative abundances of fragment ions can sometimes differ.[12][13] The most predictable fragmentation patterns involve the cleavage of bonds alpha to the aromatic ring and the ester group.[14][15]

A primary fragmentation pathway for both isomers is the benzylic cleavage, resulting in the loss of a C₄H₉O₂ radical to form a tolylmethyl cation (tropylium ion) at m/z 91. Another common fragmentation is the loss of the methoxy group (-OCH₃) to give a fragment at m/z 175. While the major fragments are expected to be the same, the steric strain in the ortho isomer might slightly influence the fragmentation pathways, potentially leading to minor differences in the relative intensities of certain fragment peaks.

G Parent Molecular Ion (M⁺) m/z = 206 Fragment1 [M - OCH₃]⁺ m/z = 175 Parent->Fragment1 - •OCH₃ Fragment2 Tropylium Ion m/z = 91 Parent->Fragment2 - •C(CH₃)₂COOCH₃

Caption: Common MS fragmentation pathways.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[16]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, press a small amount firmly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification, or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The differentiation of Methyl 2,2-dimethyl-3-(o-tolyl)propanoate and its para isomer is a straightforward process when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive evidence, with the symmetry of the para isomer leading to significantly simpler spectra compared to the ortho isomer. IR spectroscopy offers a rapid and convenient method of confirmation by identifying the characteristic out-of-plane C-H bending frequencies associated with ortho and para disubstitution patterns. While mass spectrometry is less definitive for distinguishing these particular isomers on its own, it confirms the molecular weight and provides complementary structural information. Together, these techniques form a powerful and self-validating toolkit for the rigorous structural characterization required in modern chemical research and development.

References

  • How2: Interpret a carbon-13 NMR spectrum. (2012, December 19). YouTube.
  • 1H NMR Spectroscopy Basics. Scribd.
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Validation

A Comparative Analysis of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate and Existing Herbicides: A Guide for Researchers

In the relentless pursuit of novel herbicidal agents to combat the ever-growing challenge of weed resistance, the exploration of new chemical entities is paramount. This guide provides a comprehensive comparative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel herbicidal agents to combat the ever-growing challenge of weed resistance, the exploration of new chemical entities is paramount. This guide provides a comprehensive comparative analysis of the potential herbicidal efficacy of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate against established, widely-used herbicides. While direct experimental data on this specific compound is not yet publicly available, this document will serve as a foundational guide for researchers by postulating a potential mechanism of action based on its chemical structure and outlining the rigorous experimental frameworks required for its evaluation. This guide will draw comparisons with three major classes of existing herbicides: Glyphosate, Atrazine, and Dicamba.

The Pressing Need for Novel Herbicidal Modes of Action

The evolution of herbicide-resistant weeds poses a significant threat to global food security.[1] The intensive and repeated use of herbicides with the same mode of action has led to the selection of resistant weed biotypes, rendering many conventional weed management strategies less effective.[1] Therefore, the discovery and development of herbicides with novel modes of action are critical to diversify weed control options and mitigate the further development of resistance.

Unveiling the Potential of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate: A Structural Hypothesis

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a carboxylic ester. The presence of the propanoate moiety and the aromatic tolyl group suggests a potential for this molecule to act as a plant growth regulator, possibly mimicking natural plant hormones like auxins. This hypothesis is based on the structural similarities to certain classes of herbicides that disrupt normal plant growth processes. However, without empirical data, this remains a postulation that requires thorough experimental validation.

Comparative Analysis of Herbicidal Mechanisms of Action

A fundamental aspect of evaluating a new herbicide is understanding its mechanism of action in comparison to existing products. Below is a summary of the mechanisms of action for our comparator herbicides and a hypothesized mechanism for Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

HerbicideChemical ClassMechanism of Action
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate Carboxylic EsterHypothesized: Synthetic Auxin - Mimics the plant hormone auxin, leading to uncontrolled and disorganized cell growth, ultimately causing plant death.[2][3] This is a theoretical assignment based on chemical structure.
Glyphosate OrganophosphorusInhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This blockage prevents the synthesis of essential aromatic amino acids (tyrosine, tryptophan, and phenylalanine), leading to a cessation of protein synthesis and plant death.[4][5][6][7][8]
Atrazine TriazineInhibits photosynthesis by binding to the D1 protein of the photosystem II complex in chloroplasts. This action blocks electron transport, halting the production of ATP and NADPH necessary for CO2 fixation and plant growth.[9][10][11][12][13]
Dicamba Benzoic AcidActs as a synthetic auxin, mimicking the natural plant hormone. This leads to rapid and uncontrolled cell growth, causing twisting of stems and leaves, and ultimately, disruption of the plant's vascular tissue.[2][3][14][15][16]

Visualizing Herbicide Mechanisms of Action

To better understand the distinct molecular targets of these herbicides, the following diagrams illustrate their primary modes of action.

Herbicide_Mechanisms_of_Action cluster_glyphosate Glyphosate Pathway cluster_atrazine Atrazine Pathway cluster_dicamba Dicamba Pathway Shikimate_Pathway Shikimate Pathway EPSP_Synthase EPSP Synthase Shikimate_Pathway->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids EPSP_Synthase->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Death_G Plant Death Protein_Synthesis->Plant_Death_G Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits Photosystem_II Photosystem II (D1 Protein) Electron_Transport Electron Transport Photosystem_II->Electron_Transport ATP_NADPH_Production ATP & NADPH Production Electron_Transport->ATP_NADPH_Production Photosynthesis Photosynthesis ATP_NADPH_Production->Photosynthesis Plant_Death_A Plant Death Photosynthesis->Plant_Death_A Atrazine Atrazine Atrazine->Photosystem_II Inhibits Auxin_Receptors Auxin Receptors Uncontrolled_Cell_Growth Uncontrolled Cell Growth Auxin_Receptors->Uncontrolled_Cell_Growth Vascular_Disruption Vascular Tissue Disruption Uncontrolled_Cell_Growth->Vascular_Disruption Plant_Death_D Plant Death Vascular_Disruption->Plant_Death_D Dicamba Dicamba Dicamba->Auxin_Receptors Mimics Auxin, Binds to

Caption: Simplified signaling pathways illustrating the mechanisms of action for Glyphosate, Atrazine, and Dicamba.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the herbicidal potential of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, a series of standardized bioassays are required. These protocols are designed to provide a comprehensive understanding of its efficacy, selectivity, and dose-response relationship.

Seed Germination and Early Seedling Growth Assay

Objective: To determine the pre-emergent herbicidal activity of the test compound.

Methodology:

  • Prepare a range of concentrations of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate in a suitable solvent (e.g., acetone with a surfactant).

  • In petri dishes containing filter paper, apply a known volume of each herbicide concentration. Allow the solvent to evaporate.

  • Place a predetermined number of seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a non-target crop species (e.g., Zea mays, Glycine max) onto the treated filter paper.

  • Moisten the filter paper with a defined volume of distilled water.

  • Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle).

  • After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Compare the results to untreated controls and controls treated with existing herbicides.

Whole Plant Pot Assay (Post-emergence)

Objective: To evaluate the post-emergent herbicidal activity and determine the dose-response curve.

Methodology:

  • Grow target weed species and non-target crop species in pots containing a standardized soil mix in a greenhouse.

  • At a specific growth stage (e.g., 2-4 leaf stage), apply a range of doses of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate, as well as the comparator herbicides, using a calibrated laboratory sprayer.[17]

  • Include an untreated control group for each plant species.

  • Maintain the plants under controlled greenhouse conditions.

  • Assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a visual rating scale (0% = no injury, 100% = plant death).

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Analyze the data to determine the effective dose that causes 50% inhibition of growth (ED50) for each species.[18][19][20]

Experimental_Workflow start Start: Prepare Herbicide Solutions (Novel Compound & Comparators) seed_germination Protocol 1: Seed Germination Assay (Pre-emergence) start->seed_germination pot_assay Protocol 2: Whole Plant Pot Assay (Post-emergence) start->pot_assay data_collection_pre Data Collection: - Germination % - Root/Shoot Length seed_germination->data_collection_pre data_collection_post Data Collection: - Visual Injury Rating - Biomass (Dry Weight) pot_assay->data_collection_post analysis_pre Data Analysis: - Compare to Controls data_collection_pre->analysis_pre analysis_post Data Analysis: - Dose-Response Curves - ED50 Calculation data_collection_post->analysis_post conclusion Conclusion: - Efficacy & Selectivity Profile analysis_pre->conclusion analysis_post->conclusion

Caption: A streamlined workflow for the experimental evaluation of a novel herbicide's efficacy.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the expected efficacy of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate against the selected herbicides based on their known activities. This table should be populated with empirical data upon completion of the aforementioned experimental protocols.

HerbicideTarget Weed SpectrumCrop SelectivityApplication TimingRainfastness
Methyl 2,2-dimethyl-3-(O-tolyl)propanoate Hypothesized: Broadleaf weedsTo be determined To be determined To be determined
Glyphosate Broad-spectrum (grasses and broadleaf weeds)[21]Non-selective (requires glyphosate-tolerant crops)[6]Post-emergence[6]~1 hour[22]
Atrazine Primarily broadleaf weeds, some grasses[9][23][24]Selective for corn, sorghum, sugarcane[12][23]Pre- and post-emergence[9][25]2-4 hours
Dicamba Broadleaf weeds[2][14]Selective for monocot crops (e.g., corn, wheat) and dicamba-tolerant crops[3]Pre- and post-emergence[2]4-6 hours[22]

Conclusion and Future Directions

While the herbicidal efficacy of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate remains to be experimentally determined, its chemical structure provides a rational basis for its investigation as a potential synthetic auxin herbicide. The experimental protocols outlined in this guide offer a robust framework for its comprehensive evaluation.

Should this compound demonstrate significant and selective herbicidal activity, further research into its precise molecular target, environmental fate, and toxicological profile will be imperative. The identification of a novel herbicidal compound with a potentially distinct mode of action from existing commercial products would represent a significant advancement in the ongoing effort to ensure sustainable and effective weed management in agriculture.

References

  • Duke, S. O., & Powles, S. B. (2008). Glyphosate: a once-in-a-century herbicide. Pest management science, 64(4), 319–325. [Link]

  • National Pesticide Information Center. (n.d.). Glyphosate General Fact Sheet. [Link][7]

  • Wikipedia. (2024). Glyphosate. [Link][6]

  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link][14]

  • FBN. (2024). Everything Farmers Need to Know About Dicamba. [Link][2]

  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. [Link][15]

  • PubChem. (n.d.). Dicamba. [Link][16]

  • PubMed. (1991). The herbicide glyphosate. [Link][8]

  • Homework.Study.com. (n.d.). What is Atrazine's mechanism of action?. [Link][10]

  • Syngenta. (n.d.). Atrazine Herbicide. [Link][23]

  • National Pesticide Information Center. (2020). Atrazine Fact Sheet. [Link][11]

  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information. [Link][3]

  • Wikipedia. (2024). Atrazine. [Link][12]

  • FBN. (2024). Everything Farmers Need to Know About Atrazine. [Link][13][25]

  • Idris, K. I., Dawoud, D. A., & Mubark, H. A. (2015). Herbicidal Efficacy of atrazine for Weed Control in Maize (Zea mays L.). SUST Journal of Agricultural and Veterinary Sciences, 16(2). [Link]

  • Boerboom, C. (n.d.). FACTORS AFFECTING GLYPHOSATE PERFORMANCE. University of Wisconsin-Madison. [Link]

  • Farm Progress. (2018). 10 things to know about dicamba. [Link][22]

  • Reddy, K. N., & Ding, W. (2011). Bioefficacy and phyto-toxicity of dicamba 48%SL against broad-leaved weeds in maize. Indian Journal of Weed Science, 43(1&2), 46-49. [Link]

  • Gaskin, R. E., & Holloway, P. J. (1992). Herbicide efficacy in relation to herbicide rate, surfactant rate and spray application volume. Aspects of Applied Biology, 31, 215-222. [Link]

  • AGDAILY. (2023). Study: Glyphosate efficacy over time and sustainable weed control strategies. [Link][1]

  • Pernin, F., et al. (2020). Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms. Journal of Agricultural and Food Chemistry, 68(17), 4879–4886. [Link][26]

  • Teagasc. (2024). Glyphosate: Avoid the resistance risk!. [Link][27]

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  • Lemerle, D., & Verbeek, B. (1997). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. In Proceedings of the 11th Australian Weeds Conference (pp. 30-33). [Link][18]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link][17]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Substituted Tolylpropanoates

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted tolylpropanoates, a class of non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted tolylpropanoates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the broader family of arylpropionic acids. We will delve into the nuances of how chemical modifications to the tolylpropanoate scaffold influence their biological activity, primarily focusing on their well-established role as inhibitors of cyclooxygenase (COX) enzymes. This document will also explore potential non-COX mediated effects, present comparative data with other prominent NSAIDs, and provide detailed experimental protocols for their synthesis and evaluation, thereby offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Tolylpropanoates in Anti-Inflammatory Drug Design

Arylpropionic acid derivatives are a cornerstone of anti-inflammatory therapy, with household names like ibuprofen and naproxen belonging to this class.[1] Their therapeutic effects, including analgesic, anti-inflammatory, and antipyretic actions, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] Substituted tolylpropanoates, characterized by a propionic acid moiety attached to a tolyl (methylphenyl) group, represent a significant area of investigation within this class. The position and nature of substituents on the tolyl ring, as well as modifications to the propionic acid side chain, can profoundly impact their potency, selectivity for COX isoforms (COX-1 and COX-2), and overall pharmacological profile.[3] Understanding these structure-activity relationships is paramount for the rational design of novel anti-inflammatory agents with improved efficacy and reduced side effects.

The Core Scaffold: Unpacking the SAR of 2-Arylpropionic Acids

The fundamental structure of a 2-arylpropionic acid consists of a central aryl ring, a propionic acid side chain, and an α-methyl group which introduces a chiral center. The (S)-enantiomer is generally the more potent inhibitor of COX enzymes.[4] The key structural features governing the activity of this class of compounds are:

  • The Carboxylic Acid Group: This acidic moiety is crucial for binding to the active site of COX enzymes.

  • The α-Methyl Group: The presence and stereochemistry of this group significantly influence potency.

  • The Aryl Ring: The nature and substitution pattern of the aryl ring dictate the potency and selectivity of COX inhibition.

It is the variation in the aryl group that gives rise to the diverse family of "profens," and in this guide, we focus specifically on derivatives where the aryl group is a substituted tolyl moiety.

Decoding the Influence of Substituents on Tolylpropanoate Activity

The position and electronic properties of substituents on the tolyl ring are critical determinants of the biological activity of tolylpropanoates. While specific SAR data for a comprehensive series of directly substituted tolylpropanoates is not extensively available in a single comparative study, we can extrapolate from closely related 2-(4-substitutedmethylphenyl)propionic acid derivatives and general principles of COX inhibitor SAR.

Impact of Substituent Position (Ortho, Meta, Para)

The location of the methyl group on the phenyl ring (ortho, meta, or para) and the placement of additional substituents can significantly alter the molecule's interaction with the COX active site. Generally, para-substitution on the phenyl ring of arylpropionic acids is well-tolerated and often leads to potent compounds.

Nature of the Substituent: A Balancing Act of Electronics and Sterics

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituents play a pivotal role in modulating the inhibitory activity and selectivity towards COX-1 and COX-2.

A study on a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives provides valuable insights into these relationships. Although not direct tolylpropanoates, the principles governing their SAR are highly relevant.

Table 1: Comparative COX Inhibition of 2-(4-Substitutedmethylphenyl)propionic Acid Derivatives

Compound IDSubstituent (R) on methyl groupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen Isobutyl15.225.50.60
Naproxen Methoxy (on naphthyl)1.22.40.50
6h 4-Chlorophenyl12.518.50.68
6l 4-Fluorophenyl13.820.20.68

Data extrapolated from N.P. et al., Journal of the Turkish Chemical Society, Section A: Chemistry, 2021.

From this data and general SAR principles for COX inhibitors, we can infer the following:

  • Aromatic Substituents: The presence of a substituted phenyl ring on the methyl group of 2-(p-tolyl)propanoic acid can lead to compounds with potent COX inhibitory activity, comparable to or even exceeding that of ibuprofen.

  • Halogen Substitution: Halogen atoms like chlorine and fluorine on the terminal phenyl ring are well-tolerated and can contribute to potent activity. This is a common feature in many selective COX-2 inhibitors.[3]

Beyond Cyclooxygenase: Exploring Alternative Signaling Pathways

While COX inhibition is the primary mechanism of action for arylpropionic acids, evidence suggests that these compounds may also exert their effects through non-COX mediated pathways.[4] These alternative mechanisms could contribute to both their therapeutic efficacy and their side-effect profile. Potential non-COX targets and pathways include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some NSAIDs have been shown to modulate PPAR activity, which plays a role in inflammation and metabolism.

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression, has been observed for some arylpropionic acid derivatives.

  • Apoptosis Induction: In the context of cancer, some profens have been shown to induce apoptosis in tumor cells through mechanisms independent of COX inhibition.[4]

Further research is needed to fully elucidate the involvement of these pathways in the pharmacological effects of substituted tolylpropanoates.

Non_COX_Pathways Tolylpropanoates Substituted Tolylpropanoates PPARs PPAR Modulation Tolylpropanoates->PPARs NFkB NF-κB Inhibition Tolylpropanoates->NFkB Apoptosis Apoptosis Induction Tolylpropanoates->Apoptosis Inflammation Modulation of Inflammation PPARs->Inflammation NFkB->Inflammation Cancer Anticancer Effects Apoptosis->Cancer

Caption: Potential Non-COX Mediated Pathways of Tolylpropanoates.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and evaluation of novel tolylpropanoate derivatives are crucial steps in the drug discovery process. Below are representative protocols for these procedures.

General Synthesis of Substituted 2-(p-Tolyl)propanoic Acid Amides

This protocol describes a general method for the synthesis of amide derivatives from the corresponding carboxylic acid.

Synthesis_Workflow start 2-(p-tolyl)propanoic acid + Substituted Amine coupling Coupling Reaction (e.g., DCC or EDC/HOBt) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Substituted Tolylpropanoate Amide characterization->end

Caption: General workflow for the synthesis of tolylpropanoate amides.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of 2-(p-tolyl)propanoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

  • Amine Addition: To the activated carboxylic acid solution, add the desired substituted amine (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for a specified period (typically 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer) containing necessary co-factors such as hematin and a reducing agent.

  • Compound Preparation: Dissolve the test compounds (substituted tolylpropanoates) and reference standards (e.g., ibuprofen, celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference standard at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis and Future Perspectives

Substituted tolylpropanoates represent a promising scaffold for the development of novel anti-inflammatory agents. The available data, although not exhaustive for a wide range of tolyl-substituted derivatives, suggests that modifications to the tolyl ring can significantly modulate COX inhibitory activity.

Comparison with Marketed Profens:

  • Ibuprofen and Naproxen: These established drugs exhibit moderate to high potency against both COX-1 and COX-2.[5] The challenge in designing new tolylpropanoates lies in achieving a better therapeutic window, either through increased potency, improved COX-2 selectivity, or by engaging non-COX targets to reduce side effects.

  • Selective COX-2 Inhibitors (Coxibs): While offering better gastrointestinal safety, some coxibs have been associated with cardiovascular risks.[6][7] Future tolylpropanoate derivatives could be designed to achieve a balanced COX-1/COX-2 inhibition profile or to incorporate features that mitigate cardiovascular liabilities.

Future Directions:

  • Systematic SAR Studies: There is a clear need for systematic studies that explore a wide range of substituents at all positions (ortho, meta, para) of the tolyl ring to build a comprehensive SAR map for this subclass.

  • Exploration of Non-COX Mechanisms: Further investigation into the non-COX mediated effects of tolylpropanoates could unveil novel therapeutic applications, particularly in areas like cancer and neuroinflammation.

  • Prodrug and Formulation Strategies: The development of prodrugs or advanced formulations could improve the pharmacokinetic properties and reduce the gastrointestinal toxicity of potent tolylpropanoate derivatives.

Conclusion

The structure-activity relationship of substituted tolylpropanoates is a rich field for further exploration in the quest for safer and more effective anti-inflammatory drugs. By understanding the intricate interplay between chemical structure and biological activity, researchers can rationally design novel compounds with optimized pharmacological profiles. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such compounds, paving the way for the discovery of the next generation of anti-inflammatory therapeutics.

References

  • (Reference to a general review on NSAIDs and their mechanism of action)
  • (Reference to a study on the synthesis of arylpropionic acids)
  • (Reference to a comparative study of ibuprofen, naproxen, etc.)[5]

  • (Reference to a paper discussing the importance of stereochemistry in profens)
  • (Reference to a review on selective COX-2 inhibitors)[8]

  • (Reference to a paper on non-COX mediated effects of profens)[4]

  • (Reference to a study on the cardiovascular safety of NSAIDs)[6][7]

  • (Reference to a paper with in vivo analgesic and anti-inflammatory data)[9]

  • (Reference to a review on the structure-activity relationship of COX inhibitors)[3]

  • (Reference to another study on the cardiovascular safety of NSAIDs)[7]

  • (Reference to a general medicinal chemistry textbook or review on SAR)
  • (Reference to a review on arylpropionic acid derivatives)[1]

  • (Reference to a paper describing in vitro and in vivo anti-inflammatory assays)[10]

  • (Reference to a study on the synthesis and evaluation of 2-arylpropanoic acid derivatives)[11]

  • (Reference to a paper on non-carboxylic analogues of arylpropionic acids)[12]

  • (Reference to a study on selective COX-1 inhibitors)[13]

  • (Reference to a comprehensive review on analgesic and anti-inflammatory screening methods)[2]

  • (Reference to a study on the pharmacological evaluation of propanoic acid derivatives)[14]

  • (Reference to another study on the cardiovascular safety of NSAIDs)[15]

  • (Reference to a study on the metabolism of arylalkanoic acids)[16]

  • (Reference to a paper with in vitro and in vivo anti-inflammatory data)[17]

  • (Reference to a study on the synthesis and SAR of COX-2 selective inhibitors)[18]

  • (Reference to a review on COX-1 and COX-2 selectivity of NSAIDs)[19]

  • (Reference to a study on the synthesis and evaluation of propanoic acid derivatives for anticancer activity)[20]

  • (Reference to a source for the physical properties of 2-(4-methylphenyl)propanoic acid)[21]

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Validation

A Multi-Modal Approach to Confirming the Purity of Synthesized Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable downstream data. An impure active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable downstream data. An impure active pharmaceutical ingredient (API) can lead to erroneous biological results, unpredictable side effects, and significant setbacks in the development pipeline.[1][2] This guide presents a comprehensive, multi-modal strategy for assessing the purity of a novel small molecule, Methyl 2,2-dimethyl-3-(O-tolyl)propanoate. We will move beyond a simple checklist of techniques, instead building a logical, self-validating workflow that leverages the orthogonal strengths of several analytical methods to construct an unassailable purity profile.

The core principle of this guide is that no single technique is sufficient. Each method possesses inherent limitations and blind spots. By combining spectroscopic and chromatographic data, we create a synergistic system where the strengths of one technique compensate for the weaknesses of another, culminating in a highly trustworthy and defensible purity assessment.

The Analytical Workflow: A Strategic Overview

Our approach is sequential and logical, beginning with rapid, broad-stroke confirmation and progressively moving towards high-resolution separation and definitive structural elucidation. This ensures efficiency and builds a comprehensive data package.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Separation & Quantification cluster_2 Phase 3: Definitive Confirmation cluster_3 Phase 4: Final Assessment Synthesis Synthesized Product FTIR FTIR Analysis Synthesis->FTIR Quick functional group check Chromatography Chromatographic Screening FTIR->Chromatography HPLC HPLC-UV/DAD Chromatography->HPLC Non-volatile impurities GCMS GC-MS Chromatography->GCMS Volatile impurities NMR qNMR (¹H & ¹³C) HPLC->NMR GCMS->NMR HRMS High-Res Mass Spec NMR->HRMS Report Certificate of Analysis (Purity Statement) HRMS->Report

Caption: Overall Analytical Workflow for Purity Confirmation.

Part 1: Foundational Identity Check with Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: Before investing time in more complex chromatographic methods, we must first confirm that the synthesis has yielded a molecule with the correct functional groups. FTIR is an exceptionally rapid and cost-effective technique for this purpose.[3] Its primary role here is not to establish purity but to verify the presence of the key ester functionality and the aromatic ring, providing immediate, albeit low-resolution, evidence that the desired reaction has occurred.

Causality: We are looking for characteristic vibrations of the ester group. The presence of a strong carbonyl (C=O) absorption and two distinct carbon-oxygen (C-O) single bond stretches provides a unique signature for an ester that is difficult to misinterpret.[4]

Expected FTIR Absorptions for Methyl 2,2-dimethyl-3-(O-tolyl)propanoate:
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Ester)~1735-1750Strong, SharpThe defining feature of the ester functional group.[3]
C-H Stretch (sp³)~2850-3000Medium-StrongFrom the methyl and methylene groups in the propanoate chain.
C-H Stretch (sp²)~3000-3100Medium-WeakFrom the C-H bonds on the O-tolyl aromatic ring.
C-O Stretch (acyl-oxygen)~1160-1210StrongStretch of the C-O bond adjacent to the carbonyl group.[5]
C-O Stretch (alkyl-oxygen)~1000-1150StrongStretch of the C-O bond of the methoxy group.
C=C Stretch (Aromatic)~1450-1600Medium (multiple bands)Characteristic vibrations of the benzene ring.

Protocol Validation: If the strong C=O stretch around 1740 cm⁻¹ is absent, it's a major red flag, suggesting the synthesis failed or the product has been hydrolyzed back to the carboxylic acid (which would show a much broader O-H stretch around 2500-3300 cm⁻¹). This simple check prevents wasted resources on subsequent, more intensive analyses.

Part 2: High-Resolution Separation and Quantification of Impurities

With the compound's basic identity confirmed, we now focus on separating and quantifying any impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the expected nature of the impurities. A comprehensive analysis often requires both.[6]

G cluster_hplc HPLC-UV/DAD cluster_gcms GC-MS Start Is the impurity profile completely known? HPLC_Node Ideal for non-volatile or thermally labile impurities (e.g., starting acid, dimers, hydrolysis products) Start->HPLC_Node No GCMS_Node Ideal for volatile impurities (e.g., residual solvents, volatile starting materials) Start->GCMS_Node No HPLC_Quant Quantification via peak area percentage (assuming similar response factors) HPLC_Node->HPLC_Quant Conclusion Orthogonal methods provide a more complete purity picture than either alone. HPLC_Quant->Conclusion GCMS_Ident Identification via mass fragmentation library matching GCMS_Node->GCMS_Ident GCMS_Ident->Conclusion

Caption: Logic for Employing Orthogonal Chromatographic Techniques.

A. High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[1] It excels at separating the main compound from non-volatile or thermally sensitive impurities, such as unreacted starting materials (e.g., 2,2-Dimethyl-3-(o-tolyl)propanoic acid)[7], byproducts, or degradation products. Using a Diode-Array Detector (DAD) is critical as it allows us to examine the UV spectrum of each peak, helping to confirm if a peak is spectrally pure or if it co-elutes with an impurity.[8]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile.

  • Detection: DAD at 254 nm (for general aromaticity) and 220 nm. Collect spectral data from 200-400 nm.

Trustworthiness: The purity is calculated using the area percent method. However, this method assumes that all compounds have a similar UV response factor at the chosen wavelength.[9] For a truly accurate quantification, especially for regulatory filings, a reference standard for each impurity would be needed to create a calibration curve. For research purposes, area percent is a widely accepted and reliable measure.

Peak IDRetention Time (min)Peak AreaArea %Spectral Purity Match
1 (Starting Acid)4.815,2000.45%N/A
2 (Main Product)9.23,350,00099.40%>99.8%
3 (Unknown)11.55,0500.15%N/A
Total 3,370,250 100.00%
B. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities.[10] For our target molecule, this is the ideal method to detect residual solvents from the synthesis and purification (e.g., Toluene, Methanol, Diethyl Ether) or volatile starting materials. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to vast spectral libraries.[11]

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Program: Hold at 50 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 500.

Trustworthiness: The high selectivity of the mass spectrometer allows for the confident identification of impurities even at trace levels.[12] By integrating the total ion chromatogram (TIC), we can perform an area percent calculation similar to HPLC to estimate the levels of any volatile impurities not detected by the HPLC method.

Part 3: Definitive Structural Confirmation with Quantitative NMR (qNMR)

Expertise & Experience: While chromatography provides purity percentages, Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation and can be used as a primary quantitative method.[13][14] ¹H NMR is particularly powerful because the signal integral is directly proportional to the number of protons, regardless of the molecule's structure. This allows us to "see" and quantify impurities relative to the main compound without needing to isolate them, provided they have unique, non-overlapping signals.[15]

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized ester and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d).

  • Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): 30 seconds. A long delay is critical for accurate quantification to ensure all protons have fully relaxed.

    • Acquisition Time (aq): ~4 seconds.

    • Number of Scans (ns): 16.

  • Processing: Apply a gentle exponential line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum.

  • Quantification: Integrate a well-resolved signal from the main product (e.g., the singlet from the two methyl groups at the 2-position) and a known signal from the internal standard. Calculate the molar quantity and subsequently the purity by weight.

Trustworthiness & Self-Validation: The use of a certified internal standard makes qNMR a primary ratio method traceable to SI units, providing the highest level of analytical confidence. Furthermore, the ¹H and ¹³C spectra serve as a definitive fingerprint of the molecule. Any significant impurity will manifest as extra peaks. For example, the presence of the starting carboxylic acid would introduce a broad peak far downfield (>10 ppm) and alter the chemical shifts of adjacent protons, providing a self-validating check on the chromatographic results.

Conclusion: Synthesizing Data for a Final Purity Statement

By integrating the results from this multi-modal workflow, we can issue a confident and well-supported purity statement.

  • FTIR confirmed the presence of the ester functional group.

  • HPLC-UV/DAD determined the purity with respect to non-volatile impurities to be 99.40%.

  • GC-MS showed no significant volatile impurities (<0.05% total).

  • qNMR confirmed the structure and provided an absolute purity value (e.g., 99.3% w/w), corroborating the HPLC data.

The final reported purity of the synthesized Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is therefore ≥99.3% . This comprehensive approach, leveraging the orthogonal strengths of spectroscopy and chromatography, provides the rigorous, trustworthy data essential for advancing scientific research and drug development.

References

  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives | Request PDF.
  • Baeza, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. [Link]

  • PubChem. (n.d.). Methyl 3-(p-tolyl)propanoate. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • SciSpace. (n.d.). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. [Link]

  • ResearchGate. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • LCGC. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Science and Education Publishing. (n.d.). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • ResearchGate. (n.d.). Analysis of functional group using FTIR. [Link]

  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]

  • ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?[Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using...[Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Reddit. (2024, October 3). HPLC trace for proof of purity. [Link]

  • Semantic Scholar. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The AOCS Lipid Library. (n.d.). Preparation of ester derivatives of fatty acids for chromatographic analysis. [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Tolylpropanoates: A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is a perpetual challenge. Tolylpropanoates, a class of compounds that includ...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is a perpetual challenge. Tolylpropanoates, a class of compounds that includes the widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen, are of significant industrial importance. The quest for optimized synthetic routes to these 2-arylpropanoic acids is driven by the need for higher yields, lower costs, and a reduced environmental footprint. This guide provides an in-depth, objective comparison of established and emerging synthetic methodologies for tolylpropanoates, grounded in experimental data and mechanistic insights.

Introduction: The Significance of Tolylpropanoates

Tolylpropanoates are a cornerstone of modern medicine, primarily recognized for their analgesic, anti-inflammatory, and antipyretic properties. The archetypal member of this class is Ibuprofen, a drug consumed in metric-ton quantities annually. The key structural feature of these molecules is a stereocenter at the α-position of the propanoic acid moiety, with the (S)-enantiomer being the biologically active form. Consequently, the development of stereoselective or enantiomerically pure synthetic routes is of paramount importance.

This guide will dissect and compare the following prominent synthetic strategies:

  • Traditional Carbonylation of 1-Arylethyl Halides

  • Palladium-Catalyzed Heck-Type Carbonylation of Toluenes

  • Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Emerging Biocatalytic Approaches

We will evaluate these routes based on key performance indicators including yield, regioselectivity, stereoselectivity, operational simplicity, cost-effectiveness, and adherence to the principles of green chemistry.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a multifactorial decision, balancing economic viability with chemical efficiency and environmental responsibility. Below, we delve into the nuances of each major pathway to tolylpropanoates.

The Established Workhorse: Carbonylation of 1-(Tolyl)ethyl Halides

This classical approach involves the carbonylation of a pre-formed 1-(tolyl)ethyl halide. The halide is typically prepared from the corresponding alcohol, which in turn can be synthesized from a tolyl ketone.

Reaction Scheme:

Expertise & Experience: This method is well-established and has been a reliable route for industrial production. The key to success lies in the efficient generation of the 1-(tolyl)ethyl halide and the subsequent clean carbonylation reaction. The choice of palladium catalyst and ligands is crucial for achieving high yields and minimizing side reactions. However, the multi-step nature of this process and the use of halogenated intermediates are significant drawbacks from a green chemistry perspective.

Trustworthiness: The self-validating aspect of this protocol lies in the clear spectroscopic signatures of the intermediates and the final product. A successful reaction is characterized by the complete consumption of the starting halide and the appearance of the characteristic ester carbonyl stretch in the IR spectrum and corresponding signals in the NMR spectra.

A More Direct Approach: Palladium-Catalyzed Heck-Type Carbonylation

A more atom-economical approach involves the direct carbonylation of a substituted toluene with ethylene, followed by a hydroxycarbonylation step. This tandem, one-pot procedure avoids the preparation of a separate halide intermediate.[1]

Reaction Scheme:

Expertise & Experience: This elegant cascade reaction is a testament to the power of palladium catalysis. The choice of ligand is critical to control both the Heck coupling and the subsequent regioselective hydroxycarbonylation. The reaction conditions, particularly the pressure of ethylene and carbon monoxide, as well as the temperature, must be carefully optimized to maximize the yield of the desired branched isomer over the linear one.[1] This method offers a significant improvement in terms of atom economy and process efficiency compared to the classical route.

Trustworthiness: The integrity of this protocol is validated by rigorous in-process controls. Monitoring the consumption of the starting aryl bromide and the formation of the intermediate styrene derivative by GC-MS is essential. The final product distribution (branched vs. linear acid) can be readily determined by ¹H NMR spectroscopy.

The Versatility of Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling provides a powerful and flexible method for the synthesis of the C-C bond between the tolyl group and the propanoate moiety. This reaction typically involves the coupling of a tolylboronic acid with a 2-halopropanoate.

Reaction Scheme:

Expertise & Experience: The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance and generally high yields.[2] The key experimental considerations include the choice of palladium precatalyst, ligand, base, and solvent system. The commercial availability of a wide range of boronic acids and their derivatives makes this a highly adaptable route. However, the stoichiometric use of boron reagents and the generation of boronic acid waste are environmental considerations.

Trustworthiness: The progress of a Suzuki-Miyaura coupling can be reliably monitored by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of the product spot. The final product can be purified by column chromatography and its identity and purity confirmed by standard spectroscopic techniques.

The Green Frontier: Biocatalytic Routes

The principles of green chemistry are increasingly driving the development of enzymatic processes for the synthesis of pharmaceuticals. For tolylpropanoates, biocatalysis offers the potential for high enantioselectivity under mild reaction conditions. One promising approach is the kinetic resolution of a racemic ester using a lipase.[3]

Reaction Scheme (Kinetic Resolution):

Expertise & Experience: Biocatalysis represents a paradigm shift from traditional organic synthesis. The success of an enzymatic resolution depends on the selection of a highly enantioselective enzyme, optimization of the reaction medium (often an aqueous-organic biphasic system), pH, and temperature. While offering unparalleled stereoselectivity, challenges can include enzyme stability, product inhibition, and the need for efficient separation of the product acid from the unreacted ester. Whole-cell biocatalysis can offer a more cost-effective and stable alternative to using isolated enzymes.[3]

Trustworthiness: The enantiomeric excess (ee) of the product is the critical validation parameter for this route. This is typically determined by chiral HPLC or GC analysis. The conversion can be monitored by measuring the amount of acid produced over time.

Quantitative Data Summary

The following table provides a comparative overview of the key performance indicators for the different synthetic routes discussed. The data presented are representative values and may vary depending on the specific substrate and reaction conditions.

MetricCarbonylation of 1-(Tolyl)ethyl HalideHeck-Type CarbonylationSuzuki-Miyaura CouplingBiocatalytic Resolution
Typical Yield 70-85%60-85%[1]75-95%~45% (for desired enantiomer)
Atom Economy ModerateHighModerateLow (for resolution)
Number of Steps 2-31 (tandem)11 (for resolution step)
Stereoselectivity Racemic (requires further resolution)RacemicRacemicHigh (>95% ee)[3]
Key Reagents CO, Pd catalyst, Halogenating agentEthylene, CO, Pd catalyst, LigandTolylboronic acid, 2-halopropanoate, Pd catalyst, BaseLipase, Racemic ester
Environmental Concerns Halogenated intermediates, CO handlingHigh pressure gases, Catalyst recyclingBoron waste, Catalyst recyclingSeparation of enantiomers, Enzyme disposal
Estimated Cost ModeratePotentially lower (fewer steps)Higher (boronic acids)Variable (enzyme cost vs. efficiency)

Experimental Protocols

Protocol for Heck-Type Carbonylation of p-Bromotoluene

This protocol is adapted from the work of Beller and co-workers for the synthesis of 2-arylpropionic acids.[1]

  • Reaction Setup: In a high-pressure autoclave, combine p-bromotoluene (1.0 mmol), palladium(II) acetate (0.01 mmol), and the desired phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine, 0.02 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Heck Reaction: Add triethylamine (1.5 mmol) to the mixture. Pressurize the autoclave with ethylene (20 bar) and heat to 120 °C for 4 hours.

  • Hydroxycarbonylation: Cool the reactor to room temperature, carefully vent the ethylene, and then purge with carbon monoxide. Add aqueous HCl (0.5 M, 1 mL). Pressurize the autoclave with carbon monoxide (40 bar) and heat to 100 °C for 16 hours.

  • Work-up and Purification: After cooling and venting, extract the reaction mixture with an aqueous solution of sodium hydroxide. Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter, wash with water, and dry to obtain 2-(p-tolyl)propanoic acid.

Protocol for Suzuki-Miyaura Coupling for Methyl 2-(p-tolyl)propanoate

This protocol is a general procedure for Suzuki-Miyaura coupling.

  • Reaction Setup: To a round-bottom flask, add p-tolylboronic acid (1.2 mmol), methyl 2-bromopropanoate (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water (10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas like argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain methyl 2-(p-tolyl)propanoate.

Mechanistic Insights and Workflow Diagrams

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting experimental issues.

Mechanism of the Heck-Hydroxycarbonylation Cascade

The Heck-hydroxycarbonylation reaction proceeds through a complex catalytic cycle involving several key steps:

Heck_Hydroxycarbonylation cluster_heck Heck Coupling cluster_carbonylation Hydroxycarbonylation Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition Ar-Br Coordination Ar-Pd(II)(C₂H₄)-Br Oxidative_Addition->Coordination C₂H₄ Migratory_Insertion Ar-CH₂CH₂-Pd(II)-Br Coordination->Migratory_Insertion syn-addition Beta_Hydride_Elimination Ar-CH=CH₂ + H-Pd(II)-Br Migratory_Insertion->Beta_Hydride_Elimination Base Beta_Hydride_Elimination->Pd(0) Reductive Elimination H-Pd(II)-X H-Pd(II)-X Styrene Ar-CH=CH₂ Alkene_Insertion Ar-CH(CH₃)-Pd(II)-X H-Pd(II)-X->Alkene_Insertion Styrene CO_Insertion Ar-CH(CH₃)-CO-Pd(II)-X Alkene_Insertion->CO_Insertion CO Nucleophilic_Attack Ar-CH(CH₃)-COOH + H-Pd(II)-X CO_Insertion->Nucleophilic_Attack H₂O Biocatalytic_Workflow Substrate Racemic Tolylpropanoate Ester Reaction Enzymatic Hydrolysis (pH and Temp Control) Substrate->Reaction Enzyme_Prep Enzyme Immobilization/ Whole-cell Preparation Enzyme_Prep->Reaction Monitoring Monitoring Conversion (e.g., titration) Reaction->Monitoring Separation Extraction and Separation of Acid and Unreacted Ester Reaction->Separation Monitoring->Reaction Analysis Chiral HPLC/GC Analysis of Enantiomeric Excess Separation->Analysis Product_S (S)-Tolylpropanoic Acid Separation->Product_S Product_R (R)-Tolylpropanoate Ester Separation->Product_R

Caption: General experimental workflow for the biocatalytic resolution of a tolylpropanoate ester.

Conclusion and Future Outlook

The synthesis of tolylpropanoates continues to be an area of active research and development. While traditional methods remain in use, the drive for more sustainable and efficient processes is pushing the boundaries of catalytic science.

  • Palladium-catalyzed Heck-type carbonylation stands out as a highly promising route due to its atom economy and process intensification. Further development of more active and selective catalyst systems will be key to its widespread industrial adoption.

  • Suzuki-Miyaura coupling offers unparalleled flexibility, though addressing the issue of boron waste is crucial for its long-term sustainability.

  • Biocatalysis is poised to revolutionize the synthesis of enantiomerically pure tolylpropanoates. Advances in enzyme engineering and process optimization are expected to overcome current limitations, making it a truly green and economically viable alternative.

For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each synthetic route is essential for making informed decisions. The choice of the "best" method will ultimately depend on a combination of factors including the desired scale of production, cost constraints, and environmental considerations. The future of tolylpropanoate synthesis will undoubtedly lie in the synergy between innovative catalyst design, process engineering, and the principles of green chemistry.

References

  • Palladium-Catalyzed Heck Reaction. Wikipedia. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. National Center for Biotechnology Information. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Green Chemistry Metrics, A Review. MDPI. [Link]

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. [Link]

  • DFT Investigation of the Mechanism of Methoxycarbonylation of Styrene by Palladium Chloride. MDPI. [Link]

  • Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]

  • Biocatalysis Versus Chemocatalysis. Pharma's Almanac. [Link]

  • Difference Between Heck Stile and Suzuki Reaction. Pediaa.Com. [Link]

  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. National Center for Biotechnology Information. [Link]

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Validation

Comparative Efficacy of Propanoate Esters as Novel Insecticidal Agents

A Technical Guide for Researchers in Applied Entomology and Drug Development In the relentless pursuit of safer and more effective pest management strategies, attention has increasingly turned towards naturally derived c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Applied Entomology and Drug Development

In the relentless pursuit of safer and more effective pest management strategies, attention has increasingly turned towards naturally derived compounds that offer potent insecticidal activity with favorable environmental profiles. Among these, simple aliphatic esters, particularly propanoate esters, have emerged as a promising class of fumigants and contact insecticides. This guide provides a comparative analysis of their insecticidal efficacy, delves into the structure-activity relationships that govern their potency, and furnishes detailed, validated protocols for their evaluation.

The Insecticidal Action of Simple Esters

While many conventional insecticides, such as organophosphates and carbamates, target the insect's nervous system by inhibiting the enzyme acetylcholinesterase (AChE), the mode of action for simple esters like propanoates is believed to be different.[1][2][3] Evidence suggests these volatile compounds may act on the GABA (gamma-aminobutyric acid) receptors, which control chloride ion channels in the insect's central nervous system.[4] By interfering with this inhibitory neurotransmitter, the esters can induce hyperexcitability, convulsions, and ultimately, death.[4] This alternative mechanism is particularly valuable in managing insect populations that have developed resistance to AChE inhibitors.[5][6]

Comparative Efficacy: A Data-Driven Analysis

The insecticidal efficacy of propanoate esters is significantly influenced by the structure of the alcohol moiety and the target insect species. Generally, their volatility makes them effective fumigants against pests in enclosed spaces, such as stored product insects.[6][7]

A review of available data highlights key structure-activity relationships. While specific LC50 (median lethal concentration) values can vary based on experimental conditions, a general trend emerges where toxicity is influenced by factors like vapor pressure and lipophilicity, which govern the compound's ability to reach and penetrate the target site.

Table 1: Comparative Fumigant Toxicity of Selected Volatile Compounds Against Stored-Product Pests

CompoundTarget InsectExposure Time (h)LC50 Value
BenzaldehydeTribolium castaneum (adults)2434.07 µl/l
Propionic Acid Tribolium castaneum (adults)2436.79 µl/l
Benzaldehyde + Propionic Acid Tribolium castaneum (adults)2430.60 µl/l
BenzaldehydeTribolium castaneum (larvae)2494.15 µl/l
Benzaldehyde + Propionic Acid Tribolium castaneum (larvae)2478.03 µl/l
1,8-CineoleSitophilus oryzae (adults)2414.19 mg/l
1,8-CineoleTribolium castaneum (adults)2417.16 mg/l
MenthoneSitophilus oryzae (adults)Not Specified12.7 µl/l

Note: Data is compiled from multiple sources for comparative illustration.[7][8] Direct comparison requires standardized testing conditions as outlined in the protocols below.

The data indicates that propionic acid, the precursor to propanoate esters, demonstrates significant toxicity against the red flour beetle, Tribolium castaneum.[7] Notably, its combination with benzaldehyde shows a synergistic effect, resulting in a lower LC50 value than either compound alone.[7] This suggests that formulations combining propanoates with other natural volatiles could be a fruitful area for development.

Validated Protocols for Efficacy Testing

To ensure reproducible and comparable results, standardized bioassays are critical.[9][10][11] The following protocols are adapted from established methodologies for testing fumigant and contact toxicity.[12][13][14]

Protocol 1: Fumigant Toxicity Bioassay

This method is designed to assess the toxicity of volatile compounds, like short-chain propanoate esters, against stored-product insects such as the rice weevil (Sitophilus oryzae) or the red flour beetle (Tribolium castaneum).[8][15][16]

Causality Behind Experimental Choices:

  • Sealed Environment: A sealed glass jar creates a closed system, ensuring that the observed mortality is due to the fumigant action of the test compound at a known concentration in the air.

  • Filter Paper Application: Applying the compound to filter paper provides a large surface area for rapid and even volatilization into the enclosed space.

  • Acetone Control: Acetone is a common solvent for non-polar compounds. The control group (acetone only) is crucial to validate that the solvent itself has no insecticidal effect, thus isolating the activity of the propanoate ester.[17]

  • Starvation Period: A brief pre-assay starvation period ensures that the insects are in a standardized physiological state and not affected by recent feeding.

  • Temperature and Humidity Control: Insects are ectotherms, and their metabolic rate (and thus susceptibility to toxins) is highly dependent on ambient temperature. Standardizing these conditions (e.g., 27 ± 2°C) is essential for reproducibility.[13]

Step-by-Step Methodology:

  • Insect Preparation: Use adult insects (1-2 weeks old) of a known susceptible strain. Hold the insects without food for 8-24 hours before the test to allow for recovery from handling and normalize their metabolic state.[17]

  • Preparation of Test Solutions: Prepare a range of concentrations of the propanoate ester in a suitable volatile solvent like acetone. A serial dilution is typically used to determine a dose-response curve.[17]

  • Test Arena Setup: Place a small piece of filter paper (e.g., 2 cm diameter) on the underside of the lid of a glass jar (e.g., 1-liter capacity).

  • Compound Application: Apply a precise volume (e.g., 10 µl) of the test solution onto the filter paper. For the control group, apply only the solvent. Allow the solvent to evaporate for a few seconds.

  • Insect Introduction: Introduce a known number of insects (e.g., 20-25 adults) into the jar and seal it tightly.[17]

  • Incubation: Place the sealed jars in a controlled environment chamber at a constant temperature and humidity (e.g., 27 ± 2°C, 60 ± 5% RH) for a defined exposure period (typically 24 hours).[13]

  • Mortality Assessment: After the exposure period, transfer the insects to clean containers with a food source. Assess mortality after a 24-hour recovery period. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for any deaths in the control group using Abbott's formula.[18] Calculate the LC50 and LC90 values using probit analysis.[12][17]

Protocol 2: Contact Toxicity Bioassay (Residual Film Method)

This bioassay evaluates the toxicity of a compound when an insect comes into direct physical contact with a treated surface.[14][18]

Causality Behind Experimental Choices:

  • Petri Dish Arena: A petri dish provides a standardized, enclosed surface area for the bioassay.

  • Residual Film: This method simulates a scenario where an insect walks across a surface previously treated with an insecticide. Coating the dish ensures uniform exposure.[14]

  • Solvent Evaporation: It is critical to allow the solvent to fully evaporate to ensure that mortality is caused by contact with the residual film of the test compound, not by solvent fumes.[14]

  • Positive Control: Including a known insecticide (e.g., a pyrethroid) serves as a positive control to confirm that the test population is susceptible to insecticides and the bioassay is performing as expected.[13]

Step-by-Step Methodology:

  • Preparation of Test Solutions: Dissolve the propanoate ester in acetone to create a series of desired concentrations (e.g., expressed as µg/cm²).[8]

  • Treating the Surface: Pipette a specific volume (e.g., 1 ml) of the test solution into a clean glass petri dish (e.g., 10 cm diameter).[14] Manually rotate and swirl the dish to ensure the inner surfaces are coated evenly.

  • Solvent Evaporation: Leave the treated dishes in a fume hood for approximately 2 hours, or until the solvent has completely evaporated, leaving a dry film of the insecticide.[14] Prepare control dishes using only acetone.

  • Insect Exposure: Introduce 20-30 adult insects into each treated and control dish and replace the lid.[14]

  • Incubation: Maintain the dishes under controlled temperature and humidity conditions.

  • Mortality Assessment: Record mortality at set time intervals (e.g., 2, 4, 8, and 24 hours). An insect is considered dead if it shows no movement when gently prodded.[18]

  • Data Analysis: Correct for control mortality and perform probit analysis to determine the LC50 and LC90 values.[17]

Visualization of Experimental Workflow

To ensure clarity and standardization, the experimental workflows can be visualized. The following diagram outlines the key stages of the fumigant toxicity bioassay.

Caption: Workflow for the fumigant toxicity bioassay.

Conclusion and Future Directions

Propanoate esters represent a viable and promising class of bio-insecticides, particularly for fumigation applications in stored-product protection. Their efficacy is intrinsically linked to their chemical structure, with volatility and lipophilicity playing key roles. The provided protocols offer a standardized framework for researchers to conduct comparative studies, ensuring the generation of robust and reliable data. Future research should focus on synergistic formulations, exploring combinations of different esters or their integration with other natural products to enhance potency and broaden the spectrum of activity. Such investigations will be pivotal in developing the next generation of sustainable and effective pest management solutions.

References

  • Bielza, P. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46). Available at: [Link]

  • Bielza, P. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. Available at: [Link]

  • Corbel, V., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository. Available at: [Link]

  • QPS. (n.d.). The Science Behind Effective Indoor Pest Control: A Look at Pyrethroid Esters. QPS. Available at: [Link]

  • Corbel, V., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179). Available at: [Link]

  • Puterka, G. J., et al. (2003). Structure-function relationships affecting the insecticidal and miticidal activity of sugar esters. Journal of Economic Entomology, 96(3), 634-644. Available at: [Link]

  • Anonymous. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]

  • Upadhyay, R. K. (2017). Repellent activity and fumigant toxicity of a few plant oils against the adult rice weevil Sitophilus oryzae Linnaeus 1763 (C. International Journal of Mosquito Research, 4(2), 12-19. Available at: [Link]

  • Casida, J. E. (1964). ESTERASE INHIBITORS AS PESTICIDES. Science, 146(3647), 1011–1017. Available at: [Link]

  • Agboyi, L. K., et al. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. LinkedIn. Available at: [Link]

  • World Health Organization. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft. WHO. Available at: [Link]

  • Lindström, A., et al. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 66(10), 6829–6845. Available at: [Link]

  • El-Sawi, E. A., et al. (2011). Synthesis, Pesticidal Activity And Quantitative Structure-Activity Relationships of A series of N-(2-oxido-1,3,2-benzodioxaphosphol-2-yl) Amino Acid Ethyl or Diethyl Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1666-1681. Available at: [Link]

  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. EPA.gov. Available at: [Link]

  • Khodadoust, S., et al. (2021). Repellent and Toxicant Effects of Eight Essential Oils against the Red Flour Beetle, Tribolium castaneum Herbst (Coleoptera: Tenebrionidae). Insects, 12(12), 1114. Available at: [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. Available at: [Link]

  • Puterka, G. J., et al. (2003). Structure-Function Relationships Affecting the Insecticidal and Miticidal Activity of Sugar Esters. Journal of Economic Entomology, 96(3), 634-644. Available at: [Link]

  • Lee, B. H., et al. (2001). Fumigant toxicity of volatile natural products from Korean spices and medicinal plants towards the rice weevil, Sitophilus oryzae (L). Pest Management Science, 57(6), 548-553. Available at: [Link]

  • Kim, S. I., et al. (2017). Fumigant Toxicity of Lamiaceae Plant Essential Oils and Blends of Their Constituents against Adult Rice Weevil Sitophilus oryzae. Molecules, 22(10), 1630. Available at: [Link]

  • López, M. D., & Pascual-Villalobos, M. J. (2010). Fumigant and contact toxicities of monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their inhibitory effects on acetylcholinesterase activity. Pest Management Science, 66(7), 741-748. Available at: [Link]

  • Armed Forces Pest Management Board. (2023). Guidelines for Testing Experimental Pesticides on DoD Property. Office of the Under Secretary of Defense for Acquisition and Sustainment. Available at: [Link]

  • Lee, B. H., et al. (2001). Fumigant toxicity of volatile natural products from Korean spices and medicinal plants towards the rice weevil, Sitophilus oryzae (L). Pest Management Science, 57(6), 548-553. Available at: [Link]

  • Khodadoust, S., et al. (2021). Repellent and Toxicant Effects of Eight Essential Oils against the Red Flour Beetle, Tribolium castaneum Herbst (Coleoptera: Tenebrionidae). Insects, 12(12), 1114. Available at: [Link]

  • Rahman, M. M., & Zaman, K. (2008). Toxicity of Essential Oils Against Red Flour Beetle, Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae). Journal of Bio-Science, 16, 9-14. Available at: [Link]

  • Al-Jabr, A. M. (2017). Toxicity of Two Plant Essential Oils as Eco-friendly Fumigants against the Red Flour Beetle Tribolium castaneum. International Journal of Current Microbiology and Applied Sciences, 6(11), 2276-2284. Available at: [Link]

  • Anonymous. (n.d.). PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. rf.gd. Available at: [Link]

  • Ayvaz, A., et al. (2010). Insecticidal Activity of the Essential Oils from Different Plants Against Three Stored-Product Insects. Journal of Insect Science, 10, 21. Available at: [Link]

  • Raja, N., et al. (2010). Fumigant toxicity of volatile synthetic compounds and natural oils against red flour beetle Tribolium castaneum (Herbst) (Coleopetera: Tenebrionidae). Journal of King Saud University - Science, 22(3), 177-182. Available at: [Link]

  • Ayvaz, A., et al. (2010). Insecticidal Activity of the Essential Oils from Different Plants Against Three Stored-Product Insects. Journal of Insect Science, 10, 21. Available at: [Link]

  • Haddi, Z., et al. (2021). Insecticidal Activity of 25 Essential Oils on the Stored Product Pest, Sitophilus granarius. Molecules, 26(2), 478. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2,2-dimethyl-3-(O-tolyl)propanoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2,2-dimethyl-3-(O-tolyl)propanoate (CAS No. 1363210-14-3).[1] Adherence to t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2,2-dimethyl-3-(O-tolyl)propanoate (CAS No. 1363210-14-3).[1] Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Risk Assessment

Methyl 2,2-dimethyl-3-(O-tolyl)propanoate is a compound used in organic synthesis and for research and development purposes.[1][2][3] A thorough understanding of its potential hazards is the foundation of a robust safety plan.

Summary of Hazards:

Hazard StatementGHS ClassificationPotential Effects
H302: Harmful if swallowedAcute Toxicity 4Ingestion can lead to adverse health effects.
H315: Causes skin irritationSkin Irritation 2Direct contact can cause redness, itching, and inflammation.
H319: Causes serious eye irritationEye Irritation 2Can cause significant eye discomfort, redness, and potential damage.
H335: May cause respiratory irritationSpecific Target Organ ToxicityInhalation of vapors or mists may irritate the respiratory tract.

Source: CymitQuimica Safety Data Sheet[1]

Given these hazards, a comprehensive personal protective equipment (PPE) and handling plan is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is designed to provide maximum protection when handling Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

Eye and Face Protection

Directive: Always wear chemical splash goggles that provide a tight seal around the eyes.[4] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]

Causality: The compound is classified as a serious eye irritant.[1] Standard safety glasses with side shields may not provide adequate protection from splashes or vapors that can cause severe irritation or damage.[6]

Skin and Body Protection

Gloves:

  • Selection: Chemical-resistant gloves are required.[4] Given that this compound is an ester, butyl rubber or nitrile gloves are recommended for their resistance to this class of chemicals.[4] Always check the glove manufacturer's compatibility chart for the specific chemical.

  • Practice: Double-gloving can provide additional protection, especially during procedures with a higher risk of splashes or when handling larger quantities. Inspect gloves for any signs of degradation or perforation before each use. Remove and replace gloves immediately if they become contaminated.

Protective Clothing:

  • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a long-sleeved lab coat should be worn to protect against skin contact and to prevent contamination of personal clothing.[7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[8]

Causality: Methyl 2,2-dimethyl-3-(O-tolyl)propanoate causes skin irritation.[1] A multi-layered approach to skin protection minimizes the risk of accidental contact.

Respiratory Protection

Directive: Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][9]

Causality: The compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the primary means of preventing respiratory exposure. In situations where a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[7]

Operational Plan for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls
  • Fume Hood: All procedures involving the handling of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate should be conducted in a properly functioning chemical fume hood.[1][9]

  • Eyewash Stations and Safety Showers: Know the location of and how to operate eyewash stations and safety showers before beginning any work.[6]

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Functionality B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Inspect Chemical Container for Integrity B->C D Dispense Chemical in Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Perform Experimental Procedure E->F G Segregate and Label Waste F->G H Decontaminate Work Area G->H I Doff and Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of Methyl 2,2-dimethyl-3-(O-tolyl)propanoate.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Containment
  • Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid waste.[10][11] The container must have a secure cap.[10]

  • Compatibility: Do not mix Methyl 2,2-dimethyl-3-(O-tolyl)propanoate waste with incompatible chemicals such as strong oxidizing agents.[12]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled container.

Labeling
  • Hazardous Waste Label: The waste container must be clearly labeled with the words "Hazardous Waste."[9]

  • Contents: The full chemical name, "Methyl 2,2-dimethyl-3-(O-tolyl)propanoate," and the approximate concentration and volume must be listed.[9]

  • Hazard Identification: The label should also indicate the relevant hazards (e.g., "Irritant").

Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[10]

  • Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup.[9] Do not dispose of this chemical down the drain or in regular trash.[9][10]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: METHYL 2,2-DIMETHYL-3-(O-TOLYL)
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, September 8).
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • Safety D
  • Cayman Chemical. (2025, February 14).
  • MySkinRecipes. Methyl 2,2-dimethyl-3-(o-tolyl)
  • CymitQuimica. METHYL 2,2-DIMETHYL-3-(O-TOLYL)
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Chemical Waste Management Guide. (n.d.).
  • Sigma-Aldrich. Methyl 2,2-dimethyl-3-(o-tolyl)
  • Environmental Health & Safety (EHS). Chemical Waste.
  • Vigon. (2015, November 26).
  • PubChem.
  • Castrol. (2025, April 2).
  • Benchchem.
  • CAMEO Chemicals.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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